2-Methoxy-3-methylquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDHEFJLEXTPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325905 | |
| Record name | 2-methoxy-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3149-26-6 | |
| Record name | NSC521693 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-methylquinoxaline from o-Phenylenediamine
This guide provides an in-depth exploration of the synthetic pathway to 2-methoxy-3-methylquinoxaline, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The quinoxaline nucleus is a privileged structure, appearing in a variety of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed, mechanistically-grounded, and practical approach to the synthesis of this important derivative.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound from the readily available starting material, o-phenylenediamine, is most effectively achieved through a robust two-step sequence. This strategy prioritizes regioselectivity and high yields by first constructing the quinoxaline core to form a stable hydroxyl intermediate, which is then activated for a subsequent nucleophilic substitution to introduce the desired methoxy group. This approach circumvents potential side reactions, such as N-methylation, that could arise from a direct methylation strategy on the tautomeric 2-hydroxyquinoxaline intermediate.
Part 1: The Genesis of the Quinoxaline Core - Condensation of o-Phenylenediamine with Ethyl Pyruvate
The foundational step in this synthesis is the cyclocondensation reaction between o-phenylenediamine and an α-keto ester, in this case, ethyl pyruvate. This reaction is a classic and efficient method for the formation of the quinoxaline ring system.
Mechanistic Insights
The reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the more electrophilic ketone carbonyl of ethyl pyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. The use of an α-keto ester provides the necessary two-carbon synthon for the formation of the pyrazine ring fused to the benzene ring of o-phenylenediamine.
Diagram 1: Proposed Mechanism for the Formation of 3-Methylquinoxalin-2(1H)-one
Caption: Mechanism of condensation between o-phenylenediamine and ethyl pyruvate.
Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one
This protocol details the synthesis of the key intermediate, 3-methylquinoxalin-2(1H)-one, which exists in tautomeric equilibrium with 2-hydroxy-3-methylquinoxaline.
Materials:
-
o-Phenylenediamine
-
Ethyl pyruvate
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.10 M) in absolute ethanol (200 ml).
-
To this solution, add ethyl pyruvate (0.10 M).
-
Heat the reaction mixture on an oil bath for 30 minutes.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Silvery white crystals of 3-methylquinoxalin-2(1H)-one will precipitate out of the solution.
-
Collect the crystals by filtration.
-
Wash the crystals with cold ethanol and purify by recrystallization from ethanol.[1]
Part 2: Activation and Nucleophilic Substitution - The Path to this compound
With the quinoxaline core established, the next phase involves the conversion of the hydroxyl group at the 2-position to a methoxy group. This is achieved through a two-step sequence: chlorination followed by nucleophilic aromatic substitution.
Step 2a: Chlorination of 3-Methylquinoxalin-2(1H)-one
To facilitate the introduction of the methoxy group, the hydroxyl group is first converted to a more reactive leaving group, a chloro group. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation.[2]
The reaction with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. This effectively converts the poorly leaving hydroxyl group into a good leaving group.
Experimental Protocol: Synthesis of 2-Chloro-3-methylquinoxaline
Materials:
-
3-Methylquinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-methylquinoxalin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for approximately 3 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool slightly.
-
Carefully distill off the excess POCl₃ under vacuum.
-
The reaction mass is then cautiously quenched by pouring it into a beaker of ice-cold water with stirring.
-
An off-white to pale yellow solid of 2-chloro-3-methylquinoxaline will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.[2]
Step 2b: Nucleophilic Aromatic Substitution with Sodium Methoxide
The final step is the nucleophilic aromatic substitution of the chloro group with a methoxide ion. The electron-withdrawing nature of the quinoxaline ring system activates the 2-position towards nucleophilic attack.[3]
The reaction proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. The methoxide ion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The subsequent elimination of the chloride ion restores the aromaticity of the quinoxaline ring, yielding the final product.
Diagram 2: Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-3-methylquinoxaline
-
Sodium methoxide
-
Anhydrous methanol
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
To this solution, add 2-chloro-3-methylquinoxaline.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary to ensure completion. Monitor the progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by removing the methanol under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Methylquinoxalin-2(1H)-one | C₉H₈N₂O | 160.17 | Silvery white crystals |
| 2-Chloro-3-methylquinoxaline | C₉H₇ClN₂ | 178.62 | Off-white to pale yellow solid[5] |
| This compound | C₁₀H₁₀N₂O | 174.20 | - |
Characterization Data
3-Methylquinoxalin-2(1H)-one:
-
¹H NMR: Characteristic signals for the aromatic protons of the quinoxaline ring and a singlet for the methyl group.
-
¹³C NMR: Resonances corresponding to the carbons of the quinoxaline core and the methyl group.
-
IR (cm⁻¹): Peaks corresponding to N-H and C=O stretching, indicative of the quinoxalinone structure.
2-Chloro-3-methylquinoxaline:
-
¹H NMR (CDCl₃): Aromatic protons typically appear in the range of δ 7.5-8.1 ppm, with a singlet for the methyl group around δ 2.8 ppm.
-
¹³C NMR (CDCl₃): Resonances for the nine distinct carbon atoms of the molecule.
-
MS (ESI): m/z corresponding to the molecular ion peak.
This compound:
-
¹H NMR: Aromatic protons in the range of δ 7.4-8.0 ppm, a singlet for the methoxy protons, and a singlet for the methyl protons.
-
¹³C NMR: Signals for the ten carbon atoms, including a characteristic upfield signal for the methoxy carbon.
-
MS (ESI): m/z corresponding to the molecular ion peak.
References
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-3-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique photophysical properties.[1][2] The strategic introduction of substituents, such as methoxy and methyl groups, onto the quinoxaline scaffold allows for the fine-tuning of its biological and electronic characteristics. This guide provides a comprehensive technical overview of the spectroscopic characterization of a key derivative, 2-Methoxy-3-methylquinoxaline. We will delve into the principles and expected outcomes for its analysis by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. This document serves as a foundational resource, merging established spectroscopic principles with data from analogous structures to offer a robust framework for the identification and characterization of this compound.
Introduction: The Significance of this compound
This compound (C₁₀H₁₀N₂O) is a heterocyclic compound featuring a quinoxaline core substituted with a methoxy group at the 2-position and a methyl group at the 3-position.[3] This substitution pattern is of significant interest as it can modulate the compound's electron density, lipophilicity, and steric profile, thereby influencing its interaction with biological targets or its performance in organic electronic devices. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound, which is a critical step in any research and development pipeline.
Molecular Structure and Synthesis Pathway
The structural formula of this compound is presented below.
Caption: Molecular Structure of this compound.
A common and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route involves the reaction of o-phenylenediamine with 1-methoxy-2,3-butanedione.
Caption: General synthetic workflow for this compound.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | Multiplet | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |
| ~ 4.1 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~ 2.7 | Singlet | 3H | Methyl protons (-CH₃) |
Interpretation:
-
Aromatic Protons: The four protons on the benzene ring of the quinoxaline core are expected to appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the specific electronic effects of the methoxy and methyl substituents. For comparison, the aromatic protons of 2-methylquinoxaline appear in the range of δ 7.55-8.18 ppm.[4]
-
Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet due to the absence of adjacent protons to couple with. The typical chemical shift for methoxy protons is in the range of δ 2.4-4.4 ppm.[5]
-
Methyl Protons: The three protons of the methyl group at the 3-position are also expected to be a singlet, appearing in the aliphatic region. The chemical shift for the methyl protons in 2-methylquinoxaline is observed at δ 2.775 ppm.[4]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 165 | C2 (attached to -OCH₃) |
| ~ 150 - 160 | C3 (attached to -CH₃) |
| ~ 140 - 145 | Quaternary carbons of the quinoxaline core |
| ~ 125 - 135 | Aromatic CH carbons |
| ~ 53 - 58 | Methoxy carbon (-OCH₃) |
| ~ 20 - 25 | Methyl carbon (-CH₃) |
Interpretation:
-
Quinoxaline Core Carbons: The carbon atoms of the quinoxaline ring will appear in the downfield region (δ 120-165 ppm). The carbons directly attached to the nitrogen atoms and the methoxy group (C2 and C3) are expected to be the most downfield.
-
Methoxy Carbon: The carbon of the methoxy group typically resonates in the range of δ 46-69 ppm.[5]
-
Methyl Carbon: The methyl carbon will appear in the upfield aliphatic region. For 2-methylquinoxaline, the methyl carbon appears at around 22 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data as described for ¹H NMR.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The exact mass of this compound is 174.0793 g/mol .[3] In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at m/z 174.0793. In a low-resolution spectrum, this would be seen at m/z 174.
-
Fragmentation Pattern: The fragmentation pattern will depend on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). Common fragmentation pathways for quinoxalines may involve the loss of the methyl or methoxy groups.
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3050 - 3100 | C-H stretch | Aromatic |
| ~ 2850 - 3000 | C-H stretch | Aliphatic (-CH₃, -OCH₃) |
| ~ 1600 - 1650 | C=N stretch | Quinoxaline ring |
| ~ 1450 - 1580 | C=C stretch | Aromatic ring |
| ~ 1200 - 1300 | C-O stretch | Aryl ether (-OCH₃) |
| ~ 1000 - 1100 | C-O stretch | Aryl ether (-OCH₃) |
Interpretation:
-
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the quinoxaline ring.
-
The aliphatic C-H stretching vibrations of the methyl and methoxy groups will be observed.
-
A strong band corresponding to the C-O stretching of the aryl ether (methoxy group) is expected.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.
Conclusion
The spectroscopic characterization of this compound relies on a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While specific experimental data for this compound is not widely published, a thorough understanding of spectroscopic principles and comparison with related quinoxaline derivatives allows for a reliable prediction and interpretation of its spectral data. The methodologies and expected data presented in this guide provide a solid framework for researchers to confidently identify and characterize this compound in their ongoing scientific endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
Sources
Introduction: The Structural Significance of 2-Methoxy-3-methylquinoxaline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methoxy-3-methylquinoxaline
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles and spectral data from analogous compounds to offer a comprehensive interpretation. We will explore the structural elucidation of this heterocyclic compound, explaining the causality behind expected spectral features and providing a robust framework for empirical analysis.
This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological applications, including antimicrobial, anticancer, and antiviral activities.[1] The precise substitution pattern on the quinoxaline scaffold is critical to its biological function. Therefore, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of each atom.
This guide will provide a predictive but expertly grounded analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretations are based on the foundational principles of NMR and comparative analysis with structurally related quinoxaline derivatives.[2][3]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For this compound, we anticipate signals in three distinct regions: the downfield aromatic region, and two upfield singlet signals corresponding to the methyl and methoxy substituents.
The Aromatic Region (δ 7.50 - 8.10 ppm)
The four protons on the benzene ring (H-5, H-6, H-7, and H-8) will give rise to a complex multiplet system in the aromatic region.
-
Causality: The quinoxaline ring system is aromatic, and its protons are deshielded, causing them to resonate at high chemical shifts. The electron-withdrawing nature of the pyrazine ring further deshields these protons.
-
Expected Pattern: The protons H-5 and H-8 are adjacent to the electron-deficient pyrazine ring junction and are expected to be the most deshielded, resonating further downfield (likely around δ 7.9-8.1 ppm). Protons H-6 and H-7 will be more shielded and appear slightly upfield (likely around δ 7.6-7.8 ppm). Due to the similar chemical environments, these four protons will likely exhibit complex second-order coupling, appearing as two distinct multiplets, each integrating to 2H. This pattern is characteristic of symmetrically substituted quinoxalines.[3]
The Methoxy Group Signal (δ ~4.1 ppm)
The three protons of the methoxy (-OCH₃) group are chemically equivalent and are not coupled to any other protons.
-
Causality: This will result in a sharp singlet in the spectrum. Methoxy groups attached to sp²-hybridized carbons in a heteroaromatic system typically resonate in the range of δ 3.8-4.4 ppm.[4][5]
-
Expected Signal: A singlet integrating to 3H at approximately δ 4.1 ppm.
The Methyl Group Signal (δ ~2.8 ppm)
The three protons of the methyl (-CH₃) group at the C-3 position are also chemically equivalent and will appear as a singlet.
-
Causality: The chemical shift is influenced by its position on the electron-deficient pyrazine ring. Data from 2-methylquinoxaline shows the methyl signal at δ 2.78 ppm.[6] The presence of the adjacent methoxy group at C-2 may induce a minor shift, but the signal is expected to remain in this region.
-
Expected Signal: A singlet integrating to 3H at approximately δ 2.8 ppm.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, we predict ten distinct signals, corresponding to the ten carbon atoms in the molecule.
Pyrazine Ring Carbons (C-2 & C-3)
These carbons are directly attached to nitrogen atoms and substituents, making them the most downfield signals in the pyrazine ring.
-
C-2 (δ ~158 ppm): This carbon is bonded to two nitrogen atoms and the electron-donating methoxy group. This environment results in significant deshielding.
-
C-3 (δ ~154 ppm): This carbon is bonded to a nitrogen atom and the methyl group. It will also be significantly deshielded, but slightly less so than C-2.
Ring Junction Carbons (C-4a & C-8a)
These are quaternary carbons that are part of both the benzene and pyrazine rings.
-
Causality: Their chemical shifts are influenced by both ring systems. In quinoxaline derivatives, these typically appear between δ 135-142 ppm.[2] They can be definitively identified by their lack of a signal in a DEPT-135 experiment.
-
Expected Signals: Two quaternary signals around δ 141.0 ppm and δ 136.5 ppm.
Benzenoid Ring Carbons (C-5, C-6, C-7, C-8)
These four carbons, each bonded to a proton, will resonate in the typical aromatic region.
-
Causality: Their precise chemical shifts are determined by their position relative to the fused pyrazine ring. The carbons closer to the ring junction (C-5 and C-8) are generally more deshielded than C-6 and C-7.
-
Expected Signals: Four signals are anticipated in the δ 128-131 ppm range. Based on substituent effects in related systems, a plausible assignment order is C-5/C-8 appearing at a slightly higher chemical shift than C-6/C-7.[2]
Substituent Carbons (-OCH₃ & -CH₃)
These carbons appear in the upfield region of the spectrum.
-
Methoxy Carbon (-OCH₃, δ ~55 ppm): The carbon of an aromatic methoxy group typically resonates around δ 55-60 ppm.[4][7][8]
-
Methyl Carbon (-CH₃, δ ~22 ppm): The methyl carbon attached to the pyrazine ring is expected to be the most upfield signal, likely appearing around δ 20-25 ppm.[9]
Summary of Predicted NMR Data
The predicted chemical shifts for this compound are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts | Atom | ¹H NMR | ¹³C NMR | | :--- | :--- | :--- | | | δ (ppm) | Multiplicity | Integration | δ (ppm) | | H-5/H-8 | 7.90 - 8.10 | m | 2H | - | | H-6/H-7 | 7.60 - 7.80 | m | 2H | - | | -OCH₃ | ~4.10 | s | 3H | ~55.0 | | -CH₃ | ~2.80 | s | 3H | ~22.0 | | C-2 | - | - | - | ~158.0 | | C-3 | - | - | - | ~154.0 | | C-4a | - | - | - | ~141.0 | | C-8a | - | - | - | ~136.5 | | C-5/C-8 | - | - | - | ~129.5 | | C-6/C-7 | - | - | - | ~128.5 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural verification, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
5.1. Sample Preparation
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for similar heterocyclic compounds.[10]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not already contain it.
-
Transfer the solution to a 5 mm NMR tube.
5.2. Instrument Setup and Calibration
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[11]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field on the sample to achieve high homogeneity, using the solvent's deuterium lock signal. Aim for a narrow and symmetrical lock signal.
5.3. ¹H NMR Acquisition
-
Acquire a standard one-dimensional ¹H spectrum.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
5.4. ¹³C NMR Acquisition
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus has low natural abundance.
-
5.5. 2D NMR Experiments (for Unambiguous Assignment)
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. This is crucial for definitively assigning the benzenoid (C-5 to C-8) and substituent carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This experiment is invaluable for assigning the quaternary carbons (C-2, C-3, C-4a, C-8a) by observing their correlations with the methyl, methoxy, and aromatic protons.
Visualization of Molecular Structure and Logic
A clear visualization of the molecule is essential for discussing NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust framework for interpreting the experimental spectra of this important heterocyclic compound. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data, while the predicted assignments offer a solid foundation for definitive structural elucidation. The application of 2D NMR techniques such as HSQC and HMBC is strongly recommended to provide incontrovertible proof of the proposed assignments.
References
-
Mondal, J., & Gribble, G. W. (2015). ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Advances, 5(103), 84853-84862. [Link]
-
Venkatesha, B., Mohamed Shamshuddin, S. Z., & Mubarak, N. M. Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. RSC Advances. [Link]
- Reddy, C. S., Raghu, M., & Rao, D. V. (2012). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 2(1), 113-120.
- Gawande, M. B., & Shelke, S. N. (2011). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 50B(10), 1469-1473.
-
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Navigating the Molecular Maze: A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Methoxy-3-methylquinoxaline
Foreword: Unveiling the Quinoxaline Core
In the landscape of pharmaceutical and materials science, the quinoxaline scaffold stands as a cornerstone of molecular design. These nitrogen-containing heterocyclic compounds are not merely structural curiosities; they are the active cores of a multitude of biologically active agents.[1] Our focus in this guide, 2-Methoxy-3-methylquinoxaline, embodies the analytical challenges and opportunities presented by this important class of molecules. With a molecular formula of C₁₀H₁₀N₂O and a precise mass of 174.0793 Da, its characterization is paramount for ensuring purity, identifying metabolites, and elucidating its role in complex chemical systems. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of this compound, offering a blend of theoretical underpinnings and practical, field-proven insights.
The Analytical Imperative: Structuring the Investigation
A rigid, templated approach to the mass spectrometric analysis of a novel or sparsely documented compound is often a recipe for mediocrity. Instead, a bespoke strategy, dictated by the inherent chemical nature of this compound, is essential. Our investigation will be structured to address the following pivotal questions:
-
Sample Integrity: How do we prepare this compound for analysis to ensure that the data reflects the pristine molecule, not an artifact of the preparation process?
-
Ionization Strategy: Which ionization technique—Electron Ionization (EI), Electrospray Ionization (ESI), or Atmospheric Pressure Chemical Ionization (APCI)—will provide the most informative spectrum? The choice hinges on the compound's volatility, thermal stability, and polarity.
-
The Fragmentation Puzzle: What is the predictable fragmentation pathway of the this compound ion? By understanding the cleavages and rearrangements, we can construct a fragmentation fingerprint for confident identification.
This guide will navigate these questions, providing not just protocols, but the scientific rationale that underpins each experimental decision.
Laying the Foundation: Meticulous Sample Preparation
The adage "garbage in, garbage out" is acutely true in mass spectrometry. The quality of your data is inextricably linked to the purity of your sample. For this compound, a small organic molecule, a tailored sample preparation protocol is crucial to remove interfering matrices and concentrate the analyte.
Causality in Solvent Selection and Extraction
The choice of solvent is the first critical decision. Given the aromatic and moderately polar nature of this compound, solvents such as acetonitrile, methanol, or a mixture thereof with water are excellent starting points. For complex matrices, such as biological fluids or reaction mixtures, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is warranted.
Experimental Protocol: Solid-Phase Extraction (SPE) for Complex Matrices
-
Column Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol, followed by equilibration with 5 mL of water. The C18 stationary phase is chosen for its affinity for non-polar to moderately polar compounds.
-
Sample Loading: Dissolve the sample containing this compound in an aqueous solution, if not already in one, and load it onto the conditioned cartridge. The analyte will be retained on the C18 sorbent.
-
Washing: Elute polar impurities with a weak solvent, such as a 5% methanol in water solution. This step is critical to remove salts and other highly polar interferents that can cause ion suppression in ESI.
-
Elution: Elute the this compound with a stronger organic solvent, such as methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the chosen ionization technique and analytical column, typically the initial mobile phase for LC-MS analysis.[2]
This self-validating protocol ensures that the final sample is clean and concentrated, leading to a more robust and sensitive analysis.
The Moment of Truth: Ionization Techniques Explored
The ionization source is the heart of the mass spectrometer, where the neutral analyte is transformed into a charged species amenable to mass analysis. The choice of ionization technique is dictated by the physicochemical properties of this compound.
Electron Ionization (EI): The Power of Fragmentation
For volatile and thermally stable compounds, Electron Ionization (EI) is a powerful technique that provides extensive fragmentation, leading to a detailed structural fingerprint.[3] Given that quinoxaline derivatives can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), EI is a highly relevant ionization method.
Workflow for GC-EI-MS Analysis
Caption: Workflow for GC-EI-MS analysis of this compound.
Electrospray Ionization (ESI): The Gentle Approach for LC-MS
For less volatile compounds or those prone to thermal degradation, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC) is the method of choice. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺, providing clear molecular weight information with minimal fragmentation.[4]
Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative
Atmospheric Pressure Chemical Ionization (APCI) is another valuable technique for LC-MS, particularly for compounds of medium polarity and volatility. It often produces protonated molecules but can also induce in-source fragmentation, offering a balance between molecular weight determination and structural information.[5]
Deciphering the Fragments: The Mass Spectrum of this compound
Predicted Electron Ionization Mass Spectrum Data
| m/z | Proposed Fragment Ion | Interpretation |
| 174 | [C₁₀H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 145 | [M - CHO]⁺ | Loss of a formyl radical |
| 131 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 116 | [C₈H₆N]⁺ | Loss of HCN from the quinoxaline ring after initial fragmentation |
| 104 | [C₇H₆N]⁺ | Further fragmentation of the quinoxaline core |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The Primary Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 174) is expected to be initiated by several key cleavages, driven by the stability of the resulting fragment ions.
Proposed Fragmentation Scheme
Caption: Proposed EI fragmentation of this compound.
The initial loss of a methyl radical (•CH₃) from the methoxy group to form the ion at m/z 159 is a common fragmentation pathway for methoxy-substituted aromatic compounds.[6] This is followed by the loss of carbon monoxide (CO) to yield the fragment at m/z 131. Another primary fragmentation is the loss of a formyl radical (•CHO), leading to the ion at m/z 145. Subsequent losses of hydrogen cyanide (HCN) from the quinoxaline ring are characteristic of nitrogen-containing heterocycles and account for the formation of ions at lower mass-to-charge ratios.
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound, while requiring a nuanced and informed approach, is readily achievable with a systematic application of established principles. This guide has provided a comprehensive framework, from meticulous sample preparation to the logical deconstruction of its fragmentation pattern. By understanding the "why" behind each experimental choice, researchers can move beyond rote protocol execution and towards a more intuitive and powerful application of mass spectrometry. The methodologies and theoretical fragmentation pathways detailed herein serve as a robust starting point for the confident identification and characterization of this and other vital quinoxaline derivatives in diverse scientific endeavors.
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Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. (2021). [Link]
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Physical and chemical properties of 2-Methoxy-3-methylquinoxaline
An In-depth Technical Guide to 2-Methoxy-3-methylquinoxaline
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical data, proven experimental protocols, and field-proven insights into the compound's synthesis, characterization, and application.
Introduction: The Quinoxaline Scaffold and its Significance
Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds.[1] Their unique bicyclic structure, composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. This framework is a key structural motif in numerous molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] this compound is a specific derivative that serves both as a subject of study and as a versatile intermediate for the synthesis of more complex, biologically active molecules.[2][3] Understanding its fundamental properties is therefore critical for its effective utilization in research and development.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to establish its precise structure and identity.
Chemical Structure
The structure of this compound is defined by a quinoxaline core with a methoxy group at the C2 position and a methyl group at the C3 position.
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
A summary of key identifiers and computed properties provides a foundational dataset for experimental design. The data presented below is primarily aggregated from computational models, offering reliable estimates for logistical and analytical planning.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[4] |
| Molecular Weight | 174.20 g/mol | PubChem[4] |
| CAS Number | 3149-26-6 | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Canonical SMILES | CC1=NC2=CC=CC=C2N=C1OC | PubChem[4] |
| InChI Key | MGDHEFJLEXTPCT-UHFFFAOYSA-N | PubChem[4] |
| XLogP3 (Computed) | 1.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Synthesis and Structural Verification
The synthesis of quinoxalines is a well-established area of organic chemistry. The most common and direct approach involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] This methodology provides a reliable pathway to the quinoxaline core, which can then be functionalized.
General Synthesis Pathway
The synthesis of this compound typically proceeds through a multi-step sequence, starting from a suitable precursor like 2-chloro-3-methylquinoxaline.
Caption: General reaction scheme for the synthesis of this compound.[2]
Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of the title compound from 2-chloro-3-methylquinoxaline. The procedure is designed to be self-validating, incorporating purification and characterization checkpoints.
Objective: To synthesize this compound via nucleophilic substitution of the chlorine atom in 2-chloro-3-methylquinoxaline with a methoxy group.
Materials:
-
2-chloro-3-methylquinoxaline (1 equiv.)
-
Methanol (solvent and reagent)
-
Triethylbenzylammonium chloride (TEBAC) (catalytic amount)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: To a solution of 2-chloro-3-methylquinoxaline in methanol, add a catalytic amount of a phase transfer catalyst such as triethylbenzylammonium chloride (TEBAC). The use of TEBAC facilitates the nucleophilic attack in the biphasic system.[2]
-
Reaction Execution: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for TLC is to visually confirm the consumption of the starting material and the formation of a new, typically more polar, product spot.
-
Workup and Extraction: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove the bulk of the methanol. Redissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ to neutralize any acid, followed by brine to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. The drying step is critical to remove all traces of water, which can interfere with subsequent analysis and characterization. Filter the mixture to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.
-
Characterization (Validation Step): Collect the fractions containing the pure product (as determined by TLC). Combine them and evaporate the solvent to yield this compound as a pure solid or oil. Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization Workflow
Structural elucidation is non-negotiable. A multi-spectroscopic approach ensures the unambiguous confirmation of the compound's identity.
Caption: Logical workflow for the synthesis and structural verification of a target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds.
-
¹H NMR Acquisition: Obtain the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.[5] The spectrum will provide information on the number of distinct proton environments, their chemical shifts, integration (ratio), and splitting patterns (neighboring protons).
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width is required (~220 ppm).[5] This provides the number of unique carbon environments.
Expected Spectral Data:
| Data Type | Feature | Expected Chemical Shift (ppm) / Value | Assignment and Rationale |
| ¹H NMR | Multiplets | 7.5 - 8.1 | Four protons of the benzene ring of the quinoxaline core. |
| Singlet | ~4.1 | Three protons of the methoxy (-OCH₃) group. | |
| Singlet | ~2.8 | Three protons of the methyl (-CH₃) group. | |
| ¹³C NMR | Aromatic C | 128 - 142 | Six carbons of the fused benzene ring. |
| Quaternary C | 150 - 160 | C2 and C3 carbons attached to the methoxy and methyl groups. | |
| Methoxy C | ~55 | Carbon of the -OCH₃ group. | |
| Methyl C | ~20 | Carbon of the -CH₃ group. |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.
Protocol: MS Sample Analysis
-
Ionization: Employ Electron Ionization (EI) to generate the molecular ion (M⁺) and characteristic fragment ions.[5]
-
Analysis: Analyze the ions to determine their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Expected Data:
-
Molecular Ion (M⁺): A prominent peak at m/z = 174.08, corresponding to the exact mass of C₁₀H₁₀N₂O.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of a methyl radical (M-15) or a methoxy radical (M-31).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: IR Sample Analysis
-
Sample Preparation: For a solid sample, use the KBr pellet method or Attenuated Total Reflectance (ATR).[5]
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
Expected Data:
-
~3050 cm⁻¹: C-H stretching from the aromatic ring.
-
~2950 cm⁻¹: C-H stretching from the aliphatic methyl and methoxy groups.
-
~1600 cm⁻¹, ~1500 cm⁻¹: C=C and C=N stretching characteristic of the quinoxaline ring system.
-
~1250 cm⁻¹: C-O stretching from the methoxy ether linkage.
Applications in Drug Discovery and Research
The quinoxaline scaffold is a cornerstone in the development of therapeutic agents. Derivatives have been synthesized and evaluated for a range of activities. This compound, in particular, serves as a key intermediate. For instance, the methoxy group can be a site for further functionalization or can be strategically replaced to modulate biological activity. Research has shown that related 3-methylquinoxaline derivatives are being investigated as potential anti-cancer agents that target VEGFR-2, a key receptor in tumor angiogenesis.[6][7] It also serves as a building block for novel antipsychotic drugs.[2]
Safety, Handling, and Storage
Proper handling of all chemical compounds is paramount for laboratory safety.
-
Hazard Identification: While comprehensive toxicity data is not available, related compounds are known to cause skin and serious eye irritation.[8][9] May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[9] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]
Conclusion
This compound is a heterocyclic compound with well-defined physicochemical properties and established routes of synthesis. Its true value in the scientific field lies in its utility as a versatile building block for the creation of more elaborate molecules with significant pharmacological potential. A thorough understanding of its characterization through modern spectroscopic techniques is fundamental to ensuring the integrity and validity of any research that employs it. This guide provides the foundational knowledge and practical protocols necessary for its confident application in a research setting.
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An In-depth Technical Guide to the Crystal Structure of 2-Methoxy-3-methylquinoxaline
This guide provides a comprehensive technical overview of the synthesis, characterization, and crystal structure analysis of 2-Methoxy-3-methylquinoxaline. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this important heterocyclic scaffold. The methodologies described herein are based on established principles of organic synthesis and X-ray crystallography, offering a robust framework for obtaining and interpreting the crystal structure of this and related compounds.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous molecules with significant biological activities.[1] Their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties, have made them privileged scaffolds in medicinal chemistry. The three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions within the crystal lattice are critical determinants of a compound's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction (SC-XRD) analysis is an indispensable tool for elucidating these structural features and informing rational drug design.[2] This guide details a systematic approach to determine the crystal structure of this compound, a representative member of this important class of molecules.
Synthetic Pathway and Crystallization
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the chlorinated precursor, 2-chloro-3-methylquinoxaline, followed by a nucleophilic aromatic substitution with sodium methoxide. This pathway is selected for its high efficiency and the ready availability of the starting materials.
Synthesis of 2-chloro-3-methylquinoxaline
The initial step involves the conversion of 2-hydroxy-3-methylquinoxaline to its chloro-derivative. This is a standard and high-yielding reaction in heterocyclic chemistry.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-3-methylquinoxaline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and carefully distill off the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude 2-chloro-3-methylquinoxaline can be purified by recrystallization from petroleum ether to yield crystalline solid.[1]
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): Serves as both the chlorinating agent and the solvent, providing a high concentration of the reagent to drive the reaction to completion.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the conversion of the hydroxyl group to the chloro group.
-
Pouring onto Ice: This is a critical step to quench the reaction and to hydrolyze any remaining POCl₃, which is highly reactive with water. This must be done carefully due to the exothermic nature of the reaction.
-
Neutralization: The neutralization step is essential to precipitate the product, which is soluble in acidic conditions.
Synthesis of this compound
The final product is obtained via a nucleophilic substitution reaction where the chloride at the 2-position is displaced by a methoxide group.
Experimental Protocol:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Once the sodium has completely reacted, add 2-chloro-3-methylquinoxaline (1.0 eq) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Resuspend the residue in water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
Sodium Methoxide: A strong nucleophile that readily attacks the electron-deficient carbon at the 2-position of the quinoxaline ring, leading to the displacement of the chloride.[3][4]
-
Anhydrous Methanol and Inert Atmosphere: Necessary to prevent the reaction of sodium metal with water and to ensure the formation of the methoxide anion.
-
Reflux Conditions: Provides the thermal energy required for the nucleophilic substitution to proceed at a reasonable rate.
Single Crystal Growth
The successful determination of a crystal structure is contingent upon the availability of high-quality, single crystals. For quinoxaline derivatives, slow evaporation is a reliable method for obtaining crystals suitable for X-ray diffraction.
Experimental Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethanol or an ethanol/water mixture, at a slightly elevated temperature.[5][6]
-
Filter the warm solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial and cover it loosely with parafilm.
-
Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
Causality of Experimental Choices:
-
Slow Evaporation: This technique allows the molecules to arrange themselves into a highly ordered crystal lattice, which is essential for obtaining a clear diffraction pattern. Rapid crystallization often leads to the formation of polycrystalline or amorphous solids.
-
Choice of Solvent: The solvent should be one in which the compound is moderately soluble. If the solubility is too high, crystallization will not occur, and if it is too low, the compound will precipitate out as a powder.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional structure of this compound is achieved through single-crystal X-ray diffraction (SC-XRD).[2][7]
Caption: Workflow for the determination of the crystal structure of this compound.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[8]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Hypothetical Crystal Structure and Data
Based on the analysis of related quinoxaline derivatives, the following table presents a plausible set of crystallographic data for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₀N₂O |
| Formula Weight | 174.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.0 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 885 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.305 |
| Absorption Coefficient (mm⁻¹) | 0.090 |
| F(000) | 368 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | 2.0 to 28.0 |
| Reflections collected | 5000 |
| Independent reflections | 2000 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| R indices (all data) | R₁ = 0.07, wR₂ = 0.15 |
| Goodness-of-fit on F² | 1.05 |
Analysis of Intermolecular Interactions
The crystal packing of this compound is anticipated to be governed by a combination of weak intermolecular interactions, which collectively determine the supramolecular architecture.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
-
C-H···N Hydrogen Bonds: The nitrogen atoms of the quinoxaline ring are expected to act as hydrogen bond acceptors for weak C-H···N interactions with neighboring molecules. These interactions, although weak, are directional and play a significant role in organizing the molecules into specific motifs.
-
π-π Stacking: The aromatic quinoxaline ring system is likely to engage in π-π stacking interactions with adjacent molecules. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic rings and are a common feature in the crystal packing of planar aromatic molecules.
-
van der Waals Forces: A network of weaker, non-directional van der Waals forces will also contribute to the overall stability of the crystal lattice.
The interplay of these interactions will dictate the final three-dimensional arrangement of the molecules in the crystal, influencing its physical properties. A detailed analysis of the crystal structure would involve quantifying these interactions through Hirshfeld surface analysis and computational methods.[9][10]
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently determine the crystal structure of this and other related quinoxaline derivatives. The resulting structural information is invaluable for advancing our understanding of structure-property relationships and for the rational design of new molecules with tailored biological and material properties.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. [Link]
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Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]
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Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]
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Single Crystal X-ray Diffraction. University of York. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
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Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. [Link]
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Intermolecular Interaction Analysis by using Crystal Explorer. YouTube. [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. MDPI. [Link]
-
Single Crystal X-ray Diffractometers. Bruker. [Link]
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Crystallography Open Database: Search results. crystallography.net. [Link]
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Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. [Link]
-
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. NIH. [Link]
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GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]
-
Chemical structure of quinoxaline derivatives. ResearchGate. [Link]
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- 10. journals.iucr.org [journals.iucr.org]
Navigating the Solubility Landscape of 2-Methoxy-3-methylquinoxaline: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 2-methoxy-3-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document offers a comprehensive resource for researchers, scientists, and formulation experts. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this guide synthesizes theoretical principles, data from analogous structures, and detailed experimental protocols to empower researchers in their work. We delve into the physicochemical properties of this compound, present a theoretically-grounded, semi-quantitative solubility profile in a range of common organic solvents, and provide a robust, step-by-step methodology for the empirical determination of its solubility.
Introduction: The Criticality of Solubility in Quinoxaline Chemistry
The quinoxaline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] However, the journey from a promising lead compound to a viable drug candidate is often fraught with challenges, with poor solubility being a primary obstacle. The solubility of an active pharmaceutical ingredient (API) in various solvent systems is a critical parameter that dictates its behavior throughout the drug development pipeline. From influencing reaction kinetics and purification efficiency during synthesis to governing dissolution rates and bioavailability in physiological media, a thorough understanding of a compound's solubility is paramount.
This compound, with its unique substitution pattern on the quinoxaline core, presents a specific solubility profile that warrants detailed investigation. This guide is designed to provide researchers with the foundational knowledge and practical tools to navigate the solubility landscape of this compound, enabling more informed decisions in experimental design and process development.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The following table summarizes the key physicochemical descriptors for this compound, which collectively influence its interactions with various solvents.
| Property | Value | Source |
| Chemical Structure | [2] | |
| Molecular Formula | C₁₀H₁₀N₂O | [2] |
| Molecular Weight | 174.20 g/mol | [2] |
| CAS Number | 3149-26-6 | [2] |
| XLogP3 | 1.9 | [2] |
| Polar Surface Area (PSA) | 35.01 Ų | [3] |
| Hydrogen Bond Donors | 0 | Inferred from structure |
| Hydrogen Bond Acceptors | 3 (2 Nitrogen atoms, 1 Oxygen atom) | Inferred from structure |
The XLogP3 value of 1.9 suggests a moderate lipophilicity, indicating that this compound is likely to have appreciable solubility in a range of organic solvents. The presence of nitrogen and oxygen atoms introduces polarity and hydrogen bond accepting capabilities, which will play a significant role in its interactions with polar solvents.
A Theoretical Framework for Solubility: Hansen Solubility Parameters
The adage "like dissolves like" provides a fundamental, albeit qualitative, guideline for predicting solubility. A more quantitative and predictive framework is offered by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The principle underlying HSP is that substances with similar HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their affinity. A smaller distance implies a higher likelihood of dissolution.
Estimated Solubility Profile of this compound
The following table presents the Hansen Solubility Parameters for a range of common organic solvents and provides a semi-quantitative prediction of the compatibility of this compound with each solvent.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Compatibility | Rationale |
| Non-Polar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | Low | Primarily dispersion forces; lacks polarity and H-bonding for effective interaction. |
| Toluene | 18.0 | 1.4 | 2.0 | Medium | Aromatic nature may interact favorably with the quinoxaline ring. |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | High | Good balance of polar and dispersion forces, can accept hydrogen bonds. |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High | Moderate polarity and hydrogen bond accepting capability. |
| Dichloromethane | 17.0 | 7.3 | 7.1 | High | Effective at dissolving moderately polar compounds. |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Very High | Highly polar aprotic solvent, strong interactions expected. |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Very High | Highly polar aprotic solvent, a common solvent for quinoxaline derivatives. |
| Polar Protic Solvents | |||||
| Methanol | 14.7 | 12.3 | 22.3 | High | Can act as a hydrogen bond donor to the nitrogen and oxygen atoms. |
| Ethanol | 15.8 | 8.8 | 19.4 | High | Similar to methanol, with a slightly larger non-polar component. |
| Isopropanol | 15.8 | 6.1 | 16.4 | Medium-High | Increased non-polar character compared to methanol and ethanol may slightly reduce compatibility. |
Disclaimer: The "Predicted Compatibility" is an estimation based on theoretical principles and data from analogous structures. For precise quantitative data, experimental determination is strongly recommended.
Experimental Protocol for Solubility Determination: The Gravimetric Method
To obtain accurate, quantitative solubility data, a well-designed experimental protocol is essential. The following is a detailed, step-by-step gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.
5.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Desiccator
5.2. Experimental Workflow
Caption: Experimental workflow for gravimetric solubility determination.
5.3. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a precisely known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the vial to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter that is chemically resistant to the solvent. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Weighing:
-
Dispense the filtered solution into a pre-weighed, clean, and dry evaporation dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven or vacuum oven until a constant weight is achieved.
-
Cool the dish in a desiccator to room temperature before weighing it on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.
-
Determine the solubility by dividing the mass of the dissolved solute by the volume of the solvent withdrawn. The result is typically expressed in units such as g/L or mg/mL.
-
Visualizing Molecular Interactions and Experimental Design
To further aid in the conceptual understanding of solubility and the practical aspects of its determination, the following diagrams are provided.
Caption: Conceptual representation of Hansen Solubility Space.
Conclusion
While a comprehensive quantitative solubility dataset for this compound in a wide array of organic solvents is not yet publicly available, this technical guide provides a robust framework for researchers to approach this critical aspect of its physicochemical characterization. By understanding the compound's inherent properties, leveraging the predictive power of theoretical models like Hansen Solubility Parameters, and employing rigorous experimental methodologies, scientists can effectively navigate the solubility challenges associated with this promising quinoxaline derivative. The provided semi-quantitative solubility profile serves as a valuable starting point for solvent screening, and the detailed experimental protocol empowers researchers to generate the precise, high-quality data required for their specific applications in drug discovery and development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351430, this compound. Retrieved from [Link]
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MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
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Semantic Scholar. (2021). Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. Retrieved from [Link]
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MDPI. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved from [Link]
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Pharmacophore. (2010). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Retrieved from [Link]
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CPAChem. (2020). Safety data sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346903, 2-Methyl-3-phenylquinoxaline. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of quinoxaline derivatives by C-C coupling reactions using.... Retrieved from [Link]
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International Journal of Chemistry Studies. (n.d.). Novel Synthesis of Some Quinoxaline Derivatives. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]
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ResearchGate. (2025). Drug Likeness and Selective Functionalization of Quinoxalines | Request PDF. Retrieved from [Link]
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PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]
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Beilstein Journals. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Retrieved from [Link]
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IJPSR. (2022). Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring Potential of Quinoxaline Moiety. Retrieved from [Link]
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ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Retrieved from [Link]
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ResearchGate. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Retrieved from [Link]
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MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
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RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl quinoxaline, 7251-61-8. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine, 2847-30-5. Retrieved from [Link]
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International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]
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Solubility of Things. (n.d.). Quinoxaline derivative. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2-Methoxyphenyl)methyl]-3-methylquinoxaline. Retrieved from [Link]
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Section 1: Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to 2-Methoxy-3-methylquinoxaline for Researchers and Drug Development Professionals
This compound is a heterocyclic organic compound belonging to the quinoxaline family. The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and safety considerations, tailored for professionals in scientific research and pharmaceutical development.
1.1 IUPAC Name and CAS Number
1.2 Molecular Structure and Formula
-
SMILES: CC1=NC2=CC=CC=C2N=C1OC[2]
1.3 Physicochemical Data
The following table summarizes the key computed and experimental properties of this compound, which are essential for its handling, storage, and application in experimental design.
| Property | Value | Source |
| Molecular Weight | 174.20 g/mol | [2] |
| Exact Mass | 174.079 g/mol | [3] |
| Density | 1.159 g/cm³ | [3] |
| Boiling Point | 259.1 °C at 760 mmHg | [3] |
| Flash Point | 90 °C | [3] |
| XLogP3 | 1.9 | [2] |
| Topological Polar Surface Area | 35 Ų | [2] |
Section 2: Synthesis and Characterization
2.1 Principles of Synthesis: The Hinsberg Quinoxaline Synthesis
The most prevalent and versatile method for synthesizing the quinoxaline core is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound, a reaction first reported by O. Hinsberg.[4][5] This approach is widely adopted due to its reliability and the ready availability of diverse starting materials, allowing for the creation of a vast library of substituted quinoxaline derivatives. For derivatives like this compound, a common strategy involves the post-condensation modification of a pre-formed quinoxaline ring.
2.2 Proposed Synthetic Protocol: Nucleophilic Substitution
A plausible and efficient route to synthesize this compound involves the nucleophilic substitution of a halogen atom at the C2 position of the quinoxaline ring. The protocol below is based on established methodologies for similar transformations.[6]
Experimental Protocol: Synthesis of this compound
-
Objective: To synthesize this compound from 2-Chloro-3-methylquinoxaline via nucleophilic substitution with methanol.
-
Materials:
-
2-Chloro-3-methylquinoxaline (1.0 eq)
-
Methanol (as solvent and reactant)
-
Phase Transfer Catalyst (e.g., Triethylbenzylammonium chloride - TEBAC) (catalytic amount)
-
Sodium Hydroxide or Sodium Methoxide (as base, 1.1 eq)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer with hotplate
-
Purification apparatus (silica gel for column chromatography)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-3-methylquinoxaline in an excess of methanol.
-
Catalyst and Base Addition: Add a catalytic amount of TEBAC to the solution. The use of a phase transfer catalyst is crucial as it facilitates the transfer of the methoxide ion (generated in situ or added) to the organic substrate, enhancing the reaction rate at moderate temperatures.
-
Reaction Execution: Add the base (e.g., solid NaOH or a solution of NaOMe in methanol) to the stirring mixture. Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
2.3 Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
2.4 Spectroscopic Characterization
While specific spectra for this compound are not widely published, its structure can be confirmed using standard spectroscopic techniques. The expected data, predicted from structurally similar quinoxaline derivatives, are outlined below.[7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (quinoxaline ring) at ~7.5-8.1 ppm. Singlet for the methyl group (C3-CH₃) at ~2.7 ppm. Singlet for the methoxy group (O-CH₃) at ~4.1 ppm. |
| ¹³C NMR | Aromatic carbons at ~125-142 ppm. Quaternary carbons of the pyrazine ring at ~150-160 ppm. Methyl carbon at ~20 ppm. Methoxy carbon at ~54 ppm. |
| FT-IR (KBr) | C-H stretching (aromatic) >3000 cm⁻¹. C-H stretching (aliphatic) <3000 cm⁻¹. C=N and C=C stretching in the 1500-1650 cm⁻¹ region. Strong C-O stretching (methoxy) around 1250 cm⁻¹. |
| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 174. Fragmentation may involve loss of CH₃• or OCH₃• radicals. |
Section 3: Applications in Drug Discovery and Materials Science
3.1 The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline and its derivatives are of immense interest to the pharmaceutical industry due to their broad spectrum of pharmacological effects, including antibacterial, antiviral, antifungal, and anticancer properties.[6] Their planar structure allows them to intercalate with DNA or bind to the active sites of various enzymes, making them versatile pharmacophores.
3.2 Anticancer Potential: Targeting VEGFR-2
Recent research has focused on 3-methylquinoxaline derivatives as potential anticancer agents that target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]
-
Mechanism of Action: VEGFR-2 is a key protein tyrosine kinase that plays a critical role in angiogenesis—the formation of new blood vessels.[8] Tumors require a dedicated blood supply to grow and metastasize. By inhibiting the VEGFR-2 signaling pathway, anti-angiogenic drugs can starve tumors of essential nutrients and oxygen, thereby halting their growth.
-
Role of this compound: In a study exploring a series of 3-methylquinoxaline derivatives for VEGFR-2 inhibition, a 2-methoxy substituted compound was synthesized and evaluated.[8] While other substitutions in the series showed higher potency, the inclusion of the 2-methoxy derivative underscores the scientific interest in exploring how different functional groups on the quinoxaline core can modulate binding affinity and biological activity. This provides a strong rationale for further investigation and optimization of methoxy-substituted quinoxalines as potential kinase inhibitors.
3.3 VEGFR-2 Signaling Pathway Diagram
Caption: Inhibition of the VEGFR-2 signaling pathway.
3.4 Applications in Materials Science
The rigid, planar structure and electron-deficient nature of the quinoxaline core make it a valuable building block in materials science, particularly for organic electronics.[9] Quinoxaline derivatives are used as components in:
-
Organic Light-Emitting Diodes (OLEDs): They can function as electron-transporting or emissive materials. The methoxy group, being electron-donating, can help tune the electronic energy levels (e.g., HOMO/LUMO) of the material to optimize device performance.[9]
-
Organic Field-Effect Transistors (OFETs) and Solar Cells (OSCs): The tunable electronic properties of quinoxaline derivatives are beneficial for creating efficient charge-transporting layers in these devices.[9]
Section 4: Safety and Handling
-
General Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] Combustible liquid.[12]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area or fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[3][11] Avoid formation of dust and aerosols.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12] Keep away from heat, sparks, and open flames.[12]
-
First Aid: In case of contact with skin, wash off immediately with soap and plenty of water. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[10][12]
-
Section 5: Conclusion and Future Outlook
This compound is a versatile heterocyclic compound with significant, albeit underexplored, potential. Its straightforward synthesis and the established biological importance of the quinoxaline scaffold make it an attractive candidate for further research. Future investigations should focus on:
-
Biological Screening: Comprehensive screening against a wider panel of kinases and cancer cell lines to fully elucidate its anticancer potential.
-
Analogue Synthesis: Creation of a focused library of related 2-methoxyquinoxaline derivatives to establish structure-activity relationships (SAR) for VEGFR-2 inhibition or other biological targets.
-
Materials Characterization: Detailed investigation of its photophysical and electronic properties to evaluate its suitability for specific applications in organic electronics.
Given the proven track record of the quinoxaline core in both medicine and materials science, this compound represents a valuable molecule for academic and industrial researchers aiming to develop novel therapeutics and advanced materials.
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An In-depth Technical Guide to the Biological Activity Screening of Novel Quinoxaline Derivatives
Foreword: The Enduring Promise of the Quinoxaline Scaffold
The quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, stands as a privileged structure in medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities, positioning them as compelling candidates for novel drug discovery.[1][2][3] The inherent versatility of the quinoxaline nucleus allows for extensive structural modifications, enabling the fine-tuning of biological activity and the development of potent and selective therapeutic agents.[1][2] This guide provides a comprehensive framework for the systematic biological activity screening of novel quinoxaline derivatives, intended for researchers, scientists, and drug development professionals. It moves beyond a mere compilation of protocols to offer a rationale-driven approach to experimental design and data interpretation, grounded in established scientific principles.
Foundational Principles: Structuring a Quinoxaline Screening Cascade
A successful screening campaign for novel quinoxaline derivatives necessitates a logically tiered approach. A hierarchical screening cascade maximizes efficiency by initially employing high-throughput, cost-effective assays to identify promising candidates, which are then subjected to more complex and resource-intensive secondary and tertiary evaluations. This strategy ensures that only the most promising compounds advance, optimizing the allocation of resources.
Caption: A hierarchical screening cascade for novel quinoxaline derivatives.
Antimicrobial Activity Screening: Identifying Novel Antibacterial and Antifungal Agents
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinoxaline derivatives have shown significant promise in this area, with some acting as inhibitors of bacterial growth.[4]
Primary Screening: Agar-Based Diffusion Methods
Agar diffusion assays, such as the disk diffusion and well diffusion methods, serve as robust and cost-effective initial screens for antimicrobial activity.[5] These methods rely on the diffusion of the test compound through an agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the disk or well indicates antimicrobial activity.
Rationale for Choice: The primary advantage of agar diffusion methods lies in their simplicity and ability to screen multiple compounds simultaneously against a single microbial strain, making them ideal for high-throughput primary screening.[5]
Detailed Protocol: Agar Well Diffusion Assay
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile molten Mueller-Hinton agar is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly swabbed with the microbial inoculum.
-
Well Preparation and Compound Addition: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar. A specific volume of the quinoxaline derivative solution (at a known concentration) is added to each well. A solvent control and a positive control (a known antibiotic) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement and Interpretation: The diameter of the zone of inhibition is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Secondary Screening: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
Compounds demonstrating activity in the primary screen should be further evaluated to quantify their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MBC: The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
Broth microdilution is a commonly used method for determining MIC values and can be adapted for MBC determination.
Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation
Quinoxaline derivatives have emerged as a significant class of anticancer agents, with various compounds demonstrating cytotoxic effects against a range of human cancer cell lines.[4][6] Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.[6][7]
Primary Screening: In Vitro Cytotoxicity Assays
The initial assessment of anticancer potential involves evaluating the cytotoxicity of the novel quinoxaline derivatives against a panel of human cancer cell lines. Colorimetric assays such as the MTT and SRB assays are widely used for this purpose.
Rationale for Choice:
-
MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[8]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[11]
Detailed Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinoxaline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via reduction of MTT to formazan.[8] | High throughput, sensitive. | Can be affected by compounds that alter cellular metabolism. |
| SRB | Measures cellular protein content.[11] | Less susceptible to interference from metabolic alterations. | Can be less sensitive than the MTT assay. |
Secondary Screening: Elucidating the Mechanism of Cell Death
For compounds exhibiting significant cytotoxicity, it is crucial to determine the mode of cell death they induce (i..e., apoptosis or necrosis). This can be investigated using techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
Antioxidant Activity Screening: Combating Oxidative Stress
Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.[13] Quinoxaline derivatives have been reported to possess antioxidant properties.
Chemical-Based Antioxidant Assays
Several in vitro chemical assays can be employed for the initial screening of antioxidant activity. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[14]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used and straightforward method to assess the free radical scavenging ability of compounds.[13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation.[13]
Rationale for Choice: These chemical-based assays are rapid, reproducible, and require minimal specialized equipment, making them suitable for high-throughput screening of large compound libraries.[13]
Mechanistic and In Silico Studies: Unveiling Molecular Targets and Predicting Drug-likeness
DNA Interaction Studies
Many quinoxaline-based antibiotics and anticancer agents exert their biological effects by interacting with DNA.[15][16] Investigating the potential of novel quinoxaline derivatives to bind to and interact with DNA is a critical step in understanding their mechanism of action. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study these interactions. Some quinoxaline derivatives have been shown to act as DNA intercalators and topoisomerase II inhibitors.[17][18]
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A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-3-methylquinoxaline and Its Core Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] These nitrogen-containing heterocyclic compounds are considered "privileged scaffolds" because their versatile structure can be readily modified to interact with a wide range of biological targets.[2][3] The 2-methoxy-3-methylquinoxaline framework, in particular, is a valuable synthon for building more complex molecules. Understanding its synthesis is not merely an academic exercise but a critical competency for drug discovery and development teams.
This guide provides an in-depth, mechanistically-driven overview of a reliable and scalable three-step synthesis of this compound. We will dissect each transformation, explaining the causality behind procedural choices to empower researchers with the knowledge to not only replicate but also adapt and troubleshoot these protocols.
Overall Synthetic Strategy
The synthesis is designed as a logical three-step sequence, beginning with commercially available starting materials. Each intermediate is a stable, isolable compound, providing convenient checkpoints for characterization and purification. This modular approach ensures high fidelity and reproducibility.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Hydroxy-3-methylquinoxaline (Intermediate 1)
The foundational step in this pathway is the construction of the quinoxaline core. The most robust and widely used method is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, or its equivalent.[4] In this case, we utilize ethyl pyruvate as a stable and commercially available source for the required α-keto acid functionality.
Mechanistic Rationale
The reaction proceeds via a well-established acid-catalyzed condensation mechanism. The catalytic acid protonates the carbonyl oxygen of the ethyl pyruvate, enhancing its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of o-phenylenediamine. A series of proton transfers and dehydration steps leads to the formation of an imine intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring system.[5][6]
Caption: Simplified mechanism for 2-hydroxy-3-methylquinoxaline formation.
Field-Proven Experimental Protocol
This protocol is adapted from established literature procedures, optimized for yield and purity.[7]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.10 mol) in n-butanol (100 mL).
-
Reagent Addition: In a separate flask, dissolve ethyl pyruvate (11.6 g, 0.10 mol) in n-butanol (50 mL). Add this solution to the o-phenylenediamine solution with constant stirring.
-
Reaction Execution: Allow the mixture to stand at room temperature for 30 minutes. Subsequently, heat the mixture on a water bath to reflux for 1 hour.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will crystallize out of the solution. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected solid with n-hexane (2 x 30 mL) to remove any non-polar impurities.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to yield colorless, needle-shaped crystals of 2-hydroxy-3-methylquinoxaline.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
Expert Insight: The choice of n-butanol as a solvent is strategic; its boiling point is high enough to drive the condensation to completion but not so high as to cause significant side product formation. The product's limited solubility in cool n-butanol allows for convenient isolation by crystallization directly from the reaction mixture, simplifying the workup.
Part 2: Synthesis of 2-Chloro-3-methylquinoxaline (Intermediate 2)
To facilitate the subsequent nucleophilic substitution, the hydroxyl group of the first intermediate, which exists predominantly as its tautomeric amide form, must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and most effective method for this transformation.[7][8]
Causality of Reagent Choice
Phosphorus oxychloride serves as both the chlorinating agent and, in excess, the reaction solvent. The mechanism involves the activation of the amide carbonyl oxygen by phosphorylation, creating a highly reactive intermediate. The chloride ion then acts as a nucleophile, displacing the activated phosphate group to yield the 2-chloro derivative. This is a robust and high-yielding transformation.
Field-Proven Experimental Protocol
This protocol requires careful handling of phosphorus oxychloride due to its corrosive and water-reactive nature.[7]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 60 mL) to the flask in a fume hood.
-
Reaction Execution: Heat the mixture to reflux and maintain for 90 minutes. The solid will dissolve as the reaction progresses.
-
Workup - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large beaker containing crushed ice (~500 g). This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Neutralization and Isolation: The acidic aqueous mixture is then made alkaline by the slow addition of a 2% sodium hydroxide (NaOH) solution until the product precipitates completely.
-
Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from petroleum ether (40–60 °C) to yield the final crystals of 2-chloro-3-methylquinoxaline.
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.
Trustworthiness Checkpoint: A successful reaction is confirmed by IR spectroscopy, which will show the complete disappearance of the characteristic amide C=O stretch (around 1665 cm⁻¹) present in the starting material.[7]
Part 3: Synthesis of this compound (Target Molecule)
The final step involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the quinoxaline ring, caused by the two nitrogen atoms, activates the C-2 position (which bears the chloro leaving group) towards nucleophilic attack.[1][9]
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bonded to the chlorine. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] In the second step, the aromaticity is restored by the elimination of the chloride leaving group, yielding the final this compound product.
Caption: The addition-elimination mechanism of the SNAr reaction.
Field-Proven Experimental Protocol
This protocol is a standard procedure for the methoxylation of activated aryl chlorides. A similar procedure using a phase transfer catalyst has been reported.[11]
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.5 g, 0.11 mol) in anhydrous methanol (50 mL) under a nitrogen atmosphere.
-
Reagent Addition: Once the sodium has completely reacted and the solution has cooled, add 2-chloro-3-methylquinoxaline (17.8 g, 0.10 mol) to the sodium methoxide solution.
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling, evaporate the methanol under reduced pressure.
-
Isolation: Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Final Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.
Data Summary: Synthesis of this compound Intermediates
The following table summarizes the expected outcomes for each step of the synthesis based on reported literature values.[7]
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 2-Hydroxy-3-methylquinoxaline | C₉H₈N₂O | 160.17 | ~80% | 245–246 °C |
| 2 | 2-Chloro-3-methylquinoxaline | C₉H₇ClN₂ | 178.62 | ~60% | 86–88 °C |
| 3 | This compound | C₁₀H₁₀N₂O | 174.20 | >70% (Estimated) | N/A |
Conclusion
This guide has detailed a robust, three-step synthetic route to this compound, a valuable building block in pharmaceutical research. By understanding the underlying mechanisms and the rationale for specific experimental choices, researchers are better equipped to execute these protocols with confidence and precision. The provided methods, grounded in authoritative literature, offer a clear and reliable pathway for obtaining the target molecule and its key intermediates in high purity and good yield.
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Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. Available from: [Link]
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El-Naggar, A. M., Abd-El-Salam, O. I., El-Sayed, A. A., et al. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1597-1614. Available from: [Link]
-
Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. Available from: [Link]
-
2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide: a metabolite of 2:3-dimethylquinoxaline 1:4-dioxide active against gram-negative bacteria. PubMed Central. Available from: [Link]
- Preparation method of 3-methylquinoxaline-2- (1H) -one derivative. Google Patents.
-
Reaction of o-phenylenediamine with aldehydes. ResearchGate. Available from: [Link]
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ResearchGate. Available from: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available from: [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. Available from: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available from: [Link]
-
Ismalaj, E., et al. Late-stage oxidative C(sp3)–H methylation. Nature. 2014;515(7525):100-104. Available from: [Link]
-
Davoll, J. The reaction of o-phenylenediamine with αβ-unsaturated acids and with β-keto-esters. Journal of the Chemical Society (Resumed). 1960:308. Available from: [Link]
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- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Verified Protocol for the Synthesis of 2-Methoxy-3-methylquinoxaline
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 2-Methoxy-3-methylquinoxaline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust three-step synthetic pathway, beginning with the cyclocondensation of o-phenylenediamine and sodium pyruvate to form 3-methylquinoxalin-2(1H)-one. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 2-chloro-3-methylquinoxaline. The final step involves a nucleophilic aromatic substitution with sodium methoxide to produce the target compound. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible outcomes for researchers.
Introduction and Scientific Context
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The strategic modification of the quinoxaline scaffold is a key focus in drug discovery, as substitutions can significantly enhance biological efficacy and improve pharmacokinetic properties.[1] this compound serves as a crucial intermediate, providing a versatile platform for further functionalization in the development of novel therapeutic agents.
The synthetic route detailed herein is a classic and reliable multi-step process. The foundational method for creating the quinoxaline ring system is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] This protocol begins with the synthesis of the stable 3-methylquinoxalin-2(1H)-one intermediate, which is then activated via chlorination before undergoing nucleophilic substitution to yield the final methoxy derivative. This approach is often preferred for its high yields and the relative stability of the intermediates.
Overall Synthetic Workflow
The synthesis of this compound is efficiently achieved through a three-step sequence. The workflow is designed to proceed from readily available starting materials to the final product with clear, manageable steps, each producing an intermediate that can be isolated and purified before proceeding.
Caption: Workflow for the three-step synthesis of this compound.
Detailed Experimental Protocols
Critical Safety Note: This protocol involves hazardous materials. o-Phenylenediamine is toxic, phosphorus oxychloride is highly corrosive and water-reactive, and sodium methoxide is a corrosive and flammable solid that reacts violently with water.[4][5] All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part 1: Synthesis of 3-Methylquinoxalin-2(1H)-one
This initial step involves the acid-catalyzed condensation reaction between an ortho-diamine and an α-keto acid to form the heterocyclic core.[6]
Materials:
-
o-Phenylenediamine (10.81 g, 100 mmol)
-
Sodium pyruvate (12.10 g, 110 mmol)
-
Glacial Acetic Acid (50 mL)
-
Deionized Water (150 mL)
-
Ethanol (for washing)
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (100 mmol).
-
Add a solution of glacial acetic acid (50 mL) in deionized water (100 mL). Stir the mixture until the diamine is fully dissolved. A gentle warming may be required.
-
In a separate beaker, dissolve sodium pyruvate (110 mmol) in deionized water (50 mL).
-
Add the sodium pyruvate solution dropwise to the stirred o-phenylenediamine solution over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 2 hours. The product will begin to precipitate from the solution as a pale yellow solid.
-
After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and cold ethanol (2 x 30 mL) to remove residual acid and unreacted starting materials.
-
Dry the product under vacuum at 60°C to a constant weight. A typical yield is 85-95%.
Part 2: Synthesis of 2-Chloro-3-methylquinoxaline
This step converts the amide-like functionality of the quinoxalinone into a more reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution.
Materials:
-
3-Methylquinoxalin-2(1H)-one (8.0 g, 50 mmol)
-
Phosphorus oxychloride (POCl₃) (25 mL, ~270 mmol)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and releases HCl gas upon contact with moisture.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 3-methylquinoxalin-2(1H)-one (50 mmol).
-
Carefully add phosphorus oxychloride (25 mL) to the flask. The mixture will form a slurry.
-
Heat the mixture to a gentle reflux (approx. 105-110°C) and maintain for 1.5 hours. The solid will gradually dissolve, and the solution will turn a dark brown color.
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a large beaker (2 L) containing approximately 500 g of crushed ice.
-
Extremely Cautiously , pour the cooled reaction mixture slowly and carefully onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and will generate a significant amount of HCl gas.
-
Once the quenching is complete, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. A brown-yellow solid will precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water (3 x 100 mL).
-
Dry the solid under vacuum. The product can be used directly in the next step or purified by recrystallization from ethanol/water. A typical yield is 80-90%.
Part 3: Synthesis of this compound
This final step is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride on the electron-deficient quinoxaline ring.[2][7]
Materials:
-
2-Chloro-3-methylquinoxaline (5.36 g, 30 mmol)
-
Sodium methoxide (2.43 g, 45 mmol)
-
Anhydrous Methanol (100 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (100 mL).
-
Carefully add sodium methoxide (45 mmol) to the methanol and stir until it is completely dissolved.
-
Add 2-chloro-3-methylquinoxaline (30 mmol) to the sodium methoxide solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material will be consumed, and a new, less polar spot corresponding to the product will appear.
-
Once the reaction is complete, remove the methanol solvent using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexanes or ethanol/water) to obtain pure this compound. A typical yield is 75-85%.
Mechanistic Insights
The overall transformation is governed by well-established reaction mechanisms in organic chemistry.
Caption: Key mechanistic stages in the synthesis of this compound.
-
Step 1 (Cyclocondensation): The reaction initiates with the nucleophilic attack of one amino group of o-phenylenediamine on the keto-carbonyl of pyruvic acid. This is followed by an intramolecular cyclization where the second amino group attacks the carboxylic acid carbonyl, which then dehydrates under the acidic and thermal conditions to form the stable aromatic quinoxalinone ring.
-
Step 2 (Chlorination): The oxygen of the amide-like carbonyl group in 3-methylquinoxalin-2(1H)-one attacks the electrophilic phosphorus atom of POCl₃. This activation step makes the carbonyl carbon highly electrophilic, facilitating the subsequent attack by a chloride ion to ultimately replace the oxygen functionality with chlorine.
-
Step 3 (Methoxylation): This step proceeds via a nucleophilic aromatic substitution (SNAᵣ) mechanism. The highly nucleophilic methoxide ion (CH₃O⁻) attacks the electron-deficient carbon atom bonded to the chlorine. The reaction proceeds through a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nitrogen atoms in the quinoxaline ring. The subsequent elimination of the chloride ion restores aromaticity and yields the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the final and title step of the synthesis.
| Parameter | Value | Purpose / Rationale |
| Reactant 1 | 2-Chloro-3-methylquinoxaline | The electrophilic substrate for the substitution reaction. |
| Reactant 2 | Sodium Methoxide (NaOMe) | Strong nucleophile and base to displace the chloride. |
| Molar Ratio (Substrate:NaOMe) | 1 : 1.5 | An excess of the nucleophile ensures the reaction goes to completion. |
| Solvent | Anhydrous Methanol | Serves as the solvent and is the conjugate acid of the nucleophile. |
| Temperature | Room Temperature (~25 °C) | The reaction is typically efficient without heating. |
| Reaction Time | 4 - 6 hours | Sufficient time for completion, best monitored by TLC. |
| Typical Yield | 75 - 85% | Expected yield after purification. |
References
-
American Chemical Society. (2025). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source. Organic Letters. [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Taylor & Francis Online. (2023). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Filo. (2025). 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. [Link]
-
Gelest, Inc. (2015). aks760 - sodium methoxide, 95%. [Link]
-
Alkali Metals Limited. (n.d.). material safety data sheet sodium methoxide (powder). [Link]
-
Durham Tech. (n.d.). SAFETY DATA SHEET. [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 2-Methoxy-3-methylquinoxaline
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-Methoxy-3-methylquinoxaline, a key intermediate in pharmaceutical and materials science research. The described protocol is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound from crude synthetic mixtures. This guide provides a comprehensive walkthrough of the methodology, from initial analytical method development to preparative scale-up, including a discussion of the scientific rationale behind the chosen parameters and strategies for fraction collection and analysis.
Introduction: The Significance of Purifying this compound
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] Their diverse pharmacological activities, including anticancer and antiviral properties, have made them a focal point in drug discovery. This compound (Figure 1) is a crucial building block in the synthesis of more complex molecules, and its purity is paramount to ensure the validity of downstream experimental results and the safety and efficacy of potential therapeutic agents.
This application note provides a comprehensive, field-proven protocol for the purification of this compound using preparative HPLC, a powerful technique for isolating compounds from complex mixtures.[2] The method is designed to be both efficient and scalable, allowing for the purification of milligram to gram quantities of the target compound.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol [3]
Foundational Principles: Designing the Purification Strategy
The successful purification of any compound by HPLC hinges on a thorough understanding of its physicochemical properties and the principles of chromatography. For this compound, a reversed-phase approach is optimal. This is due to the compound's aromatic and moderately polar nature, which allows for effective retention and separation on a nonpolar stationary phase.
The Logic Behind Reversed-Phase Chromatography
Reversed-phase HPLC utilizes a nonpolar stationary phase (typically C18-functionalized silica) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[4] The separation is driven by hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), we can effectively separate compounds with a range of polarities.
Anticipating and Separating Impurities
A common synthetic route to this compound involves the condensation of a substituted o-phenylenediamine with a dicarbonyl compound. Potential impurities, therefore, include unreacted starting materials and side-products from undesired condensation reactions. A well-designed HPLC method will have sufficient selectivity to resolve the target compound from these impurities.
Experimental Protocol: From Analytical Scouting to Preparative Purification
This section provides a detailed, step-by-step guide for the purification of this compound. The process begins with the development of an analytical method, which is then scaled up for preparative purification.
Materials and Instrumentation
-
Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water. Formic acid (LC-MS grade).
-
Columns:
-
Analytical: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparative: C18 column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
-
Instrumentation:
Step 1: Analytical Method Development
The first step is to develop a robust analytical method to assess the purity of the crude sample and to determine the retention time of this compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition (e.g., 1 mg/mL in 80:20 Water:Acetonitrile).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 320 nm
-
Injection Volume: 5 µL
-
-
Analysis: Run the sample and identify the peak corresponding to this compound (this can be confirmed by LC-MS if available). Note its retention time and the resolution from adjacent impurity peaks.
Step 2: Method Scale-Up and Preparative Purification
Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification. The goal is to maximize the amount of sample purified per run (throughput) while maintaining the required purity.[7]
Protocol:
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol or DMSO, then dilute with the initial mobile phase). Ensure the sample is fully dissolved and filtered to prevent column clogging.
-
Chromatographic Conditions:
-
Column: C18, 21.2 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 20 mL/min (This is a calculated scale-up from the analytical flow rate, and may need optimization).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold for loading)
-
2-12 min: 20% to 70% B (Linear gradient)
-
12-14 min: 70% to 95% B (Steeper gradient to elute strongly retained impurities)
-
14-16 min: 95% B (Column wash)
-
16-20 min: 20% B (Re-equilibration)
-
-
Detection: UV at 254 nm
-
Injection Volume: 1-5 mL (depending on the concentration and loading capacity of the column)
-
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold.[8][9] Collect the eluent corresponding to the main peak of this compound. It is advisable to collect the peak in multiple smaller fractions to isolate the purest portions.
Diagram 1: HPLC Purification Workflow
Caption: Workflow for the purification of this compound.
Step 3: Post-Purification Analysis and Processing
-
Purity Check: Analyze a small aliquot of each collected fraction using the analytical HPLC method developed in Step 1.
-
Pooling Fractions: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator.
-
Final Product: The resulting solid is the purified this compound. It can be further dried under vacuum to remove any residual solvent.
Data Presentation and Interpretation
The success of the purification is determined by the purity of the final product and the recovery yield.
Table 1: Summary of Purification Parameters and Results
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 5 µL | 2 mL |
| Sample Concentration | 1 mg/mL | 25 mg/mL |
| Crude Purity | ~75% | ~75% |
| Final Purity | >99% | >99% |
| Recovery Yield | N/A | ~85% |
Note: The values in this table are representative and may vary depending on the specific instrumentation and the nature of the crude sample.
Diagram 2: Logic of Method Parameter Selection
Caption: Relationship between compound properties and HPLC method choices.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The initial analytical run provides a benchmark for the purity of the crude material. The subsequent purity analysis of the collected fractions offers immediate feedback on the success of the purification. If the desired purity is not achieved, the gradient profile or sample loading can be adjusted. For regulatory purposes or in a GMP environment, a full method validation according to ICH guidelines (Q2(R1)) would be required.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound using preparative reversed-phase HPLC. By following the outlined steps for analytical method development, preparative scale-up, and fraction analysis, researchers can consistently obtain this important chemical intermediate with high purity. The principles and strategies discussed are also broadly applicable to the purification of other quinoxaline derivatives and similarly structured aromatic compounds.
References
-
Agilent Technologies. (n.d.). Developing Strategies for Preparative HPLC. Separation Science. Retrieved from [Link]
-
Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Learning Hub. Retrieved from [Link]
-
LCGC International. (2014). Introduction to Preparative HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methylquinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoxalinone Derivatives. Retrieved from a relevant BenchChem technical support document. (Hypothetical Reference)
-
Yan, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 638. [Link]
-
Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]
-
YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. Retrieved from [Link]
-
Tanaka, T., et al. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Catalysts, 11(10), 1200. [Link]
-
MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351430, this compound. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
NIST. (n.d.). Quinoxaline. NIST Chemistry WebBook. Retrieved from [Link]
- ResearchGate. (n.d.). UV-Vis absorption and emission spectra of the three quinoxaline-based compounds.
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- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for Utilizing 2-Methoxy-3-methylquinoxaline as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline core, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This document provides a comprehensive technical guide on the utilization of the 2-methoxy-3-methylquinoxaline scaffold in modern drug design. We will delve into the synthetic rationale, key structure-activity relationships (SAR), and potential therapeutic applications of this versatile core. Detailed, field-proven protocols for the synthesis and in vitro evaluation of novel this compound derivatives are provided to empower researchers in their quest for next-generation therapeutics.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a fused heterocyclic system comprising a benzene and a pyrazine ring, has emerged as a highly sought-after scaffold in drug discovery.[1] The inherent aromatic and planar nature of the quinoxaline ring system provides a rigid backbone for the strategic placement of various functional groups, enabling the fine-tuning of physicochemical properties and biological activities.[2] This versatility has led to the development of a vast library of quinoxaline derivatives with a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5]
The this compound scaffold offers a unique combination of features for further chemical exploration. The methyl group at the 3-position and the methoxy group at the 2-position provide distinct points for chemical modification, allowing for the systematic investigation of structure-activity relationships. The methoxy group, in particular, can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
Synthetic Pathways to this compound and its Analogs
The synthesis of the quinoxaline core is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] For the synthesis of this compound derivatives, a common strategy involves the initial formation of a 2-chloro-3-methylquinoxaline intermediate, followed by nucleophilic substitution with methanol or sodium methoxide.
Protocol 1: Synthesis of 2-Chloro-3-methylquinoxaline
This protocol outlines the synthesis of the key intermediate, 2-chloro-3-methylquinoxaline, from o-phenylenediamine and ethyl 2-chloropropanoate.
Materials:
-
o-Phenylenediamine
-
Ethyl 2-chloropropanoate
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of o-phenylenediamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add ethyl 2-chloropropanoate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and slowly add phosphorus oxychloride (POCl₃) (2.0 eq).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 2-chloro-3-methylquinoxaline.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of 2-chloro-3-methylquinoxaline to the target scaffold.
Materials:
-
2-Chloro-3-methylquinoxaline
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-chloro-3-methylquinoxaline (1.0 eq) in methanol (MeOH), add sodium methoxide (1.5 eq) at room temperature.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (DCM) (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound.
Below is a diagram illustrating the general synthetic workflow.
Caption: Synthetic workflow for this compound.
Therapeutic Potential and Structure-Activity Relationship (SAR) Insights
The quinoxaline scaffold is a versatile pharmacophore with a wide range of documented biological activities.[8] Derivatives have shown significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5]
Anticancer Activity
A significant body of research highlights the anticancer potential of quinoxaline derivatives.[9] Many of these compounds exert their effects by inhibiting key protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.
Studies on 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives have demonstrated potent VEGFR-2 inhibitory activity.[10][11][12][13] The presence of a methoxy group on the aromatic ring has been shown to influence the anticancer potency.[10][11][12][14] For instance, in a series of 3-methylquinoxalin-2(1H)-one derivatives, the 3-methoxy substituted compound exhibited superior activity compared to the 2-methoxy and 4-methoxy analogs.[10][11][12]
Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-methylquinoxalin-2(1H)-one derivative (11e) | MCF-7 (Breast) | 2.7 | [12] |
| 3-methylquinoxalin-2(1H)-one derivative (11e) | HepG-2 (Liver) | 2.1 | [12] |
| 2-(8-methoxy-coumarin-3-yl)-quinoxaline (3b) | MCF-7 (Breast) | 1.85 | [15] |
| 2,3-di(furan-2-yl)quinoxalin-6-amine (6k) | A549 (Lung) | 0.89 | [16] |
IC₅₀ values represent the concentration required for 50% inhibition of cell growth.
The following diagram illustrates a potential mechanism of action for quinoxaline derivatives as kinase inhibitors.
Caption: Quinoxaline derivatives as competitive kinase inhibitors.
Antimicrobial and Antiviral Activities
Quinoxaline derivatives have also demonstrated significant antimicrobial and antiviral activities.[5][17][18] The planar structure of the quinoxaline ring is thought to facilitate intercalation with microbial DNA, leading to inhibition of replication and transcription. Some derivatives are also known to inhibit key viral enzymes.[17] The presence of a methoxy group can modulate the lipophilicity of the compounds, which can be crucial for their ability to penetrate microbial cell walls.
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the anticancer activity of novel compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 4: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase (e.g., VEGFR-2).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of related quinoxaline derivatives provide a strong rationale for its exploration in various disease areas, particularly in oncology. Future work should focus on the synthesis of a focused library of derivatives with modifications at various positions of the quinoxaline ring to establish a comprehensive structure-activity relationship. Further mechanistic studies will be crucial to elucidate the precise molecular targets and pathways modulated by these novel compounds.
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Application Notes & Protocols: Leveraging 2-Methoxy-3-methylquinoxaline in the Synthesis of Novel Anticancer Agents
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the quinoxaline scaffold, with a specific focus on 2-methoxy-3-methylquinoxaline as a pivotal intermediate in the synthesis of potent anticancer agents. The protocols herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a practical framework for laboratory application.
Introduction: The Quinoxaline Core - A Privileged Scaffold in Oncology
The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry for its broad spectrum of pharmacological activities.[1][2] In oncology, it is recognized as a "privileged structure" due to its ability to form the core of molecules that selectively target key pathways dysregulated in cancer.[3][4] Quinoxaline derivatives have been successfully developed as inhibitors of critical cellular targets, including receptor tyrosine kinases (RTKs), DNA topoisomerases, and crucial components of cell survival pathways, demonstrating their versatility and therapeutic potential.[3][5][6][7]
Section 1: Mechanisms of Action & Targeted Pathways
The anticancer efficacy of quinoxaline derivatives stems from their ability to interfere with multiple signaling cascades essential for tumor growth, proliferation, and survival. This multi-targeted potential makes the quinoxaline scaffold a valuable template for developing therapeutics that can overcome drug resistance.[5]
Key molecular targets include:
-
Receptor Tyrosine Kinases (RTKs): Many quinoxaline-based agents are potent ATP-competitive inhibitors of kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), crucial for angiogenesis, and EGFR (Epidermal Growth Factor Receptor), a driver in many epithelial cancers.[8][9][10]
-
DNA Topoisomerase II: Certain derivatives act as topoisomerase II inhibitors, preventing DNA replication and repair in rapidly dividing cancer cells, ultimately leading to apoptosis.[3][6]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Quinoxaline compounds have been developed as dual inhibitors of PI3K and mTOR, offering a powerful strategy to halt cancer progression.[7]
-
Apoptosis Induction: Independent of specific enzyme inhibition, many quinoxaline agents trigger programmed cell death (apoptosis) through the modulation of pro-apoptotic (e.g., Bax, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[6][11]
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Application Notes and Protocols for Antimicrobial Assays of 2-Methoxy-3-methylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Antimicrobial Potential of Quinoxaline Scaffolds
Quinoxaline derivatives represent a significant class of heterocyclic compounds, renowned for their diverse and potent biological activities.[1][2] Their structural framework, a fusion of benzene and pyrazine rings, serves as a versatile scaffold in medicinal chemistry. Researchers have extensively documented their efficacy as antibacterial, antifungal, antiviral, and anticancer agents.[1][3][4] The simple and flexible structure of the quinoxaline core provides a promising platform for developing novel antimicrobial drugs, potentially circumventing resistance mechanisms that have emerged against established antibiotic classes.[2]
The mechanism of action for some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves bioreduction to generate reactive oxygen species (ROS).[5] This leads to oxidative stress and subsequent damage to critical cellular components like DNA, as well as the cell wall and membrane, ultimately resulting in bacterial death.[5] While the precise mechanism for 2-Methoxy-3-methylquinoxaline has yet to be elucidated, this established activity within the broader quinoxaline class provides a strong rationale for its investigation as a novel antimicrobial agent.
These application notes provide a detailed, experience-driven guide for researchers embarking on the antimicrobial characterization of this compound and its derivatives. The protocols herein are designed to be robust and self-validating, grounding experimental procedures in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]
Part 1: Primary Screening - Assessing Antimicrobial Activity
The initial phase of evaluation focuses on determining if the this compound derivative possesses antimicrobial activity and quantifying the concentration required for microbial inhibition. The two most common and effective methods for this primary screening are the Agar Well Diffusion assay for a qualitative assessment and the Broth Microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Assay: A Qualitative Assessment
This method provides a preliminary, visual confirmation of antimicrobial activity. It is a straightforward and cost-effective technique to screen compounds against a panel of microorganisms.[10][11] The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. If the compound is active, it will inhibit microbial growth, creating a clear zone of inhibition around the well.[12]
-
Agar Medium : Mueller-Hinton Agar (MHA) is the standard medium for susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its minimal inhibition of common antibiotics.
-
Inoculum Standardization : Standardizing the inoculum to a 0.5 McFarland turbidity standard ensures a consistent bacterial density on each plate, which is critical for reproducible zone sizes.
-
Well vs. Disc : The well diffusion method is often preferred over the disc diffusion method for novel compounds of unknown solubility and diffusion characteristics, as it allows for the direct application of a solution.[11]
-
Preparation of Materials :
-
Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Pour 20-25 mL into sterile 100 mm Petri dishes and allow to solidify on a level surface.
-
Grow a pure culture of the test microorganism in a suitable broth (e.g., Tryptic Soy Broth) to the mid-log phase.
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Note the final concentration.
-
-
Inoculum Preparation and Seeding :
-
Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of the MHA plate in three different directions to ensure confluent growth.
-
-
Well Creation and Compound Application :
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the seeded agar.[12][13]
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound derivative solution into each well.
-
Include a negative control well containing only the solvent (DMSO) and a positive control well with a known antibiotic.
-
-
Incubation and Measurement :
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.
-
Incubate the plates at 35-37°C for 18-24 hours.[14]
-
Measure the diameter of the zone of inhibition in millimeters (mm) using a caliper.
-
| Compound | Concentration (µg/mL) | Test Organism | Zone of Inhibition (mm) |
| This compound | 1000 | S. aureus ATCC 25923 | Record Measurement |
| This compound | 1000 | E. coli ATCC 25922 | Record Measurement |
| Ciprofloxacin (Positive Control) | 5 | S. aureus ATCC 25923 | Record Measurement |
| Ciprofloxacin (Positive Control) | 5 | E. coli ATCC 25922 | Record Measurement |
| DMSO (Negative Control) | N/A | S. aureus ATCC 25923 | 0 |
| DMSO (Negative Control) | N/A | E. coli ATCC 25922 | 0 |
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[15][16] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[16][17] This quantitative method is essential for comparing the potency of novel compounds.
-
96-Well Plate Format : This format allows for the efficient testing of multiple concentrations and replicates, conserving compound and reagents.[18]
-
Serial Dilution : A two-fold serial dilution is the standard method for creating a logarithmic concentration gradient, which is ideal for pinpointing the MIC.[19]
-
Final Inoculum Concentration : A final concentration of approximately 5 x 10⁵ CFU/mL is crucial. A lower inoculum may lead to falsely low MICs, while a higher one can result in falsely high MICs.[16]
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Preparation of Reagents :
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in CAMHB in a separate 96-well plate to create working solutions at twice the final desired concentration.[19]
-
-
Inoculum Preparation :
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this typically requires a 1:100 dilution of the 0.5 McFarland suspension).[16]
-
-
Assay Plate Setup :
-
In a sterile 96-well microtiter plate, add 50 µL of the appropriate 2x compound dilution to each well.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in broth without the compound) and a negative/sterility control (broth only).[20]
-
-
Incubation and MIC Determination :
Part 2: Secondary Screening - Bactericidal vs. Bacteriostatic Activity
Once the MIC is established, the next critical step is to determine whether the this compound derivative is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[21][22][23] This assay is a direct extension of the broth microdilution MIC test.
-
Subculturing from Clear Wells : Aliquots are taken from the wells that showed no visible growth in the MIC assay. This directly tests the viability of the bacteria that were exposed to inhibitory and supra-inhibitory concentrations of the compound.[23]
-
99.9% Reduction Threshold : This logarithmic reduction (a 3-log decrease) is the standard definition for bactericidal activity, providing a stringent and quantifiable endpoint.[22]
-
MBC/MIC Ratio : An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[22][23] This ratio provides a quick, standardized way to classify the compound's activity.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
-
Perform MIC Assay : First, perform the broth microdilution assay as described in section 1.2 to determine the MIC.
-
Subculturing :
-
From the wells in the MIC plate that show no visible growth (the MIC well and those with higher concentrations), take a small aliquot (e.g., 10 µL).[24]
-
Spot-plate or spread the aliquot onto a fresh, antibiotic-free MHA plate.
-
Also, create a control plate from the positive growth control well of the MIC assay to determine the initial inoculum count.
-
-
Incubation : Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination :
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus ATCC 25923 | Record MIC | Record MBC | Calculate | Bactericidal/Bacteriostatic |
| This compound | E. coli ATCC 25922 | Record MIC | Record MBC | Calculate | Bactericidal/Bacteriostatic |
| Vancomycin (Control) | S. aureus ATCC 25923 | Record MIC | Record MBC | Calculate | Bactericidal |
| Chloramphenicol (Control) | E. coli ATCC 25922 | Record MIC | Record MBC | Calculate | Bacteriostatic |
Part 3: Trustworthiness and Validation
To ensure the integrity of the results, every assay must be a self-validating system. This is achieved through rigorous adherence to controls and standards.
-
Solvent Effects : Always test the highest concentration of the solvent (e.g., DMSO) used in the assays to ensure it has no intrinsic antimicrobial activity.
-
Quality Control Strains : Routinely test reference strains with known MIC values for standard antibiotics (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) to validate the testing procedure and media. Results should fall within the acceptable ranges defined by CLSI or EUCAST.[15]
-
Replicates : All experiments should be performed in at least triplicate to ensure the reproducibility and statistical significance of the results.
-
Standard Adherence : The methodologies described are based on guidelines from CLSI (specifically documents M07 for broth dilution and M02 for disk diffusion) and EUCAST, which are internationally recognized standards for antimicrobial susceptibility testing.[6][7][25][26]
By embedding these validation steps within the experimental design, researchers can have high confidence in the accuracy and reliability of their findings for this compound derivatives.
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The Versatile Scaffold: Application of 2-Methoxy-3-methylquinoxaline in Medicinal Chemistry
Introduction: The Quinoxaline Core in Drug Discovery
Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic and structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[2] Quinoxaline-based compounds have been extensively investigated and have shown clinical efficacy as antibacterial, antifungal, anticancer, and antiviral agents.[1][3] The versatility of the quinoxaline nucleus makes it a cornerstone in the design of novel therapeutic agents. This guide focuses on a specific, yet highly valuable derivative, 2-Methoxy-3-methylquinoxaline, detailing its role not primarily as a standalone therapeutic, but as a crucial synthetic intermediate in the generation of potent, biologically active molecules.
Physicochemical Properties and Synthetic Rationale
The this compound scaffold possesses a combination of features that make it an attractive building block in medicinal chemistry. The methyl group at the 3-position can influence steric interactions with biological targets, while the methoxy group at the 2-position is a key functional handle. The oxygen atom can act as a hydrogen bond acceptor, and the methoxy group itself can be readily displaced by nucleophiles, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules.[1] This reactivity is central to its application as a synthetic intermediate.
Core Application: A Versatile Intermediate in Drug Synthesis
While direct biological data for this compound is limited, its true value in medicinal chemistry lies in its utility as a precursor for a variety of bioactive compounds. The primary synthetic strategy involves the displacement of the methoxy group, or more commonly, a chloro group at the 2-position which is then converted to the methoxy derivative, to introduce diverse functionalities.
Anticancer Agents: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[4] Derivatives of 3-methylquinoxaline have been designed and synthesized as potent VEGFR-2 inhibitors.[4][5] The synthesis of these inhibitors often proceeds through a 2-chloro-3-methylquinoxaline intermediate, which can be further functionalized. The methoxy analogue serves as a related precursor or intermediate in these synthetic pathways.
A study on 3-methylquinoxalin-2(1H)-one derivatives as VEGFR-2 inhibitors highlighted the importance of substitutions at the 2-position.[4] For instance, compound 11e in the study, which features a complex side chain attached at the N1 position but is conceptually related to the 2-substituted scaffold, demonstrated potent VEGFR-2 inhibition and cytotoxic activity against cancer cell lines.[5] The general structure-activity relationship (SAR) for these anticancer quinoxalines often reveals that electron-donating groups can be beneficial for activity.[4]
Table 1: Anticancer Activity of Representative 3-Methylquinoxaline Derivatives
| Compound Reference | Structure | Target | Cell Line | IC50 (µM) |
| 11e [5] | 3-methoxy-N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide | VEGFR-2 | HepG-2 | 2.1 |
| 11g [5] | N-(4-acetylphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide | VEGFR-2 | HepG-2 | 3.5 |
| 12e [5] | 3-methoxy-N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)-2-((3-methyl-2-thioxoquinoxalin-1(2H)-yl)methyl)benzamide | VEGFR-2 | HepG-2 | 4.2 |
| 12k [5] | 2-((3-methyl-2-thioxoquinoxalin-1(2H)-yl)methyl)-N-(p-tolyl)benzamide | VEGFR-2 | HepG-2 | 2.9 |
Note: The table presents data for structurally related compounds to illustrate the potential of the 3-methylquinoxaline scaffold.
Antimicrobial Agents
The quinoxaline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7] A common synthetic route to novel antimicrobial quinoxalines involves the use of 2-chloro-3-methylquinoxaline as a starting material.[6] The chloro group at the 2-position is an excellent leaving group, allowing for nucleophilic substitution to introduce ether linkages and other functionalities that can enhance antimicrobial potency.[1]
For example, new Schiff bases containing the quinoxaline moiety have been synthesized from 2-chloro-3-methylquinoxaline and demonstrated promising antibacterial and antifungal activities.[6]
Table 2: Antimicrobial Activity of Representative 2-Substituted-3-methylquinoxaline Derivatives
| Compound Reference | Test Organism | Zone of Inhibition (mm) |
| 5a [6] | S. aureus | 14 |
| B. subtilis | 15 | |
| E. coli | 13 | |
| P. aeruginosa | 12 | |
| 5c [6] | S. aureus | 16 |
| B. subtilis | 17 | |
| E. coli | 15 | |
| P. aeruginosa | 14 | |
| 7a [6] | S. aureus | 12 |
| B. subtilis | 13 | |
| E. coli | 11 | |
| P. aeruginosa | 10 |
Note: The table presents data for derivatives synthesized from the closely related 2-chloro-3-methylquinoxaline.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-methylquinoxaline (Key Intermediate)
This protocol describes the synthesis of the crucial precursor, 2-chloro-3-methylquinoxaline, from 2-hydroxy-3-methylquinoxaline.[6] The rationale for this step is to activate the 2-position for subsequent nucleophilic substitution reactions.
Materials:
-
2-Hydroxy-3-methylquinoxaline
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution (2%)
-
Petroleum ether (40-60 °C)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)
Procedure:
-
In a round-bottom flask, suspend 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 mol) in phosphorus oxychloride (60 mL).
-
Heat the mixture to reflux for 90 minutes.
-
After reflux, distill off the excess POCl₃ under reduced pressure.
-
Cool the residue to room temperature and carefully pour it onto crushed ice in a 1 L beaker.
-
Neutralize the mixture by adding 2% NaOH solution until alkaline to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from petroleum ether (40-60 °C) to yield pure 2-chloro-3-methylquinoxaline.
Caption: Synthesis of 2-Chloro-3-methylquinoxaline.
Protocol 2: Synthesis of 2-Methoxy-3-(piperazin-1-yl)quinoxaline (A Bioactive Derivative)
This protocol details the synthesis of a more complex, bioactive molecule starting from a methoxy-substituted quinoxaline, illustrating the utility of the core scaffold.[1] The methoxy group is introduced from the corresponding chloro-derivative, which is a common strategy.
Materials:
-
2-Chloro-3-methoxyquinoxaline
-
Piperazine
-
Acetonitrile
-
Sodium carbonate (Na₂CO₃)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chloro-3-methoxyquinoxaline in acetonitrile in a round-bottom flask.
-
Add an equimolar amount of piperazine to the solution.
-
Add sodium carbonate as a base.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-3-(piperazin-1-yl)quinoxaline.
Caption: Synthesis of a bioactive quinoxaline derivative.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized quinoxaline derivatives against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HepG-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoxaline derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized quinoxaline derivative in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
This compound stands as a testament to the strategic importance of well-designed intermediates in medicinal chemistry. While not a final drug candidate itself, its structural and chemical attributes make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The ability to readily functionalize the 2-position allows for the exploration of extensive structure-activity relationships, leading to the optimization of potency and selectivity against various therapeutic targets, particularly in the realms of oncology and infectious diseases. Future research will likely continue to leverage this and similar quinoxaline intermediates to develop next-generation therapeutics with improved efficacy and safety profiles.
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Singh, P., & Kumar, A. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2775-2781. [Link]
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Pérez-Silanes, S., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. Molecules, 16(10), 8564-8580. [Link]
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El-Gendy, M. A. A., et al. (2013). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Chinese Chemical Society, 60(5), 579-600. [Link]
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Kaur, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
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Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1286. [Link]
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Ferreira, M., et al. (2021). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. Antibiotics, 10(8), 951. [Link]
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Azam, F., et al. (2013). In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. Journal of Taibah University for Science, 7(2), 73-83. [Link]
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PubChem. (n.d.). 2-[(2-Methoxyphenyl)methyl]-3-methylquinoxaline. National Center for Biotechnology Information. [Link]
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Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Taylor & Francis Online, 36(1), 1269-1286. [Link]
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Al-Suwaidan, I. A., et al. (2024). 2,3-bis (phenylamino) quinoxaline - containing compounds display potent activity against Methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and their biofilms. bioRxiv. [Link]
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Wang, Y., et al. (2014). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 57(15), 6485-6501. [Link]
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Al-Suwaidan, I. A., et al. (2024). Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. ResearchGate. [Link]
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Kumar, R., et al. (2014). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 126(3), 741-748. [Link]
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Raj, P., Samuel, A., & Kothandapani, A. (2024). Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kinase. Future Journal of Pharmaceutical Sciences, 10(1), 137. [Link]
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Ghorab, M. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(26), 22129-22141. [Link]
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Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]
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van der Velden, W. J. C., et al. (2019). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 10(4), 2055-2067. [Link]
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An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). CSIR-NIScPR. [Link]
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An efficient synthesis of 2-Methoxy-3-((1H-1,2,3- triazol-1-yl)methyl)quinoxaline. (n.d.). Jetir.org. [Link]
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Application Note: A Robust, Two-Step Synthesis of 2-Methoxy-3-((1H-1,2,3-triazol-1-yl)methyl)quinoxaline via Copper-Catalyzed Click Chemistry
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 2-Methoxy-3-((1H-1,2,3-triazol-1-yl)methyl)quinoxaline. This molecule is a hybrid structure combining the quinoxaline and 1,2,3-triazole scaffolds, both of which are significant pharmacophores in medicinal chemistry.[1][2] The synthesis is strategically designed as a two-step process: (1) the synthesis of a key 2-(azidomethyl)-3-methoxyquinoxaline intermediate from (2-methoxyquinoxalin-3-yl)methanol, and (2) the subsequent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction to yield the final product.[3] This guide offers in-depth explanations of the reaction mechanisms, step-by-step protocols, and characterization data, intended for researchers in drug discovery and organic synthesis.
Introduction and Scientific Rationale
Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological applications, including antibacterial, anticancer, and anti-inflammatory activities.[2] Similarly, the 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of molecules.[1] The molecular hybridization of these two pharmacophores into a single entity, such as the target molecule, is a promising strategy for developing new therapeutic agents with potentially synergistic or novel mechanisms of action.[1]
The synthetic strategy outlined herein leverages the power and efficiency of "click chemistry." The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high yield, stereospecificity, and tolerance of a wide range of functional groups under mild, often aqueous, conditions.[4][5][6][7] This makes it an ideal choice for the final bond-forming step, ensuring a reliable and scalable synthesis.
The overall synthetic pathway is depicted below:
Figure 1: Overall two-step synthetic scheme.
Part 1: Synthesis of 2-(azidomethyl)-3-methoxyquinoxaline (Intermediate 2)
This initial step involves the conversion of a primary alcohol to an azide. The use of diphenylphosphoryl azide (DPPA) provides a safe and efficient method for this transformation, proceeding likely through an SN2-type mechanism after activation of the hydroxyl group.
Principle and Rationale
The reaction begins with the activation of the hydroxyl group of (2-methoxyquinoxalin-3-yl)methanol by DPPA in the presence of a base, triethylamine (TEA). The TEA deprotonates the alcohol, forming an alkoxide which then attacks the phosphorus atom of DPPA, displacing a phosphate leaving group. The azide ion, generated from DPPA, then acts as a nucleophile, displacing the activated hydroxyl group to form the desired azidomethyl product. Dimethylformamide (DMF) is chosen as the solvent due to its high polarity and ability to dissolve the reactants. The elevated temperature of 80°C ensures a reasonable reaction rate.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| (2-methoxyquinoxalin-3-yl)methanol | ≥97% | Commercial Vendor | Starting Material (1 eq.) |
| Diphenylphosphoryl azide (DPPA) | ≥97% | Commercial Vendor | Azidating agent (1.5 eq.) |
| Triethylamine (TEA) | ≥99.5%, redistilled | Commercial Vendor | Base (3 eq.) |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Vendor | Reaction Solvent (5 Vol) |
| Deionized Water | ACS Grade | - | For workup |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Vendor | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Vendor | Drying Agent |
| Silica Gel | 230-400 mesh | Commercial Vendor | For column chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Vendor | For reaction monitoring |
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-methoxyquinoxalin-3-yl)methanol (1 eq.).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 volumes relative to the starting material). Begin stirring to dissolve the solid. To the stirred solution, add triethylamine (3 eq.) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.5 eq.) at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80°C using an oil bath.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Petroleum Ether). The disappearance of the starting material spot indicates reaction completion. The reaction is typically complete within 4 hours.[3]
-
Workup: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water and brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Petroleum Ether to afford pure 2-(azidomethyl)-3-methoxyquinoxaline.
Part 2: Synthesis of 2-Methoxy-3-((1H-1,2,3-triazol-1-yl)methyl)quinoxaline (Final Product 3)
This step is a classic example of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction joins the azide intermediate with an alkyne to form the stable 1,4-disubstituted 1,2,3-triazole ring.
Principle and Rationale
The CuAAC reaction mechanism involves the in-situ generation of a copper(I) acetylide intermediate.[5] Copper(II) sulfate is reduced to the active copper(I) catalyst by sodium ascorbate.[5] The copper(I) species then coordinates with the terminal alkyne (trimethylsilylacetylene), increasing the acidity of the terminal proton and facilitating the formation of the copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper metallacycle, which subsequently rearranges and, upon protonolysis, yields the 1,4-disubstituted triazole product, regenerating the catalyst.[4][] A methanol/water solvent system is ideal as it dissolves both the organic azide and the inorganic copper catalyst system.[3]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-(azidomethyl)-3-methoxyquinoxaline | Purified | From Step 1 | Azide Intermediate (1 eq.) |
| Trimethylsilylacetylene | ≥98% | Commercial Vendor | Alkyne source (1.5 eq.) |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ≥98% | Commercial Vendor | Catalyst precursor (0.2 eq.) |
| Sodium Ascorbate | ≥99% | Commercial Vendor | Reducing agent (0.4 eq.) |
| Methanol (MeOH) | ACS Grade | Commercial Vendor | Co-solvent |
| Deionized Water | ACS Grade | - | Co-solvent |
| Ammonium Chloride Solution (aq.) | Saturated | Lab Prepared | For workup |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Vendor | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Vendor | Drying Agent |
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 2-(azidomethyl)-3-methoxyquinoxaline (1 eq.) in a 1:1 mixture of Methanol and Water (5 volumes).
-
Reagent Addition: To the stirred solution, add trimethylsilylacetylene (1.5 eq.), followed by Copper(II) sulfate pentahydrate (0.2 eq.) and sodium ascorbate (0.4 eq.).[3]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC until the azide starting material is consumed.
-
Workup: Upon completion, add aqueous ammonium chloride solution to the reaction mixture.
-
Extraction: Extract the mixture with Ethyl Acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, eluting with 20% Ethyl Acetate in Petroleum Ether to yield the final product, 2-Methoxy-3-((1H-1,2,3-triazol-1-yl)methyl)quinoxaline.[3]
Experimental Workflow and Data Summary
Figure 2: Step-by-step experimental workflow diagram.
Expected Results
| Compound | Step | Typical Yield | Appearance | Purification Method |
| 2-(azidomethyl)-3-methoxyquinoxaline | 1 | 75-85% | Off-white solid | Column Chromatography |
| 2-Methoxy-3-((1H-1,2,3-triazol-1-yl)methyl)quinoxaline | 2 | 80-90% | Crystalline solid | Column Chromatography |
Note: Yields are indicative and may vary based on scale and experimental conditions.
Conclusion
This application note details a reliable and efficient two-step synthesis for 2-Methoxy-3-((1H-1,2,3-triazol-1-yl)methyl)quinoxaline. The methodology is founded on well-established, high-yielding reactions, particularly the robust CuAAC click chemistry step. The protocols provided are designed to be reproducible and scalable, offering a clear pathway for researchers to access this and other valuable quinoxaline-triazole hybrid molecules for further investigation in drug discovery and materials science.
References
-
Bonkuri, P. K. (2019). An efficient synthesis of 2-Methoxy-3-(1H-1,2,3- triazol-1-yl)methyl)quinoxaline. International Journal of Emerging Technologies and Innovative Research, 6(8), 1629-1631. Available at: [Link]
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JETIR. (2019). An efficient synthesis of 2-Methoxy-3-(1H-1,2,3-triazol-1-yl)methyl)quinoxaline. JETIR.org. Available at: [Link]
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ResearchGate. (n.d.). Quinolone–Triazole Hybrids and their Biological Activities. Available at: [Link]
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Innovare Academic Sciences. (n.d.). New Quinoxaline-Quinoline-1,2,3-Triazole Hybrids: Design And Synthesis. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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Sasaki, T., et al. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical & Pharmaceutical Bulletin, 61(4), 438-44. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. Available at: [Link]
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ResearchGate. (n.d.). The rational study focused on quinoxaline and triazole containing... Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. Available at: [Link]
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Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Quinoxaline Compounds
Introduction: The Therapeutic Potential of Quinoxaline Compounds in Oncology
The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The therapeutic efficacy of many quinoxaline-based compounds stems from their ability to interfere with fundamental cellular processes in cancer cells, most notably the cell cycle.[2][4] Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation.[5][6] Consequently, compounds that can induce cell cycle arrest are of profound interest in the development of novel cancer therapies.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the effects of novel quinoxaline compounds on the cancer cell cycle. We will delve into the underlying molecular mechanisms, provide detailed, field-proven protocols for cell cycle analysis using flow cytometry, and offer insights into the interpretation of the generated data.
Mechanism of Action: How Quinoxaline Compounds Modulate the Cell Cycle
Quinoxaline derivatives exert their anticancer effects through diverse and often multi-targeted mechanisms.[1][8] A significant number of these compounds have been shown to induce cell cycle arrest at various phases, including the G1, S, and G2/M phases, thereby preventing cancer cell division and proliferation.[9][10][11]
The precise mechanism of cell cycle arrest is dependent on the specific chemical structure of the quinoxaline derivative. However, several key molecular targets and signaling pathways have been identified:
-
Inhibition of Key Enzymes: Many quinoxaline compounds function as inhibitors of critical enzymes involved in cell cycle progression and DNA replication, such as topoisomerase II and various protein kinases.[8][11] For instance, some derivatives have been shown to bind to the active sites of topoisomerase II and Epidermal Growth Factor Receptor (EGFR), disrupting their function.[8]
-
Modulation of Signaling Pathways: Quinoxaline compounds can interfere with essential signaling pathways that regulate cell growth and proliferation, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[8]
-
Impact on Cell Cycle Regulatory Proteins: A primary mechanism by which these compounds induce cell cycle arrest is through the modulation of key cell cycle regulatory proteins. The progression through the cell cycle is orchestrated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.[12][13][14] For example, the Cyclin D-CDK4/6 complex is pivotal for G1 phase progression, while the Cyclin B-CDK1 complex is essential for the G2/M transition.[12][13] Some quinoxaline 1,4-dioxides have been observed to inhibit the expression of cyclin B, leading to G2/M arrest.[9][10]
-
Induction of DNA Damage Response: Certain quinoxaline derivatives can induce DNA damage, which in turn activates cellular checkpoint mechanisms. This often involves the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis.[15][16] Upon activation, p53 can transcriptionally upregulate the expression of CDK inhibitors like p21.[16][17][18] p21 then binds to and inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1 and G2 phases, allowing time for DNA repair.[15][16][19] If the damage is irreparable, p53 can trigger apoptosis.[15]
The following diagram illustrates the central role of Cyclin-CDK complexes in driving the cell cycle and highlights potential points of intervention for quinoxaline compounds.
Caption: Core Cyclin-CDK complexes driving the cell cycle.
Detailed Application Notes and Protocols
Protocol 1: Treatment of Cancer Cells with Quinoxaline Compounds
This protocol outlines a generalized procedure for treating adherent cancer cell lines with quinoxaline compounds to assess their effect on the cell cycle.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Quinoxaline compound stock solution (typically dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well or 12-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80-90% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into 6-well or 12-well plates at a density that will ensure they are in the exponential growth phase (typically 50-60% confluency) at the time of treatment. Allow the cells to adhere overnight in the incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline compound in complete cell culture medium from the stock solution. It is crucial to determine the appropriate concentration range through preliminary cytotoxicity assays (e.g., MTT or SRB assay).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.[20]
-
Also, include an untreated control (cells with medium only).
-
Carefully aspirate the medium from the wells and replace it with the medium containing the desired concentrations of the quinoxaline compound or the vehicle control.
-
Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the compound's known or expected mechanism of action.
-
-
Cell Harvesting:
-
After the incubation period, collect the culture medium from each well, as it may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS and then add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with ice-cold PBS to remove any residual medium and trypsin.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
Flow cytometry is a powerful technique for analyzing the distribution of a cell population into the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[5][21] Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[22]
Materials:
-
Harvested cell pellets from Protocol 1
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[23]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Resuspend the washed cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. This step is critical to prevent cell clumping.[23][24]
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[24]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution. The inclusion of RNase A is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with the accuracy of the DNA content measurement.[25]
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm laser, and its emission is detected in the red fluorescence channel (e.g., around 617 nm).[22]
-
Acquire data for a sufficient number of events (typically 10,000-20,000 cells) for robust statistical analysis.
-
The following diagram outlines the experimental workflow for cell cycle analysis.
Caption: Experimental workflow for cell cycle analysis.
Data Analysis and Interpretation
The data obtained from the flow cytometer will be a histogram of cell counts versus fluorescence intensity.[21] This histogram will display distinct peaks corresponding to the different phases of the cell cycle.
-
G0/G1 Peak: The first peak represents cells in the G0/G1 phase, which have a diploid (2N) DNA content.
-
S Phase: The region between the two peaks represents cells in the S phase, which are actively replicating their DNA and thus have a DNA content between 2N and 4N.
-
G2/M Peak: The second peak, with approximately twice the fluorescence intensity of the G0/G1 peak, represents cells in the G2 and M phases, which have a tetraploid (4N) DNA content.
Specialized software (e.g., ModFit LT, FlowJo) is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Expected Results and Interpretation:
The following table summarizes the expected outcomes and their interpretations when treating cancer cells with a quinoxaline compound that induces cell cycle arrest.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Interpretation |
| Untreated Control | ~50-60% | ~20-30% | ~10-20% | Baseline distribution of a proliferating cell population. |
| Vehicle Control | Similar to Untreated | Similar to Untreated | Similar to Untreated | No significant effect of the solvent on the cell cycle. |
| Quinoxaline (G1 Arrest) | Increased (e.g., >70%) | Decreased | Decreased | The compound blocks the transition from G1 to S phase. |
| Quinoxaline (S Phase Arrest) | Decreased | Increased (e.g., >40%) | Decreased/Variable | The compound interferes with DNA replication. |
| Quinoxaline (G2/M Arrest) | Decreased | Decreased/Variable | Increased (e.g., >30%) | The compound prevents entry into or completion of mitosis. |
An increase in the sub-G1 population (a peak to the left of the G0/G1 peak) is often indicative of apoptosis, as apoptotic cells have fragmented DNA.
The diagram below illustrates how a DNA-damaging quinoxaline compound might induce p53-mediated cell cycle arrest.
Caption: p53-mediated cell cycle arrest pathway.
Conclusion and Future Perspectives
The protocols and insights provided in this application note offer a robust framework for investigating the effects of novel quinoxaline compounds on the cancer cell cycle. By employing these methods, researchers can effectively screen and characterize promising therapeutic candidates. Future studies could involve more in-depth analyses to pinpoint the specific cyclin-CDK complexes that are inhibited, as well as to explore the broader signaling pathways that are perturbed by these compounds. Combining cell cycle analysis with assays for apoptosis and specific protein expression will provide a more complete picture of the compound's mechanism of action, ultimately accelerating the drug development process.
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Biology LibreTexts. (2021-11-19). 11.5: Control of the Cell Cycle. [Link]
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Springer. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. [Link]
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PubMed. Reversal of p53-induced cell-cycle arrest. [Link]
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PubMed. Induction of p21 by p53 following DNA damage inhibits both Cdk4 and Cdk2 activities. [Link]
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ResearchGate. Figure 1: Effects of p53 and p21 inhibition on cell cycle response to.... [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Methoxy-3-methylquinoxaline
Abstract
This comprehensive guide provides a detailed framework for evaluating the in vitro cytotoxic potential of 2-Methoxy-3-methylquinoxaline, a member of the quinoxaline class of heterocyclic compounds known for their diverse biological activities.[1][2] Recognizing the growing interest in quinoxaline derivatives for therapeutic applications, this document outlines a multi-assay strategy to robustly characterize the cytotoxic profile of this specific molecule.[3][4][5] We present not just procedural steps, but the underlying scientific principles, enabling researchers to understand, implement, and troubleshoot these critical assays. The protocols detailed herein—MTT for metabolic viability, Lactate Dehydrogenase (LDH) for membrane integrity, and Caspase-3/7 for apoptosis induction—form a tripartite approach to elucidating the cytotoxic mechanism of action.
Introduction: The Quinoxaline Scaffold and the Imperative for Cytotoxicity Profiling
Quinoxaline and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][6] this compound, the subject of this guide, belongs to this versatile family. The introduction of specific functional groups, such as the methoxy and methyl moieties, can significantly modulate the biological effects of the quinoxaline core.
Before any therapeutic potential can be realized, a thorough assessment of a compound's cytotoxicity is paramount. This initial screening provides critical information on the concentration-dependent effects on cell health and helps to identify the primary mechanism of cell death. This guide provides a robust, multi-faceted approach to assess the in vitro cytotoxicity of this compound, ensuring reliable and reproducible data for drug development professionals.
Foundational Assays for a Comprehensive Cytotoxicity Profile
-
Metabolic Viability Assessment (MTT Assay): This assay quantifies the metabolic activity of a cell population, which in viable cells, reflects their proliferation and overall health.
-
Cell Membrane Integrity Assessment (LDH Assay): This method measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[7]
-
Apoptosis Assessment (Caspase-3/7 Assay): This assay detects the activation of effector caspases 3 and 7, which are key executioners in the apoptotic pathway.[8][9]
The logical workflow for these assays is depicted below.
Caption: Principle of the MTT cytotoxicity assay.
LDH Assay: An Indicator of Cytomembrane Rupture
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. [10]LDH is a stable cytosolic enzyme that is only released when the plasma membrane's integrity is compromised, a key event in necrosis. [7]The assay involves a two-step enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. [11]The intensity of the color is proportional to the amount of LDH released and, consequently, to the number of lysed cells. [11]
Caspase-3/7 Assay: A Hallmark of Apoptosis
Caspases are a family of proteases that play a crucial role in the initiation and execution of apoptosis. [9]Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The assay utilizes a proluminescent or profluorescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7. This cleavage releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the cell lysate, providing a direct measure of apoptosis induction. [8]
Detailed Experimental Protocols
Note: These protocols are generalized and should be optimized for the specific cell line and experimental conditions.
Protocol 1: MTT Cell Viability Assay
Materials:
-
This compound
-
Selected cancer cell line (e.g., HepG2, PC-3, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) [12][13]* Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol) [12][14]* Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment. [14]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL). [15]5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals. [16][14]6. Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [15]7. Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [13]Measure the absorbance at 570 nm using a microplate reader. [15][14]A reference wavelength of 630 nm can be used to subtract background absorbance. [13] Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants from Protocol 1 (Step 3)
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Prepare Controls: Set up the following controls in triplicate on the assay plate:
-
Spontaneous LDH Release: Supernatant from untreated, viable cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with the lysis buffer provided in the kit.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the compound incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. [17]3. Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well of the treatment plate to a new 96-well assay plate. [17]4. Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. [17]6. Stop Reaction (if applicable): Add the stop solution provided in the kit, if required by the manufacturer's protocol.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [10][17] Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Protocol 3: Caspase-3/7 Apoptosis Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar luminescent/fluorescent kit) * Treated cells in a 96-well white-walled plate (for luminescence) or black-walled plate (for fluorescence)
-
Microplate luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 (Steps 1-3). It is crucial to set up a positive control for apoptosis (e.g., staurosporine treatment).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. 4. Incubation: Gently mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence of each well using a microplate reader.
Data Analysis:
-
Subtract the background reading (medium with reagent only) from all experimental readings.
-
Express the results as fold change in caspase-3/7 activity compared to the vehicle-treated control.
Data Interpretation and Expected Outcomes
The data from these three assays should be integrated to form a comprehensive cytotoxic profile of this compound.
| Assay | Parameter Measured | Interpretation of Positive Result |
| MTT | Mitochondrial dehydrogenase activity | Decrease in signal indicates reduced cell viability/proliferation. |
| LDH | LDH release (membrane leakage) | Increase in signal indicates necrotic cell death. |
| Caspase-3/7 | Activity of effector caspases | Increase in signal indicates apoptotic cell death. |
Possible Scenarios:
-
Scenario A: Apoptosis-mediated Cytotoxicity: A dose-dependent decrease in MTT signal, a significant increase in Caspase-3/7 activity, and a minimal increase in LDH release would suggest that this compound induces apoptosis.
-
Scenario B: Necrosis-mediated Cytotoxicity: A dose-dependent decrease in MTT signal, a significant increase in LDH release, and no change in Caspase-3/7 activity would point towards a necrotic mechanism of cell death.
-
Scenario C: Mixed Apoptosis and Necrosis: A dose-dependent decrease in MTT signal with a concurrent increase in both LDH and Caspase-3/7 signals would indicate a mixed mode of cell death.
-
Scenario D: Cytostatic Effect: A decrease in the MTT signal without a significant increase in either LDH or Caspase-3/7 activity might suggest that the compound is cytostatic (inhibits proliferation) rather than cytotoxic.
Conclusion
This application note provides a robust, multi-assay strategy for the initial in vitro cytotoxicity profiling of this compound. By employing assays that interrogate different cellular pathways—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a nuanced understanding of the compound's biological effects. The detailed protocols and the framework for data interpretation herein are designed to empower scientists in drug discovery and development to generate reliable and meaningful data, paving the way for further mechanistic studies and preclinical evaluation.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Wan, G., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Molecules, 26(15), 4429. Retrieved from [Link]
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ResearchGate. (2025). In-vitro Cytotoxicity Assay of Quinoxalines. Retrieved from [Link]
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Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 199. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Molecular and Cellular Biochemistry, 477(10), 2565–2581. Retrieved from [Link]
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Ahmed, E. R., et al. (2025). Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. Bioorganic Chemistry, 154, 109116. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2-Methoxyphenyl)methyl]-3-methylquinoxaline. Retrieved from [Link]
-
Francis, J., et al. (1956). 2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide: a metabolite of 2:3-dimethylquinoxaline 1:4-dioxide active against gram-negative bacteria. Biochemical Journal, 63(3), 455–457. Retrieved from [Link]
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- 3. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-3-methylquinoxaline
Welcome to the technical support center for the synthesis of 2-Methoxy-3-methylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic route and overcome common challenges to improve your yield and purity.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable synthetic route involves three key stages:
-
Condensation: Formation of the quinoxaline core by reacting o-phenylenediamine with a pyruvate derivative to yield 3-methylquinoxalin-2(1H)-one.
-
Chlorination: Conversion of the hydroxyl group at the 2-position to a chloro group, forming 2-chloro-3-methylquinoxaline.
-
Methoxylation: Nucleophilic substitution of the chloro group with a methoxy group to obtain the final product, this compound.
This guide will address potential issues at each of these critical stages.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions to improve your synthetic outcome.
Problem 1: Low Yield in the Condensation of o-Phenylenediamine and Sodium Pyruvate
Question: I am getting a low yield of 3-methylquinoxalin-2(1H)-one in the initial condensation step. What could be the cause and how can I improve it?
Answer:
Low yields in this step are often traced back to suboptimal reaction conditions or the quality of the starting materials. Here are the primary factors to consider:
-
pH of the Reaction Mixture: The condensation reaction is sensitive to pH. An acidic medium is required to facilitate the reaction.[1] If the reaction medium is not sufficiently acidic, the reaction rate will be slow, leading to incomplete conversion.
-
Solution: Ensure the reaction is carried out in a suitable acidic solvent, such as acetic acid, or with the addition of an acid catalyst. Monitor the pH and adjust as necessary.
-
-
Reaction Temperature and Time: Like many condensation reactions, this step is temperature-dependent. Insufficient heat or reaction time can lead to an incomplete reaction.
-
Solution: Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purity of Starting Materials: Impurities in either o-phenylenediamine or sodium pyruvate can interfere with the reaction, leading to side product formation and lower yields.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the o-phenylenediamine before use.
-
-
Oxidation of o-phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Problem 2: Incomplete Chlorination of 3-methylquinoxalin-2(1H)-one
Question: My chlorination of 3-methylquinoxalin-2(1H)-one to 2-chloro-3-methylquinoxaline is not going to completion, and the workup is difficult. What are the best practices for this step?
Answer:
The chlorination step, typically using phosphorus oxychloride (POCl₃), can be challenging. Here’s how to troubleshoot common issues:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloro group may be incomplete if the reaction conditions are not vigorous enough.
-
Solution: Ensure an adequate excess of the chlorinating agent, such as POCl₃, is used. The reaction often requires heating under reflux for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed.
-
-
Harsh Reaction Conditions: While heat is necessary, excessive temperatures or prolonged reaction times can lead to degradation of the product and the formation of tar-like side products.
-
Solution: Carefully control the reaction temperature and time. Determine the optimal conditions by running small-scale experiments and monitoring closely with TLC.
-
-
Difficult Workup: Removing excess POCl₃ after the reaction can be hazardous and challenging.
-
Solution: A common and effective method is to carefully and slowly quench the reaction mixture by pouring it onto crushed ice. This will hydrolyze the excess POCl₃. The product can then be isolated by filtration after making the solution alkaline.
-
-
Product Isolation: The product may not precipitate cleanly from the workup solution.
-
Solution: After quenching and neutralization, if the product does not precipitate, extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is recommended.
-
Problem 3: Low Yield and Side Products in the Methoxylation of 2-chloro-3-methylquinoxaline
Question: I am struggling with the final methoxylation step. The yield of this compound is low, and I am observing several side products. How can I optimize this reaction?
Answer:
The nucleophilic substitution of the 2-chloro group with a methoxy group is a critical step that requires careful optimization to maximize yield and minimize side product formation.
-
Sluggish Reaction: The nucleophilic aromatic substitution can be slow if the conditions are not optimal.
-
Solution: The reaction is typically carried out using sodium methoxide in methanol. Ensure that the sodium methoxide is freshly prepared or of high quality. Heating the reaction mixture is usually necessary to drive the reaction to completion.
-
-
Side Product Formation: Under certain conditions, side reactions can occur. For example, if there are other reactive functional groups on the quinoxaline ring, they may also react. In some cases, redox reactions can lead to the formation of alcohols and carboxylic acids as byproducts.[2]
-
Solution: Carefully control the reaction temperature and use a stoichiometric amount of sodium methoxide. Running the reaction under an inert atmosphere can also help to prevent oxidative side reactions.
-
-
Incomplete Reaction: If the reaction does not go to completion, you will have a mixture of the starting material (2-chloro-3-methylquinoxaline) and the desired product, which can be difficult to separate.
-
Solution: Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or the addition of a small amount of fresh sodium methoxide may help to drive it to completion.
-
-
Purification Challenges: The final product may be difficult to purify from unreacted starting materials or side products.
-
Solution: Column chromatography on silica gel is often the most effective method for purifying the final product. A solvent system of ethyl acetate and hexane is a good starting point for elution. Recrystallization from a suitable solvent, such as ethanol, can also be used to obtain a highly pure product.
-
Experimental Protocols
Synthesis of 3-methylquinoxalin-2(1H)-one
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Add a solution of sodium pyruvate (1.1 eq) in water to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 3-methylquinoxalin-2(1H)-one.
Synthesis of 2-chloro-3-methylquinoxaline
-
In a round-bottom flask equipped with a reflux condenser, add 3-methylquinoxalin-2(1H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of ~8-9.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain 2-chloro-3-methylquinoxaline.
Synthesis of this compound
-
In a round-bottom flask, dissolve 2-chloro-3-methylquinoxaline (1.0 eq) in dry methanol.
-
Add a solution of sodium methoxide in methanol (1.1 - 1.5 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain pure this compound.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Key Parameters |
| 1. Condensation | o-Phenylenediamine, Sodium Pyruvate | 3-methylquinoxalin-2(1H)-one | 70-85% | Acetic acid, Reflux |
| 2. Chlorination | 3-methylquinoxalin-2(1H)-one, POCl₃ | 2-chloro-3-methylquinoxaline | 60-75% | Reflux |
| 3. Methoxylation | 2-chloro-3-methylquinoxaline, Sodium Methoxide | This compound | 65-80% | Methanol, Reflux |
Visualizing the Workflow and Troubleshooting
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Frequently Asked Questions (FAQs)
Q1: Can I use a different methylating agent for the final step? A1: While sodium methoxide in methanol is the most common and effective method, other methylating agents could potentially be used, such as methyl iodide with a suitable base. However, this may require significant optimization of the reaction conditions to avoid N-methylation of the quinoxaline ring and to achieve a good yield.
Q2: How can I confirm the identity and purity of my final product? A2: The structure and purity of this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).
Q3: Is it possible to synthesize this compound in a one-pot reaction? A3: While one-pot syntheses for some quinoxaline derivatives have been reported, a one-pot synthesis for this specific multi-step conversion would be extremely challenging due to the incompatible reagents and reaction conditions required for each step. A stepwise approach is highly recommended for achieving a good yield and purity.
Q4: What are the main safety precautions I should take during this synthesis? A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium methoxide is also corrosive and flammable. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
References
-
Bonkuri, P. K. (2019). An efficient synthesis of 2-Methoxy-3-(1H-1,2,3-triazol-1-yl)methyl)quinoxaline. International Journal of Emerging Technologies and Innovative Research, 6(8), 1629-1631. [Link]
-
Reddy, M., Eppakayala, L., Tharikoppula, G., & Chary, M. T. (2020). An efficient synthesis, characterization and docking studies of 2-methoxy-3-(1-substituted-1H-pyrazol-3-yl)quinoxalines. ResearchGate. [Link]
-
Moreno-Corral, B. Y., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Chemical Engineering. [Link]
-
Tanaka, T., et al. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Catalysts, 11(9), 1121. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1838-1854. [Link]
-
Tanaka, T., Enomoto, A., Furukawa, S., & Fujita, K.-I. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. MDPI. [Link]
- CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative. (n.d.).
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Mogilaiah, K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
-
Slathia, N., Gupta, A., & Kapoor, K. K. (2022). Synthesis of 3‐methylquinoxalin‐2(1H)‐one via C−H bond functionalization. ResearchGate. [Link]
-
Kumar, A., et al. (2014). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 53B(4), 488-492. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]
-
Nikolaenko, I. V., & Munro, O. Q. (2008). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2345. [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. [Link]
-
Li, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7391. [Link]
-
Anand, S., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World Journal, 13(1), 1-10. [Link]
-
Thiruvalluvar, A., et al. (2007). 2-Chloro-3-methyl-quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4551. [Link]
-
Thiruvalluvar, A., et al. (2007). 2-Chloro-3-methylquinoxaline. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Chloro-3-methylquinoxaline. [Link]
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Technical Support Center: 2-Methoxy-3-methylquinoxaline Synthesis
Welcome to the technical support guide for the synthesis of 2-Methoxy-3-methylquinoxaline. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to explore the chemical rationale behind common pitfalls and provide robust, field-tested solutions in a direct question-and-answer format.
Overview of the Synthetic Pathway
The most common and reliable method for synthesizing this compound involves a two-step process. First, a cyclocondensation reaction between o-phenylenediamine and a pyruvic acid derivative forms the key intermediate, 3-methylquinoxalin-2(1H)-one. This intermediate is then converted to the final product. The most prevalent route involves chlorination followed by nucleophilic substitution with methoxide.
Below is a diagram illustrating the primary synthetic pathway and the points at which common side products can emerge.
Caption: General synthesis workflow for this compound highlighting key steps and potential side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during synthesis.
Part 1: The Initial Cyclocondensation Step
The formation of 3-methylquinoxalin-2(1H)-one is generally robust, but suboptimal conditions can lead to impurities that complicate subsequent steps.
Q1: My yield of 3-methylquinoxalin-2(1H)-one is very low, and my crude material contains significant amounts of unreacted o-phenylenediamine. What went wrong?
A1: This issue typically points to incomplete reaction, often due to three factors:
-
Reaction Time/Temperature: The condensation reaction, while straightforward, requires sufficient thermal energy and time to proceed to completion. Ensure you are refluxing for the recommended duration (often several hours).[1]
-
pH of the Medium: The reaction is sensitive to pH. Strongly acidic conditions can protonate the diamine, reducing its nucleophilicity. While the reaction is often performed in neutral or slightly acidic media (like acetic acid), highly acidic conditions can be detrimental.[2]
-
Purity of Starting Materials: o-Phenylenediamine is susceptible to air oxidation, turning dark purple or black. Using oxidized starting material will invariably lead to lower yields and a plethora of colored impurities. It is advisable to use freshly purified (e.g., by sublimation or recrystallization) o-phenylenediamine.
Troubleshooting Protocol: Driving the Cyclocondensation
-
Verify Temperature: Ensure your reaction mixture is maintaining a consistent reflux. For solvents like ethanol or butanol, this should be verified with a thermometer.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidation of the o-phenylenediamine, especially during prolonged heating.
-
Solvent Choice: The reaction is commonly performed in alcohols like ethanol or n-butanol.[3] Ensure the solvent is dry, as excess water can interfere with the condensation equilibrium.
Q2: I isolated a major byproduct that is not the expected quinoxalinone. My mass spec and NMR data suggest a different heterocyclic core. Could it be a benzimidazole?
A2: Yes, this is a known side reaction. Under certain catalytic conditions, particularly with different types of acids, the reaction between o-phenylenediamine and an α-keto acid like pyruvic acid can favor the formation of a benzimidazole derivative instead of the quinoxalinone.[4] This occurs through an alternative cyclization pathway.
-
Causality: The formation of the quinoxalinone involves the initial formation of an imine followed by cyclization and dehydration. The benzimidazole pathway may involve decarboxylation of the pyruvic acid followed by cyclization. The catalyst and reaction conditions dictate which pathway is favored.
-
Prevention: To ensure the formation of the desired 3-methylquinoxalin-2(1H)-one, stick to established protocols that utilize refluxing in an alcohol solvent, sometimes with a catalytic amount of acetic acid, rather than more exotic catalysts.[1]
Part 2: Halogenation and Methoxylation Steps
The conversion of the stable quinoxalinone intermediate to the final product is where several critical side reactions can occur.
Q1: My methoxylation reaction is sluggish. I still have a significant amount of 2-chloro-3-methylquinoxaline in my final product. How can I improve this conversion?
A1: Incomplete conversion in this SₙAr (Nucleophilic Aromatic Substitution) reaction is common and usually related to the quality of the nucleophile or the reaction conditions.
-
Methoxide Quality: Sodium methoxide (NaOMe) is highly hygroscopic and reacts with moisture in the air to form methanol and NaOH.[5] Inactive, partially hydrolyzed NaOMe is a poor nucleophile and will not drive the reaction efficiently. Always use freshly opened, anhydrous NaOMe or a freshly prepared solution from sodium metal and anhydrous methanol.
-
Temperature: While some substitutions can occur at room temperature, heating is often required to achieve a reasonable reaction rate. Refluxing in methanol is a common strategy.
-
Solvent: The reaction must be performed in an anhydrous polar aprotic solvent (like DMF or DMSO) or in anhydrous methanol itself. The presence of water will lead to the hydrolysis of the chloro-intermediate back to the quinoxalinone.
Q2: My mass spectrum shows a peak at roughly double the mass of my product. Is this a dimer?
A2: Yes, the formation of biquinoxaline or other dimeric structures is a possible, though less common, side reaction.[6][7][8] This is more prevalent under reductive conditions or in the presence of transition metal catalysts (e.g., from a previous step), which can promote homocoupling of the chloro-quinoxaline intermediate.
-
Prevention: Ensure all glassware is scrupulously clean and free of metal residues. If you suspect metal catalysis is an issue, consider treating your 2-chloro-3-methylquinoxaline intermediate with a chelating agent like EDTA during workup before proceeding to the methoxylation step.
Part 3: The Critical N- vs. O-Methylation Isomer Problem
For syntheses involving direct methylation of the 3-methylquinoxalin-2(1H)-one intermediate, the most significant challenge is controlling the site of methylation. The quinoxalinone is an ambident nucleophile, possessing both a nitrogen and an oxygen atom that can be alkylated.
Caption: Lactam-lactim tautomerism of the quinoxalinone intermediate, creating two potential sites for methylation.
Q3: I attempted a direct methylation and ended up with 1,3-dimethylquinoxalin-2(1H)-one instead of my target product. Why did N-methylation dominate?
A3: This is a classic case of kinetic versus thermodynamic control.
-
N-Methylation (Kinetic Product): The nitrogen atom in the lactam form is often more nucleophilic and sterically accessible. Under standard methylation conditions (e.g., using methyl iodide and a base like K₂CO₃ in a polar aprotic solvent like DMF), the faster reaction at the nitrogen atom is favored, leading to the kinetically controlled N-methylated product.
-
O-Methylation (Thermodynamic Product): The desired O-methylated product is often the more thermodynamically stable isomer. Achieving its formation requires conditions that allow the reaction to be reversible or that specifically enhance the reactivity of the oxygen atom.
| Parameter | Favors O-Methylation (Desired) | Favors N-Methylation (Side Product) | Rationale |
| Solvent | Non-polar (e.g., Toluene, Dioxane) | Polar Aprotic (e.g., DMF, DMSO) | Polar aprotic solvents solvate the cation but leave the anion bare, increasing its nucleophilicity and favoring the kinetic N-attack. |
| Counter-ion | Ag⁺ | K⁺, Na⁺, Cs⁺ | Using a silver salt (e.g., Ag₂O or Ag₂CO₃) with the methylating agent causes the silver ion to coordinate to the oxygen atom, making it a better nucleophile and directing methylation to that site. |
| Leaving Group | "Harder" leaving groups | "Softer" leaving groups (e.g., Iodide) | According to Hard-Soft Acid-Base (HSAB) theory, the harder oxygen atom prefers to react with harder electrophiles. |
Troubleshooting Protocol: Selective O-Methylation
-
Setup: In a flame-dried flask under Argon, suspend 3-methylquinoxalin-2(1H)-one (1 eq.) and silver(I) carbonate (Ag₂CO₃, 1.5 eq.) in anhydrous toluene.
-
Reagent Addition: Add methyl iodide (2-3 eq.) dropwise to the suspension.
-
Reaction: Stir the mixture at reflux and monitor by TLC. The reaction is often complete within 12-24 hours.
-
Workup: Cool the reaction, filter through a pad of Celite to remove silver salts, and concentrate the filtrate. Purify by column chromatography.
Part 4: Miscellaneous Side Products
Q4: My mass spectrum shows a peak at [M+16]. Could this be an N-oxide?
A4: Yes, this is a strong possibility. The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, which would result in a mass increase of 16 amu.[9][10][11] This can happen if:
-
Oxidizing agents are present as impurities in your reagents or solvents.
-
The reaction is exposed to air for prolonged periods at high temperatures.
-
Certain biological assays or in-vivo studies can metabolically generate N-oxides.[10]
Prevention: Use pure, fresh solvents and reagents. If the reaction is sensitive, maintain an inert atmosphere. N-oxides can often be separated from the desired product via column chromatography due to their increased polarity.
References
-
Singh, K., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(11), 7696-7705. Available at: [Link]
-
Haskel, A., et al. (2016). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. Beilstein Journal of Organic Chemistry, 12, 1939-1945. Available at: [Link]
-
As-Sultany, A. H. M., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 14(9), 882. Available at: [Link]
-
Li, Y., et al. (2023). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source. Organic Letters. Available at: [Link]
-
PubMed. (2023). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source. Available at: [Link]
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ResearchGate. (2016). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. Available at: [Link]
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ResearchGate. (2016). Synthesis of quinoxaline dimer 1. Available at: [Link]
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SpringerLink. (2016). Synthesis of a Quinoxaline Dimer and Trimer via Yamamoto Coupling. Available at: [Link]
-
ResearchGate. (2023). The mechanism involved in the methylation of quinoxalin-2-(1H)-ones and imidazo[1,2-a] pyridines. Available at: [Link]
-
Chupakhin, O. N., et al. (2019). New opportunities for the synthesis of quinoxaline derivatives. Chimica Techno Acta, 6(1), 12-23. Available at: [Link]
-
PubMed. (2023). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source. Available at: [Link]
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Gurer-Orhan, H., et al. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[6][3][12] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4). Available at: [Link]
-
Chen, T., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 7, 72. Available at: [Link]
-
Wang, Y., et al. (2023). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 13, 35147-35151. Available at: [Link]
-
Al-Ostath, R. A., et al. (2021). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 11, 41-80. Available at: [Link]
- Google Patents. (2020). Preparation method of 3-methylquinoxaline-2- (1H) -one derivative. CN111116497B.
-
Li, Y., et al. (2022). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports, 12, 16733. Available at: [Link]
-
Longdom Publishing. (2017). Organic Chemistry: Current Research. Available at: [Link]
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Al-Malki, A. L. (2016). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 59(10), 4545-4561. Available at: [Link]
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ResearchGate. (2015). Synthesis of 2-methylquinoxaline derivatives. Available at: [Link]
-
ResearchGate. (2011). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. Available at: [Link]
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Semantic Scholar. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation and in silico studies. Available at: [Link]
-
ResearchGate. (2020). The cyclization of o-phenylenediamine and DMF catalyzed by an organic acid. Available at: [Link]
-
askIITians. (2018). 2-chloro-2-methy1pentane on reaction with sodium methoxide in methanol. Available at: [Link]
-
MDPI. (2019). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]
-
ResearchGate. (2019). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. Available at: [Link]
-
National Institutes of Health. (2022). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Available at: [Link]
-
Dan Purser MD. Unraveling the Mystery of MTHFR and Overmethylation: Beyond the Ordinary. Available at: [Link]
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PubChem. Sodium Methoxide. Available at: [Link]
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Filo. (2024). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Available at: [Link]
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Methyl-Life. (2024). MTHFR and Overmethylation: Causes, Symptoms, and Support. Available at: [Link]
-
YouTube. (2023). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Available at: [Link]
-
Filo. (2022). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Available at: [Link]
-
HealthUnlocked. (2019). Overmethylation and Undermethylation: Cas.... Available at: [Link]
-
Seeking Health. (2024). Understanding Overmethylation: Symptoms, Causes, and Solutions. Available at: [Link]
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- 4. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Methoxy-3-methylquinoxaline
Welcome to the technical support center for the purification of 2-Methoxy-3-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this quinoxaline derivative. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on providing practical, evidence-based solutions to streamline your research.
Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocycles, forming the structural core of numerous biologically active compounds with applications ranging from antibacterial to anticancer agents.[1] The purification of this compound, while seemingly straightforward, can present unique challenges due to its specific substitution pattern, which influences its polarity, solubility, and potential for side-product formation. This guide provides a structured approach to troubleshooting these challenges, ensuring the high purity required for downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: Co-elution of Starting Materials with the Product during Column Chromatography
Question: I'm performing silica gel column chromatography to purify this compound, but I'm observing co-elution of my product with unreacted 1,2-phenylenediamine or 2,3-butanedione. How can I improve this separation?
Answer: This is a common issue, especially if the reaction has not gone to completion. The polarity of this compound is moderately low, which can sometimes overlap with the starting materials depending on the eluent system. Here’s a systematic approach to resolve this:
-
Optimize Your Solvent System:
-
Initial Assessment: Start with a low-polarity solvent system, such as a hexane/ethyl acetate gradient.[2][3] Monitor the separation closely using Thin Layer Chromatography (TLC) before committing to the column.
-
Increase Polarity Gradually: A shallow gradient is often key. A gradual increase in the more polar solvent (ethyl acetate) will allow for better resolution between compounds with similar polarities.
-
Alternative Solvents: If a hexane/ethyl acetate system fails, consider using a dichloromethane/methanol gradient. Dichloromethane can offer different selectivity compared to ethyl acetate.
-
-
Pre-Column Wash:
-
Before loading your crude material onto the column, perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1 M HCl) to remove the basic 1,2-phenylenediamine. Subsequently, a wash with a dilute base solution (e.g., saturated NaHCO₃) can help remove any acidic byproducts. Finally, wash with brine and dry the organic layer.[2]
-
-
Consider a Different Stationary Phase:
-
If silica gel is not providing adequate separation, alumina (neutral or basic) can be a good alternative, especially for separating basic compounds.
-
For very challenging separations, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers significantly higher resolution.[4] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a powerful option.[4][5]
-
| Parameter | Recommendation for Silica Gel Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh)[6] |
| Mobile Phase (Eluent) | Start with Hexane/Ethyl Acetate (9:1), gradually increasing the polarity. |
| TLC Visualization | UV lamp (254 nm), and consider staining with potassium permanganate. |
Problem 2: Difficulty in Removing the Isomeric Impurity, 2-Methoxy-1-methylquinoxaline
Question: My NMR analysis indicates the presence of an isomeric impurity, likely 2-methoxy-1-methylquinoxaline. How can I separate these two isomers?
Answer: The separation of positional isomers is a classic purification challenge. The subtle differences in their physical and chemical properties require a high-resolution purification technique.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for isomer separation.
-
Column Choice: A reverse-phase C18 column is a good starting point.[5] The separation will be based on hydrophobicity, which can be influenced by the position of the methyl and methoxy groups.
-
Method Development: Start with an isocratic mobile phase (e.g., 60:40 acetonitrile:water) and then move to a shallow gradient to optimize the separation.[7] Monitor the eluent with a UV detector.
-
-
Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective, scalable purification method.
-
Solvent Screening: Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one where the desired isomer has lower solubility at a reduced temperature.[2][8]
-
Procedure: Dissolve the mixture in a minimal amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first. Seeding with a pure crystal of the desired isomer can aid this process.
-
Problem 3: Product Degradation During Purification
Question: I've noticed that my purified this compound develops a yellow or brownish color over time, and I see new spots on my TLC. What is causing this degradation, and how can I prevent it?
Answer: Quinoxaline derivatives can be susceptible to oxidation and photodegradation.[9][10] The electron-rich nature of the methoxy-substituted ring can make it prone to oxidative processes.
-
Minimize Exposure to Air and Light:
-
Conduct purification steps, especially solvent evaporation, under an inert atmosphere (nitrogen or argon) if possible.
-
Store the purified compound in an amber vial, protected from light, and in a cool, dry place.[9]
-
-
Use High-Purity Solvents:
-
Peroxides in older solvents (like diethyl ether or THF) can initiate degradation. Always use freshly opened or properly stored high-purity solvents.
-
Degassing solvents by sparging with nitrogen or argon before use in chromatography can also be beneficial.[9]
-
-
Avoid Excessive Heat:
-
During solvent removal by rotary evaporation, use a water bath temperature that is as low as reasonably possible to minimize thermal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: While specific data for this compound is not widely published, related compounds like 6-methoxy-2,3-dimethylquinoxaline are solids.[11] Pure this compound is expected to be a white to off-white solid. Any significant coloration (yellow to brown) may indicate the presence of impurities or degradation products.[9] The melting point of a pure compound should be sharp. For comparison, 2-chloro-3-methylquinoxaline has a melting point of 70-73 °C.[12]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity as a percentage of the main peak area.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying the presence of isomers or other impurities with NMR-active nuclei.[13]
Q3: What are the common impurities I should look out for in the synthesis of this compound?
A3: Common impurities can arise from the starting materials or side reactions:
-
Unreacted Starting Materials: Such as the corresponding 1,2-phenylenediamine and 1,2-dicarbonyl compound.[6]
-
Positional Isomers: Depending on the starting materials, other isomers of the quinoxaline core can be formed.
-
Over-methylation or Demethylation Products: If the methoxy group is introduced via methylation, these can be potential byproducts.
-
Oxidation Products: Quinoxaline N-oxides can sometimes form, especially if oxidizing conditions are present.
Q4: Can I use recrystallization as the sole method of purification?
A4: Recrystallization is a powerful technique for removing small amounts of impurities and can be very effective if a suitable solvent system is found.[8] However, it is generally less effective at removing impurities with very similar solubility profiles to the main product, such as isomers. For achieving high purity, a combination of chromatography followed by recrystallization is often the most robust approach.[2]
Experimental Workflows
Workflow 1: Standard Purification Protocol
Caption: A standard workflow for the purification of this compound.
Workflow 2: Troubleshooting Isomeric Impurities
Caption: A decision tree for purifying this compound from isomeric impurities.
References
- Benchchem.
- LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
- Benchchem.
- NIH. (2014).
- Benchchem.
- NIH. (2022).
- Benchchem. Stability problems of 2-Methoxy-3,4,5-trimethylphenol under experimental conditions.
- Benchchem. Technical Support Center: Purification of 2-Methoxy-3-methyl-benzoquinone.
- Benchchem. An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.
- The Good Scents Company. 2-methoxy-3-methyl pyrazine.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2,3-dimethylquinoxaline.
- Benchchem. An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-3,4,5-trimethylphenol.
- Benchchem. A Researcher's Guide to Verifying the Purity of 2-Methoxy-3,4,5-trimethylphenol.
- Benchchem. Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Organic Synthesis.
- ResearchGate. (2016). Synthesis and Chemical Behavior of 2-Chloro-3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents.
- MDPI. (2022).
- PubChem. 2-[(2-Methoxyphenyl)methyl]-3-methylquinoxaline.
- The Good Scents Company. 2-methyl quinoxaline.
- PubChem. This compound.
- ResearchGate. (2022).
- Sigma-Aldrich. 2-Chloro-3-methylquinoxaline 97%.
- Royal Society of Chemistry. (2018).
- Sigma-Aldrich. 2-Methylquinoxaline 97%.
- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- SynZeal. Viloxazine Impurity 3.
- Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
- Benchchem.
- ResearchGate. (2017). Synthesis, crystal structure and calculation of oxides of 2-methylamino-3-methyl quinoxaline.
- Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino.
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- 3. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Quinoxaline Synthesis
Welcome to our dedicated technical support center for the optimization of quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to provide clear, actionable solutions to specific experimental issues. Our approach is grounded in mechanistic principles to empower you to not only solve immediate problems but also to proactively optimize your synthetic routes.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is designed to address the most frequent challenges encountered during quinoxaline synthesis, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Low yields are a common frustration in quinoxaline synthesis, often stemming from suboptimal reaction conditions or starting material issues.[1][2][3] The classical condensation of a 1,2-diamine with a 1,2-dicarbonyl compound can be sensitive to several factors.[4]
Q: My reaction is yielding very little or no quinoxaline product. What are the likely causes and how can I improve the yield?
A: A low yield can be attributed to several factors, ranging from catalyst inefficiency to the electronic nature of your substrates. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in quinoxaline synthesis.
-
Purity of Starting Materials: Ensure the high purity of both the 1,2-diamine and the 1,2-dicarbonyl compound. Impurities can engage in side reactions, consuming your starting materials and complicating purification.[2]
-
Catalyst Selection and Optimization: The absence of a catalyst can lead to no product formation, especially at room temperature.[5] Conversely, an inappropriate catalyst can be ineffective.
-
Lewis Acids: Catalysts like cerium(IV) ammonium nitrate (CAN), zinc triflate, and gallium(III) triflate have proven effective.[1]
-
Heterogeneous Catalysts: Consider using recyclable, solid-supported catalysts such as alumina-supported heteropolyoxometalates or silica nanoparticles, which can simplify workup and are often effective under mild conditions.[4][5]
-
Organocatalysts: For a metal-free option, camphor sulfonic acid can be an effective choice.[4]
-
-
Reaction Conditions:
-
Temperature: Traditional methods often call for high temperatures, which can lead to product degradation.[4] Many modern catalytic systems work efficiently at room temperature, minimizing side product formation.[5]
-
Solvent: The choice of solvent can significantly impact reaction rates and yields.[6] Ethanol and acetic acid are common, but greener options like water or even solvent-free conditions have been used successfully.[2] A solvent screen is often a worthwhile endeavor.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can degrade the product.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Substituent Effects: The electronic properties of substituents on the aromatic diamine can greatly influence reactivity. Strong electron-withdrawing groups (e.g., nitro groups) can deactivate the diamine, slowing or preventing the reaction.[4] In such cases, more forcing conditions or a more active catalyst may be necessary.[4]
Issue 2: Formation of Multiple Products and Purification Difficulties
The formation of byproducts complicates purification and reduces the yield of the desired quinoxaline.
Q: My reaction mixture is showing multiple spots on TLC, and I'm struggling to isolate the pure product. What are the common side products and how can I minimize their formation and improve purification?
A: The formation of multiple products is often a consequence of harsh reaction conditions or the presence of impurities. Here’s how to approach this issue:
-
Minimizing Side Product Formation:
-
Employ Milder Conditions: As mentioned previously, switching to a catalytic system that operates at room temperature can significantly reduce the formation of degradation products.[4]
-
Inert Atmosphere: Some reactions may be sensitive to atmospheric oxygen, leading to oxidized byproducts.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
-
-
Improving Purification:
-
Flash Column Chromatography: This is a standard method for purifying quinoxalines.[7] A carefully chosen solvent system (e.g., gradients of ethyl acetate in hexanes) is crucial for good separation.
-
Recrystallization: For solid products, recrystallization is an excellent technique for achieving high purity.[5][7] Ethanol is often a suitable solvent for this purpose.[5]
-
Degradation on Silica Gel: Be aware that some halogenated or sensitive quinoxalines can degrade on silica gel.[7] If you observe streaking or new spots after chromatography, consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in your eluent or opt for an alternative purification method like recrystallization.
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions related to the optimization of quinoxaline synthesis.
Q1: What is the fundamental mechanism of quinoxaline synthesis from 1,2-diamines and 1,2-dicarbonyls?
A1: The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[4] The reaction proceeds through a two-step mechanism:
-
Initial Condensation: One of the amino groups of the 1,2-diamine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by dehydration to form an imine intermediate.
-
Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, leading to a dihydroquinoxaline intermediate. Subsequent dehydration and aromatization yield the stable quinoxaline ring system.
Catalysts, particularly acid catalysts, facilitate this process by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the diamine.[2]
Q2: How do I choose the right catalyst for my specific substrates?
A2: The ideal catalyst depends on the reactivity of your starting materials. A good starting point is to screen a few different types of catalysts.
| Catalyst Type | Examples | Best For | Considerations |
| Lewis Acids | CAN, Zn(OTf)₂, Ga(OTf)₃[1] | General purpose, good for a wide range of substrates. | Can be sensitive to moisture; may require anhydrous conditions. |
| Heterogeneous | Alumina-supported heteropolyoxometalates[4][5] | Green chemistry applications; simplified workup. | May have lower activity than homogeneous catalysts. |
| Organocatalysts | Camphor sulfonic acid[4] | Metal-sensitive substrates; metal-free synthesis. | May require longer reaction times or higher temperatures. |
| Metal Catalysts | CuI, NiBr₂[4] | Can enable alternative reaction pathways. | Potential for metal contamination in the final product. |
Q3: What role does the solvent play, and how do I select the best one?
A3: The solvent can influence the reaction by affecting the solubility of reactants, the stability of intermediates, and the reaction rate. A study on the synthesis of 2,3-diketoquinoxaline showed that solvents like 1,4-dioxane, ethanol, and DMF can provide high yields in shorter reaction times, especially under microwave conditions.[6][8] Modern approaches have also demonstrated the efficacy of greener solvents like water or even solvent-free reactions.[2] For novel substrate combinations, a solvent screen including polar protic (e.g., ethanol), polar aprotic (e.g., acetonitrile, DMF), and non-polar (e.g., toluene) solvents is advisable to find the optimal conditions.[5]
Q4: Are there modern, more efficient methods for quinoxaline synthesis?
A4: Yes, several modern techniques can offer significant advantages over classical methods:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[2][9]
-
Microdroplet Reactions: Synthesis in microdroplets has been shown to significantly increase reaction rates and yields, often without the need for a catalyst.[10] This is due to the increased surface-area-to-volume ratio and rapid solvent evaporation, which enhances reactant mixing.[10]
-
One-Pot Syntheses: Many modern protocols are designed as one-pot procedures, which can improve efficiency by avoiding the isolation of intermediates.[11]
Q5: What are the key considerations when scaling up a quinoxaline synthesis?
A5: Scaling up a reaction from the bench to a larger scale introduces challenges related to mass and heat transfer.[12]
-
Mixing: Inefficient stirring in large reactors can lead to localized "hot spots" or areas of high concentration, promoting side reactions. A switch from magnetic stirring to overhead mechanical stirring is often necessary.[12]
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making it harder to dissipate heat from exothermic reactions. This can lead to product degradation. A jacketed reactor with precise temperature control is recommended.[12]
-
Purification: Flash chromatography is often not practical for large quantities. Developing a robust recrystallization procedure is a more scalable and economical approach for purification.[12] A slight decrease in yield upon scale-up is common, but a significant drop indicates issues with process control that need to be addressed.[12]
References
- Benchchem. (n.d.). Troubleshooting low yield in quinoxaline synthesis from diamines.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of substituted quinoxalines.
- Frontiers in Chemistry. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- OMICS International. (2012). To study the effect of solvent on the synthesis of novel quinoxaline derivatives.
- Benchchem. (n.d.). Troubleshooting common problems in quinoxaline synthesis reactions.
- Benchchem. (n.d.). "troubleshooting poor yield in quinoxaline cyclization reactions".
- OMICS International. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives.
- Semantic Scholar. (n.d.). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline.
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Quinoxalines.
- National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
- Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
- Royal Society of Chemistry. (2015). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines.
Sources
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- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxaline synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Quinoxaline Synthesis Excellence: A Technical Support Guide to Byproduct Prevention
Welcome to the Technical Support Center for Quinoxaline Synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is structured to anticipate the challenges you may face in the lab, offering solutions grounded in chemical principles to help you achieve high-purity quinoxaline products.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
Here, we address the common questions that arise during quinoxaline synthesis, providing concise answers and linking to more detailed troubleshooting guides where necessary.
Q1: What are the most common byproducts I should be aware of in quinoxaline synthesis?
A1: Byproduct formation is a frequent challenge. The most common impurities include:
-
2,3-Diaminophenazine (DAP): This highly colored and fluorescent byproduct arises from the oxidative self-condensation of the o-phenylenediamine starting material.[1]
-
Benzimidazole Derivatives: Under certain conditions, such as prolonged reaction times or in strongly acidic media, a competitive cyclization pathway can lead to the formation of benzimidazoles instead of the desired quinoxaline.[1][2]
-
Quinoxaline-N-oxides: Unintended oxidation of the nitrogen atoms in the quinoxaline ring can lead to the formation of mono- or di-N-oxides.[1]
-
Polymeric Materials: The oxidation or self-condensation of starting materials can sometimes result in insoluble, tar-like polymeric byproducts.[1]
-
Incompletely Cyclized Intermediates: If the reaction does not proceed to completion, intermediates like bis-imines may remain in the reaction mixture.[1]
Q2: My reaction mixture is turning a dark brown or black color. What does this indicate?
A2: A dark coloration often points to the formation of polymeric materials or highly conjugated byproducts like 2,3-diaminophenazine (DAP).[1] This is typically a result of oxidative side reactions involving your o-phenylenediamine starting material. The formation of these byproducts is often exacerbated by the presence of oxygen and can be mitigated by running the reaction under an inert atmosphere.
Q3: How do "green chemistry" approaches to quinoxaline synthesis help in preventing byproducts?
A3: Green chemistry principles focus on minimizing waste and using less hazardous substances. In the context of quinoxaline synthesis, this often involves:
-
Use of Greener Solvents: Solvents like water and ethanol are preferred over hazardous organic solvents.[3][4]
-
Catalyst Selection: Employing reusable or non-toxic catalysts can improve reaction efficiency and reduce waste.[5]
-
Energy Efficiency: Techniques like microwave or ultrasound-assisted synthesis can accelerate reaction rates, often leading to cleaner reactions with fewer byproducts.[4][5] These approaches often lead to higher atom economy and reduced byproduct formation by providing more controlled and efficient reaction pathways.[4]
Troubleshooting Guides: From Problem to Solution
This section provides a more in-depth look at specific problems, their root causes, and actionable solutions.
Guide 1: Minimizing 2,3-Diaminophenazine (DAP) Formation
The Problem: The presence of a persistent, often colorful, impurity that is difficult to remove by standard purification techniques.
The Cause: DAP is formed by the oxidative self-condensation of two molecules of o-phenylenediamine. This side reaction is often catalyzed by air (oxygen) and can be more prevalent at higher temperatures.
The Solution: A Multi-faceted Approach
-
Inert Atmosphere: The most effective way to prevent DAP formation is to rigorously exclude oxygen from your reaction. This can be achieved by:
-
Degassing your solvent prior to use.
-
Running the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
-
Control of Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of the oxidative self-condensation reaction relative to the desired quinoxaline formation.
-
Choice of Oxidant (if applicable): In syntheses that require an oxidant, the choice of oxidant can be critical. Milder oxidants may be less prone to causing the self-condensation of the diamine.
Experimental Protocol: Quinoxaline Synthesis under Inert Atmosphere
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add your o-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq).
-
Flush the flask with nitrogen or argon for 5-10 minutes.
-
Add the degassed solvent (e.g., ethanol) via a cannula or syringe.
-
Heat the reaction mixture to the desired temperature under a continuous positive pressure of the inert gas.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
The crude product can then be isolated by filtration or extraction.
Guide 2: Suppressing Benzimidazole Byproduct Formation
The Problem: Formation of a significant amount of a benzimidazole derivative, leading to a lower yield of the desired quinoxaline.
The Cause: Benzimidazole formation is a result of a competitive cyclization pathway of the reaction intermediate. This is often favored by strongly acidic conditions or prolonged reaction times, which can promote rearrangement.[1][2]
The Solution: Optimizing Reaction Conditions
-
pH Control: Avoid strongly acidic conditions if benzimidazole formation is observed. The use of a milder acid catalyst or even catalyst-free conditions in a suitable solvent can favor quinoxaline formation.[3]
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed to prevent the rearrangement to the benzimidazole.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol often favor quinoxaline formation.[6]
Data Presentation: Solvent Effects on Quinoxaline vs. Benzimidazole Formation
| Solvent | Temperature (°C) | Typical Quinoxaline Yield (%) | Typical Benzimidazole Byproduct (%) |
| Ethanol | Reflux | High | Low |
| Acetic Acid | 100 | Moderate | Significant |
| Toluene | Reflux | Moderate-High | Low-Moderate |
| Water | 80 | High (with suitable catalyst) | Low |
Note: Yields are illustrative and depend on the specific substrates and reaction conditions.
Visualizing Reaction Pathways
Understanding the reaction mechanism is key to controlling the outcome. The following diagrams illustrate the desired quinoxaline formation pathway and the competing side reactions.
Caption: Desired and competing pathways in quinoxaline synthesis.
Caption: A troubleshooting flowchart for common quinoxaline synthesis issues.
References
- Strategies to minimize byproduct formation in quinoxaline synthesis - Benchchem. (n.d.).
-
Yadav, J. S., Reddy, B. V. S., Sreedhar, P., & Rao, R. S. (2004). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 17, 2896–2941. Retrieved from [Link]
-
Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (2023). International Journal of Innovative Research in Technology, 10(3). Retrieved from [Link]
- avoiding byproduct formation in quinoxalinone synthesis - Benchchem. (n.d.).
-
Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1373-1386. Retrieved from [Link]
-
Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2023). Current Green Chemistry, 10(1). Retrieved from [Link]
- Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. John Wiley & Sons.
-
A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). ACS Omega, 6(6), 4581-4588. Retrieved from [Link]
-
Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (2023). Journal of Chemical and Pharmaceutical Research, 15(9), 8-9. Retrieved from [Link]
-
Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (2023). Chemistry, 5(4), 2862-2872. Retrieved from [Link]
- troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine - Benchchem. (n.d.).
Sources
Scaling up the synthesis of 2-Methoxy-3-methylquinoxaline
An In-Depth Technical Guide to the Scalable Synthesis of 2-Methoxy-3-methylquinoxaline
Core Synthesis Strategies: Two Validated Pathways
The synthesis of this compound is not a single-step process. Success hinges on a well-executed multi-step sequence. Below are two primary, scalable pathways, each with distinct advantages and potential challenges.
Pathway 1: O-Methylation of a Quinoxalinone Intermediate
This is the most common and often highest-yielding approach. It involves the initial formation of a quinoxalinone ring, followed by a selective methylation reaction.
Pathway 2: Nucleophilic Substitution of a Chloroquinoxaline
This alternative route involves creating a more reactive 2-chloro-3-methylquinoxaline intermediate, which is then converted to the target compound using a methoxide source. This can be advantageous if the O-methylation in Pathway 1 proves problematic.
Experimental Protocols
Protocol 1: Synthesis via O-Methylation of 3-methylquinoxalin-2(1H)-one
This two-step protocol is a reliable method for producing high-purity this compound.
Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one (Compound 3)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water.
-
Reagent Addition: Slowly add a solution of sodium pyruvate (1.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. The resulting 3-methylquinoxalin-2(1H)-one is often pure enough for the next step.
Step 2: O-Methylation to Yield this compound
-
Reaction Setup: In a dry, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 3-methylquinoxalin-2(1H)-one (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous Dimethylformamide (DMF).
-
Reagent Addition: Add a methylating agent such as methyl iodide (MeI, 1.2 eq) or dimethyl sulfate (DMS, 1.2 eq) dropwise to the stirred suspension. Caution: Methylating agents are toxic and should be handled with extreme care in a fume hood.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[2]
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration. Wash with water and then a small amount of cold ethanol. Recrystallize from ethanol or an ethanol/water mixture to yield pure this compound.[3]
Protocol 2: Synthesis via Nucleophilic Substitution
This pathway offers an alternative for scalability and may avoid some of the regioselectivity issues of methylation.
Step 1: Synthesis of 2-chloro-3-methylquinoxaline
-
Reaction Setup: Place 3-methylquinoxalin-2(1H)-one (from Protocol 1, Step 1) in a round-bottom flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) in a fume hood. A small amount of DMF can be used as a catalyst.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction should be a dark, homogenous solution.
-
Work-up: Cool the reaction mixture to room temperature and very slowly quench it by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Isolation: The solid 2-chloro-3-methylquinoxaline will precipitate. Collect it by filtration, wash extensively with water until the filtrate is neutral, and dry thoroughly.
Step 2: Methoxylation
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal (1.5 eq) to anhydrous methanol (a sufficient volume to dissolve the chloroquinoxaline) under an inert atmosphere.
-
Reagent Addition: Add the 2-chloro-3-methylquinoxaline (1.0 eq) to the sodium methoxide solution.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-2 hours, monitoring by TLC for the disappearance of the starting material.[4]
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid). Reduce the solvent volume using a rotary evaporator.
-
Isolation and Purification: Add water to the residue to precipitate the crude product. Collect by filtration and purify by recrystallization as described in Protocol 1.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Question 1: My yield in the first step (synthesis of 3-methylquinoxalin-2(1H)-one) is very low. What are the likely causes?
Answer: Low yields in this condensation reaction are a frequent problem and can typically be traced to a few key areas.[5]
-
Purity of o-phenylenediamine: This is the most common culprit. o-phenylenediamine readily oxidizes in air, indicated by a color change from off-white/pink to dark brown or black.[6][7] Using oxidized starting material will drastically reduce your yield.
-
Solution: If your reagent is significantly discolored, it's best to purify it before use. A common lab-scale method is to dissolve it in hot water, treat with activated charcoal and sodium dithionite to reduce oxidized impurities, and then recrystallize. For larger scales, purchasing high-purity reagent and storing it under an inert atmosphere is recommended.[7]
-
-
Reaction Conditions: While this reaction is robust, suboptimal conditions can lower the yield.
-
Solution: Ensure the acetic acid is of sufficient concentration to act as both a solvent and a catalyst.[5] The reaction should be heated to a full reflux to ensure complete conversion. Monitor the reaction by TLC to confirm the disappearance of the starting diamine before proceeding with work-up.[8]
-
-
Stoichiometry: Ensure you are using a slight excess of the pyruvate component to drive the reaction to completion.
Question 2: During the methylation step, I'm getting a significant amount of an impurity that is very difficult to separate. What is it and how can I prevent it?
Answer: The impurity is almost certainly the N-methylated isomer, 1,3-dimethylquinoxalin-2(1H)-one. The quinoxalinone intermediate has two potential sites for methylation: the oxygen (O-methylation, desired) and the nitrogen (N-methylation, undesired). Controlling the regioselectivity is critical.[2][9]
-
Cause: The formation of the N-methylated product is favored under different conditions. The choice of base and solvent system is the primary factor that dictates the O/N methylation ratio.
-
Solution - Maximizing O-Methylation:
-
Choice of Base: Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃). Stronger bases like sodium hydride (NaH) can also be used but may lead to more side products if not handled under strictly anhydrous conditions.[2]
-
Solvent Selection: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents effectively solvate the potassium cation, leaving the oxygen anion more available for nucleophilic attack on the methylating agent.[2]
-
Temperature Control: Keep the reaction temperature moderate (50-60 °C). Higher temperatures can sometimes favor N-methylation.
-
The workflow below illustrates the decision process for tackling this specific issue.
Caption: Troubleshooting workflow for O- vs. N-methylation selectivity.
Question 3: On a larger scale, my reaction mixture becomes a thick, unmanageable slurry. How can I improve this?
Answer: This is a classic challenge when scaling up reactions involving precipitates or suspensions. Poor mixing can lead to localized overheating, incomplete reactions, and lower yields.
-
Solvent Volume: The most straightforward solution is to increase the solvent volume to maintain a stirrable mixture. While this impacts process intensity, it is often necessary. A good starting point for scale-up is to target a concentration that is 70-80% of the lab-scale concentration.
-
Mechanical Agitation: Standard magnetic stir bars lose effectiveness in large, thick slurries. A mechanical overhead stirrer with a paddle or anchor-shaped impeller is essential for maintaining homogenous mixing in flasks larger than 1-2 Liters.
-
Addition Rates: Instead of adding reagents all at once, add them portion-wise or as a solution via an addition funnel. This helps control the reaction rate and prevents the sudden formation of large amounts of solid.
Question 4: What is the most effective way to monitor the reaction progress?
Answer: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring these reactions.[8][10]
-
Mobile Phase: A good starting mobile phase for these compounds is a mixture of ethyl acetate and hexane (e.g., 30:70 or 50:50 v/v). You may need to add a small amount of methanol or triethylamine to improve the spot shape for the more polar quinoxalinone intermediate.
-
Visualization: The quinoxaline ring system is UV active, so the spots can be easily visualized under a UV lamp (254 nm).
-
What to Look For:
-
Step 1: Spot the o-phenylenediamine starting material, the sodium pyruvate, and the reaction mixture. The goal is to see the disappearance of the o-phenylenediamine spot and the appearance of a new, more polar product spot (the quinoxalinone).
-
Step 2: Spot the quinoxalinone starting material and the reaction mixture. You should see the starting material spot disappear and a new, less polar spot for this compound appear. The N-methylated byproduct, if present, will likely have a very similar Rf value, but this will still confirm the reaction is proceeding.
-
Question 5: Are there any "green" or more environmentally friendly approaches to this synthesis?
Answer: Yes, significant research has focused on making quinoxaline synthesis more sustainable.
-
Alternative Solvents: Several protocols have been developed using greener solvents. For the initial condensation, reactions can be run in water, ethanol-water mixtures, or even glycerol, which is a biodegradable and non-toxic solvent.[10][11]
-
Catalyst-Free Synthesis: Some methods allow for the condensation to occur under catalyst-free conditions, often by heating the reactants in a solvent like glycerol at 90 °C for a short period.[10]
-
Recyclable Catalysts: Solid acid catalysts like bentonite clay K-10 or TiO₂-Pr-SO₃H have been used effectively.[5][12] These catalysts can be filtered off after the reaction and reused, reducing waste.[12]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields reported in the literature for analogous quinoxaline syntheses, providing a benchmark for your experiments.
| Reaction Step | Reactants | Catalyst/Solvent | Temp (°C) | Time | Typical Yield (%) | Reference(s) |
| Condensation | o-phenylenediamine, 1,2-dicarbonyl | Acetic Acid | Reflux | 1-3 h | 85-95% | [1][8] |
| Condensation | o-phenylenediamine, 1,2-dicarbonyl | Phenol / EtOH:H₂O | Room Temp | 1-2 h | ~90% | [10] |
| Condensation | o-phenylenediamine, 1,2-dicarbonyl | Glycerol (catalyst-free) | 90 °C | 4-6 min | 85-92% | [10] |
| Methylation | Quinoxalinone, MeI | K₂CO₃ / DMF | 50 °C | 1 h | ~80% | [2] |
| Methoxylation | Chloroquinoxaline, NaOMe | Methanol | Reflux | 1-2 h | High | [4] |
References
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available from: [Link]
-
Reaction of o-phenylenediamine with diacetyl monoxime: Characterisation of the product by solid-state 13C and 15N MAS NMR. The University of Manchester Research Explorer. Available from: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available from: [Link]
-
LXV1.-The Quinoxaline Synthesis : Some Derivatives of 2 : 3-Dimethylquinoxaline. RSC Publishing. Available from: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available from: [Link]
-
An efficient synthesis of 2-Methoxy-3-(1H-1,2,3-triazol-1-yl)methyl)quinoxaline. JETIR.org. Available from: [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available from: [Link]
-
Possible mechanism of reaction for 2-amino-3-methylquinoxaline 1,4-di-N-oxide derivatives. ScienceDirect. Available from: [Link]
-
Synthesis of 2-methylquinoxaline derivatives. ResearchGate. Available from: [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Preprints.org. Available from: [Link]
-
Reaction of o-phenylenediamine with diacetyl monoxime: Characterisation of the product by solid-state 13C and 15N MAS NMR. ResearchGate. Available from: [Link]
-
The Dimethyl Sulfoxide Oxidation of 2,3-Bis(bromomethyl)quinoxaline1,2. The Journal of Organic Chemistry. Available from: [Link]
-
Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Taylor & Francis Online. Available from: [Link]
-
o-Phenylenediamine. Wikipedia. Available from: [Link]
-
Synthesis and biological activity of quinoxaline derivatives. Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Available from: [Link]
-
2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide: a metabolite of 2:3-dimethylquinoxaline 1:4-dioxide active against gram-negative bacteria. PubMed Central. Available from: [Link]
- Preparation method of 3-methylquinoxaline-2- (1H) -one derivative. Google Patents.
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. Available from: [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. NIH. Available from: [Link]
-
Late-stage oxidative C(sp3)–H methylation. PubMed Central. Available from: [Link]
-
Quinoxaline, 2,3-dimethyl-, 1,4-dioxide. PubChem. Available from: [Link]
-
Quinoxaline, 2,3-dimethyl-. NIST WebBook. Available from: [Link]
-
Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World. Available from: [Link]
-
Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kin. Semantic Scholar. Available from: [Link]
-
2-methoxy-3-methyl pyrazine, 2847-30-5. The Good Scents Company. Available from: [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]
Sources
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- 2. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
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- 6. Page loading... [wap.guidechem.com]
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Technical Support Center: A Guide to Troubleshooting Low Yields in Quinoxaline Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we understand that synthesizing N-heterocyclic compounds like quinoxalines is a cornerstone of many projects. Their diverse pharmacological activities make them highly valuable scaffolds.[1][2][3][4] However, the path from starting materials to a high yield of pure product can be fraught with challenges. Low yields are a common frustration that can stall research and development.
This guide is structured to address these challenges head-on. We will move from general questions to specific, actionable troubleshooting steps, grounded in the reaction mechanism and extensive field experience. Our goal is to empower you to diagnose issues in your synthesis and systematically optimize your reaction for the best possible outcome.
Part 1: Frequently Asked Questions (FAQs) about Quinoxaline Synthesis
This section addresses high-level questions that form the foundation of effective troubleshooting.
Q1: What are the most common methods for synthesizing quinoxalines, and what is the core mechanism?
The most prevalent and classical method for synthesizing quinoxaline derivatives is the condensation of an ortho-phenylenediamine (or a substituted 1,2-arylenediamine) with a 1,2-dicarbonyl compound (like benzil, glyoxal, or an α-ketoester).[1][5][6] This reaction is fundamentally an acid-catalyzed condensation-cyclization.[5]
The mechanism proceeds as follows:
-
Protonation: The catalyst (often an acid) protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, activating it for nucleophilic attack.
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form an imine intermediate.
-
Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group.
-
Final Dehydration: A second water molecule is eliminated, leading to the aromatic quinoxaline ring.[7]
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// Edges Start -> Protonation [label=" H⁺ "]; Protonation -> Attack1; Attack1 -> Dehydration1; Dehydration1 -> Imine; Imine -> Cyclization; Cyclization -> Dehydration2; Dehydration2 -> Product; } dot Caption: General mechanism of quinoxaline synthesis.
Q2: What is considered a "good" yield, and when should I start troubleshooting?
Yields are highly dependent on the specific substrates, reaction scale, and methodology. For many common quinoxaline syntheses, yields can range from moderate to excellent (50-95%+).[7][8] You should consider troubleshooting if your yield is consistently below 50% or significantly lower than reported yields for similar derivatives in the literature. While traditional methods sometimes resulted in lower yields, modern catalytic and greener approaches often achieve very high efficiency.[1][3][6]
Q3: How critical is the purity of my starting materials?
Paramount. The purity of both the o-phenylenediamine and the 1,2-dicarbonyl compound is one of the most critical factors influencing yield.[6][9] Impurities can introduce side reactions, poison catalysts, and complicate purification. If you are experiencing low yields, the first step should always be to verify the purity of your reagents and consider purifying them by recrystallization or chromatography if necessary.[9]
Part 2: Troubleshooting Specific Low-Yield Scenarios
This section provides a diagnostic approach to common problems encountered during synthesis.
Q4: My TLC shows a lot of unreacted starting material, even after a long reaction time. What's the problem?
This indicates an issue with reaction activation or rate. The condensation may be too slow or stalling completely.
Troubleshooting Steps:
-
Catalyst Check: While the reaction can proceed without a catalyst, it is often slow. The addition of a catalyst is highly recommended to improve both rate and yield.[6][9]
-
Acid Catalysts: Acetic acid is a common and effective choice.[6] For more challenging substrates, stronger catalysts like p-Toluenesulfonic acid (pTSA) or solid acid catalysts (e.g., HClO₄·SiO₂, alumina-supported heteropolyoxometalates) can be highly effective.[10]
-
Metal Catalysts: Transition metal catalysts (e.g., Cu, Ni, Co salts) can also significantly accelerate the reaction under mild conditions.[6][11][12]
-
-
Temperature Optimization: Many classical syntheses require elevated temperatures (reflux).[10] If you are running the reaction at room temperature, slowly increasing the heat may be necessary. Conversely, excessively high temperatures can cause degradation, so a systematic optimization is key.
-
Solvent Choice: The solvent affects the solubility of reactants and the stability of reaction intermediates.[9] Ethanol is a widely used and effective solvent.[5] However, screening other solvents like acetonitrile, toluene, or even greener options like water or solvent-free conditions can sometimes lead to dramatic improvements.[6][7]
Q5: My TLC shows the formation of multiple products, and my desired spot is weak. How can I improve selectivity?
The formation of multiple byproducts points to side reactions. This is often caused by overly harsh conditions or reactive impurities.
Troubleshooting Steps:
-
Re-evaluate Starting Material Purity: As mentioned, impurities are a primary cause of side reactions.[6] Confirm the purity of your diamine and dicarbonyl compounds. o-Phenylenediamines are particularly susceptible to air oxidation, appearing darker in color. Use fresh or purified material.
-
Lower the Reaction Temperature: High temperatures can provide the activation energy for undesired reaction pathways. Try running the reaction at a lower temperature for a longer period.
-
Control the Atmosphere: Some condensation reactions can be sensitive to oxygen.[6] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve the yield of the desired product.
-
Choose a Milder Catalyst: A very strong acid catalyst might promote side reactions or degradation.[9] If you are using a strong acid, consider switching to a milder one like acetic acid or a recyclable solid acid catalyst.[6]
Q6: The reaction appears to go to completion on TLC, but my isolated yield after work-up and purification is very low. What happened?
This common issue points to problems during the product isolation and purification stages.
Troubleshooting Steps:
-
Work-up Procedure: Quinoxalines are weakly basic. If your work-up involves an acidic wash, you may be losing your product to the aqueous layer as a protonated salt. Ensure your aqueous washes are neutral or slightly basic before extraction.
-
Extraction Solvent: Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions to fully recover the product from the aqueous phase.
-
Purification Method:
-
Crystallization: This is often the preferred method for purifying quinoxalines, commonly from ethanol.[13] If your product is an oil or does not crystallize easily, you may be losing significant material during this step. Try different solvent systems or use a seed crystal.
-
Silica Gel Chromatography: Quinoxalines can be purified on silica gel, but they can sometimes streak or adsorb irreversibly if the silica is too acidic. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%).
-
Product Volatility: Some low molecular weight quinoxalines can be volatile. Avoid prolonged drying under high vacuum or at elevated temperatures, as you may be losing your product.
-
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Sol_Incomplete [label="1. Add/Change Catalyst\n2. Increase Temperature\n3. Screen Solvents", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_SideProducts [label="1. Re-purify SMs\n2. Lower Temperature\n3. Use Inert Atmosphere", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_IsolationLoss [label="1. Check Work-up pH\n2. Optimize Purification\n(Crystallization vs. Column)\n3. Check Product Volatility", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> CheckPurity; CheckPurity -> Problem; Problem -> Incomplete [label=" "]; Problem -> SideProducts [label=" "]; Problem -> IsolationLoss [label=" "]; Incomplete -> Sol_Incomplete; SideProducts -> Sol_SideProducts; IsolationLoss -> Sol_IsolationLoss; } dot Caption: A troubleshooting workflow for low quinoxaline yield.
Part 3: Experimental Protocols for Optimization
Here we provide standardized, step-by-step protocols for key optimization experiments.
Protocol 1: General Procedure for Quinoxaline Synthesis
This protocol serves as a baseline for optimization experiments.[7][10]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the o-phenylenediamine (1.0 mmol, 1.0 eq).
-
Reagents: Add the 1,2-dicarbonyl compound (1.0 mmol, 1.0 eq) and the chosen solvent (e.g., ethanol, 5 mL).
-
Catalyst: Add the catalyst (e.g., acetic acid, 2-3 drops, or a solid catalyst like 10 mol% CSA).[7]
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a solid precipitates, it can be filtered, washed with cold solvent, and dried.[7] Alternatively, evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization (typically from ethanol) or silica gel chromatography.[10][13]
Table 1: Example of Solvent and Catalyst Screening Data
To optimize, it is crucial to systematically test variables. Below is a hypothetical table illustrating how to organize data from screening experiments for the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine.
| Entry | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 78 (reflux) | 8 | 45 |
| 2 | Acetic Acid (10) | Ethanol | 78 (reflux) | 2 | 85 |
| 3 | CSA (10) | Ethanol | 25 (RT) | 2 | 92[7] |
| 4 | CAN (5) | Water | 25 (RT) | 0.5 | 94 |
| 5 | None | Toluene | 110 (reflux) | 12 | 30 |
| 6 | pTSA (10) | Toluene | 110 (reflux) | 3 | 88 |
Data is illustrative. CSA = Camphorsulfonic acid; CAN = Ceric ammonium nitrate; pTSA = p-Toluenesulfonic acid; RT = Room Temperature.
This structured approach allows for direct comparison and informed decision-making to select the optimal conditions for your specific substrate combination.
References
-
MTI University. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available at: [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Available at: [Link]
-
Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available at: [Link]
-
Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Available at: [Link]
-
ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20. Available at: [Link]
-
Bentham Science. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Available at: [Link]
-
National Library of Medicine. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Available at: [Link]
-
IJRAR. (2019). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. Available at: [Link]
-
Longdom Publishing. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Available at: [Link]
-
Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Available at: [Link]
-
Scientific & Academic Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
National Library of Medicine. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]
-
Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available at: [Link]
- Google Patents. (n.d.). Improved methods for the preparation of quinoxaline derivatives.
-
ResearchGate. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Available at: [Link]
-
National Library of Medicine. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review. Available at: [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
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- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijrar.org [ijrar.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxaline synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Catalysts for Quinoxaline Synthesis
Welcome to the Technical Support Center for Alternative Catalysts in Quinoxaline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing modern, efficient, and sustainable catalytic systems for the synthesis of quinoxaline derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using an alternative catalyst for quinoxaline synthesis instead of traditional methods?
A1: Traditional methods for quinoxaline synthesis, often involving the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, can require harsh reaction conditions such as high temperatures and the use of strong acid catalysts.[1][2][3] These conditions can lead to side product formation, degradation of sensitive functional groups, and difficulties in product purification.[2] Alternative catalysts, including metal-free options, nanocatalysts, and heterogeneous systems, offer several advantages:
-
Milder Reaction Conditions: Many alternative catalysts are highly active at room temperature, preserving sensitive functional groups and reducing energy consumption.[1][2][4]
-
Greener Synthesis: These catalysts often align with the principles of green chemistry by utilizing less hazardous solvents (including water), reducing waste, and allowing for easier catalyst recovery and reuse.[5][6][7]
-
Improved Yields and Selectivity: By providing alternative reaction pathways, these catalysts can lead to higher yields and better selectivity for the desired quinoxaline product.[1][8]
-
Simplified Work-up: Heterogeneous and nanocatalysts can often be easily separated from the reaction mixture by simple filtration or magnetic separation, simplifying the purification process.[9][10]
Q2: How do I select the most appropriate alternative catalyst for my specific substrates?
A2: The choice of catalyst depends on several factors, including the nature of your substrates (1,2-diamines and the dicarbonyl source), the desired reaction scale, and the available laboratory equipment. Here is a general decision-making workflow:
Caption: Decision workflow for selecting an alternative catalyst.
For sensitive substrates, milder catalysts like organocatalysts or some nanocatalysts are preferable.[8] For large-scale synthesis, heterogeneous or magnetic nanocatalysts are advantageous due to their ease of recovery and reusability.[1][9]
Q3: What is the general mechanism for acid-catalyzed quinoxaline synthesis?
A3: The acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound generally proceeds through the following steps:
Caption: Simplified mechanism of acid-catalyzed quinoxaline synthesis.
Many alternative catalysts, particularly solid acid catalysts, facilitate this process by providing acidic sites for carbonyl activation.[11][12]
Troubleshooting Guides
Metal-Free Catalytic Systems
Metal-free catalysts, such as iodine, organocatalysts, and ionic liquids, are attractive due to their low cost and reduced toxicity.[8][13]
Problem 1: Low to moderate yield when using iodine as a catalyst.
-
Potential Cause: Insufficient oxidation of the intermediate or side reactions. Iodine often acts as a catalyst in the presence of an oxidant, and the reaction efficiency can be sensitive to the reaction conditions.[8]
-
Troubleshooting Steps:
-
Optimize the Oxidant: If your protocol involves an oxidant like DMSO or TBHP, ensure it is fresh and used in the correct stoichiometry.[8] In some cases, DMSO acts as both the solvent and the oxidant.[8]
-
Adjust Catalyst Loading: While typically used in catalytic amounts (e.g., 20 mol%), the optimal loading can vary.[8] Perform a small screen of iodine concentrations to find the sweet spot for your specific substrates.
-
Control the Temperature: While many iodine-catalyzed reactions proceed at room temperature, some substrate combinations may benefit from gentle heating to improve conversion.[12]
-
Purity of Reactants: Ensure your 1,2-diamine and dicarbonyl precursors (or their synthetic equivalents like α-hydroxy ketones) are of high purity, as impurities can interfere with the catalytic cycle.
-
Problem 2: The organocatalyst is not performing as expected.
-
Potential Cause: The activity of organocatalysts can be highly dependent on the solvent and the presence of co-catalysts or additives.
-
Troubleshooting Steps:
-
Solvent Screening: The polarity and protic/aprotic nature of the solvent can significantly influence the catalytic activity. If the literature protocol is not working, consider screening a range of solvents (e.g., ethanol, methanol, water, or aqueous mixtures).[8][14]
-
Check for Additives: Some organocatalytic systems require an acid or base co-catalyst to function optimally. Review the literature to see if your chosen catalyst requires such an additive.
-
Catalyst Integrity: Ensure the organocatalyst has not degraded during storage. For example, some acidic organocatalysts can be hygroscopic.
-
| Catalyst Type | Typical Reaction Conditions | Reported Yield Range | Key Advantages | References |
| Iodine | DMSO, Room Temperature to 80°C | 78-99% | Metal-free, broad functional group tolerance. | [8] |
| Organocatalysts | Ethanol or Water, Room Temperature | 80-97% | Environmentally benign, often mild conditions. | [8] |
| Ionic Liquids | Water, Room Temperature | 78-99% | Reusable catalyst, green solvent. | [8][15] |
Nanocatalysts
Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity.[10] Magnetic nanocatalysts are particularly advantageous for their ease of separation.[9]
Problem 1: Difficulty in recovering the magnetic nanocatalyst after the reaction.
-
Potential Cause: The magnetic properties of the nanocatalyst may have diminished, or the particles may be too fine to be effectively captured by an external magnet.
-
Troubleshooting Steps:
-
Assess Magnetic Response: Before the reaction, test the magnetic response of a small sample of the catalyst in the reaction solvent. If it is sluggish, the catalyst may have degraded.
-
Use a Stronger Magnet: A more powerful external magnet may be required for efficient separation, especially for smaller nanoparticles.
-
Centrifugation: If magnetic separation is incomplete, pellet the catalyst via centrifugation, decant the supernatant, and then wash the catalyst.
-
Catalyst Leaching: In some cases, the active catalytic species may leach from the magnetic support. Analyze the reaction mixture for traces of the metal to diagnose this issue.
-
Problem 2: Decreased catalyst activity upon recycling.
-
Potential Cause: The active sites of the nanocatalyst may be blocked by adsorbed product or byproducts, or the catalyst structure may have changed.
-
Troubleshooting Steps:
-
Thorough Washing: After each cycle, wash the recovered catalyst extensively with an appropriate solvent to remove any adsorbed species. Gentle heating or sonication during washing can be beneficial.
-
Catalyst Reactivation: Some catalysts may require a reactivation step. For example, an acid wash or calcination (if the catalyst is thermally stable) might be necessary. Refer to the preparation literature for your specific nanocatalyst.
-
Characterize the Used Catalyst: Techniques like TEM, XRD, and elemental analysis can help determine if the catalyst's morphology, crystal structure, or composition has changed after use.
-
| Nanocatalyst Example | Reaction Conditions | Reported Yield Range | Recyclability | References |
| Fe3O4@SiO2/Schiff base/Co(II) | Ethanol, Reflux | 94-98% | At least 5 times with minimal loss of activity. | [9] |
| Nano-kaoline/BF3/Fe3O4 | Grinding, Solvent-free | High | Reusable for up to 6 times. | [9] |
| Al2O3–ZrO2 | DMF, Room Temperature | High | Renewable catalytic conditions. | [16] |
Heterogeneous Catalysts
Heterogeneous catalysts, such as metal oxides or supported acids, simplify product purification and catalyst reuse.[1][16]
Problem 1: The reaction is sluggish or incomplete with a supported catalyst.
-
Potential Cause: Mass transfer limitations can occur where the reactants have limited access to the active sites within the pores of the support.
-
Troubleshooting Steps:
-
Increase Agitation: Ensure vigorous stirring to minimize the diffusion boundary layer around the catalyst particles.
-
Particle Size: If possible, use a catalyst with a smaller particle size to increase the external surface area. However, be mindful that this can make filtration more challenging.
-
Solvent Effects: The solvent plays a crucial role in swelling the support (for polymeric supports) and in solubilizing the reactants to facilitate their transport to the active sites. Experiment with different solvents to improve reaction rates.[1]
-
Catalyst Loading: While heterogeneous catalysts are used in larger quantities by weight than homogeneous ones, there is still an optimal loading. Too much catalyst can sometimes lead to handling issues without a significant increase in reaction rate.
-
Problem 2: Inconsistent results between batches of the same heterogeneous catalyst.
-
Potential Cause: Variations in the synthesis of the heterogeneous catalyst can lead to differences in the number and accessibility of active sites.
-
Troubleshooting Steps:
-
Standardize Catalyst Preparation: Follow a precise and reproducible protocol for the synthesis and activation of your catalyst.
-
Characterize Each Batch: Before use, characterize each new batch of catalyst using techniques like BET surface area analysis, acid-base titration, or spectroscopy to ensure consistency.
-
Run a Standard Reaction: Test each new batch with a standard, well-characterized reaction to confirm its activity before using it for more complex or valuable substrates.
-
References
-
Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023-07-07). Retrieved January 18, 2026, from [Link]
-
Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (n.d.). Retrieved January 18, 2026, from [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024-08-03). Retrieved January 18, 2026, from [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Retrieved January 18, 2026, from [Link]
-
Plausible mechanism for the formation of quinoxaline. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
A rapid synthesis of quinoxalines by using Al 2 O 3 –ZrO 2 as heterogeneous catalyst. (2023-08-03). Retrieved January 18, 2026, from [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing. (2021-11-19). Retrieved January 18, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024-03-01). Retrieved January 18, 2026, from [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Hetero - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]
-
One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (n.d.). Retrieved January 18, 2026, from [Link]
-
Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review - IJIRT. (n.d.). Retrieved January 18, 2026, from [Link]
-
Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate - JOCPR. (2023-10-04). Retrieved January 18, 2026, from [Link]
-
Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021-02-10). Retrieved January 18, 2026, from [Link]
-
Full article: Advancing quinoxaline chemistry: Sustainable and green synthesis using L-arabinose as a catalyst - Taylor & Francis Online. (2024-10-24). Retrieved January 18, 2026, from [Link]
-
Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
-
Plausible synergic catalytic mechanism for the synthesis of quinoxalines - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing. (2021-11-19). Retrieved January 18, 2026, from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023-11-14). Retrieved January 18, 2026, from [Link]
-
Screening of reaction conditions for synthesizing quinoxaline 1. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. (n.d.). Retrieved January 18, 2026, from [Link]
-
Quinoxaline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ijirt.org [ijirt.org]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
Green Synthesis of Quinoxaline Derivatives: A Technical Support & Troubleshooting Guide
Welcome to the technical support center for the green synthesis of quinoxaline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of sustainable synthetic protocols. Quinoxalines are a vital class of nitrogen-containing heterocycles with extensive applications in medicinal chemistry and materials science.[1][2] Traditional synthesis methods, however, often rely on harsh conditions and hazardous materials.[3][4] This guide provides in-depth, field-proven insights into modern, environmentally benign approaches, focusing on practical troubleshooting and robust experimental design.
Our philosophy is built on the principles of green chemistry: utilizing renewable starting materials, employing eco-friendly solvents and recyclable catalysts, and designing energy-efficient reactions.[5][6] This resource is structured to anticipate and address the real-world challenges you may encounter, ensuring your experiments are not only successful but also sustainable.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the green synthesis of quinoxalines.
Q1: What are the most common "green" approaches for synthesizing quinoxaline derivatives?
A1: The most prevalent and effective green strategies involve the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound under environmentally friendly conditions.[7] Key green approaches include:
-
Use of Green Solvents: Replacing hazardous solvents with options like water, ethanol, methanol, or natural deep eutectic solvents (NADESs).[8][9][10]
-
Catalyst-Free and Solvent-Free Conditions: Performing reactions at ambient temperature or with gentle heating without any solvent or catalyst, which significantly simplifies work-up.[8][11]
-
Heterogeneous Catalysis: Employing reusable solid catalysts such as nanocatalysts (e.g., nano-Fe3O4), clays (e.g., Bentonite K-10), or functionalized silica.[1][12] These are easily separated and can be recycled multiple times.[1]
-
Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound assistance to accelerate reaction rates, often leading to higher yields in significantly shorter times.[3][13][14]
Q2: I'm considering a catalyst-free approach. Is it genuinely effective?
A2: Yes, catalyst-free approaches can be remarkably effective and are often the "greenest" option. A highly efficient protocol involves the simple mixing of the 1,2-aryldiamine and 1,2-dicarbonyl compound in methanol at room temperature, which can yield the desired quinoxaline in as little as one minute.[8][15] The success of this method relies on the inherent reactivity of the starting materials. However, for less reactive substrates, mild heating or switching to a more polar solvent might be necessary to drive the reaction to completion.[8]
Q3: What are the main advantages of using ultrasound or microwave assistance?
A3: Both techniques are forms of process intensification that offer significant advantages over conventional heating:
-
Ultrasound-Assisted Synthesis: Utilizes acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which enhances mass transfer and dramatically increases reaction rates.[3][14] This often allows for reactions to be carried out at lower bulk temperatures and with shorter reaction times, leading to higher purity products.[14][16]
-
Microwave-Assisted Synthesis: Employs microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid temperature increase and significantly reduced reaction times—often from hours to minutes.[17][18][19] This method is particularly effective for solvent-free reactions or reactions using polar solvents.[19][20]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in quinoxaline synthesis are a common frustration, often stemming from several factors.[7]
-
Possible Cause 1: Incomplete Reaction. The condensation reaction may not be reaching completion.
-
Solution:
-
Optimize Reaction Time and Temperature: If you are running the reaction at room temperature, try gentle heating (e.g., 45-50 °C) or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Choice: The solubility of your starting materials can be a limiting factor. While methanol and ethanol are excellent green choices, for some substrates, solvents like acetonitrile or even a water/ethanol mixture might provide better results.[1][8] Water alone can sometimes lead to solubility issues and lower conversions.[8][15]
-
Introduce a Catalyst: If a catalyst-free approach is failing, consider adding a mild and reusable catalyst. A small amount of an acid catalyst like acetic acid or a solid acid catalyst can significantly improve yields.[7] Green catalysts like nano-silica or magnetic nanoparticles are also highly effective and easy to remove.[1]
-
-
-
Possible Cause 2: Purity of Starting Materials. Impurities in your o-phenylenediamine or 1,2-dicarbonyl compound can participate in side reactions.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use. o-Phenylenediamines can be susceptible to oxidation (turning dark), so using freshly purified material is advisable.[21]
-
-
Possible Cause 3: Side Product Formation.
-
Solution:
-
Control Temperature: For exothermic reactions, running the reaction at a lower temperature or with cooling can minimize the formation of by-products.
-
Inert Atmosphere: If you suspect oxidation of the diamine, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[21]
-
-
Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. How can I achieve a cleaner reaction?
A2: A complex reaction mixture points to issues with reaction conditions or substrate reactivity.
-
Possible Cause 1: Reaction with Solvent. Some solvents may not be entirely inert under your reaction conditions.[21]
-
Solution: Switch to a more robust solvent. Water and ethanol are generally safe choices.[21] For catalyst-free methods, methanol has shown excellent results with minimal byproducts.[8] Solvent-free methods, such as grinding the reactants together or using microwave irradiation without a solvent, can completely eliminate this issue.[11][21]
-
-
Possible Cause 2: Decomposition of Reactants or Products. Electron-rich or electron-poor substrates can be sensitive to heat or acidic/basic conditions.
-
Solution:
-
Milder Conditions: Opt for room temperature reactions whenever possible.[8][13] Ultrasound-assisted synthesis is an excellent alternative as it provides the necessary energy for the reaction without high bulk temperatures.[14]
-
Catalyst Choice: Some Lewis acid catalysts can be too harsh. Consider using milder, heterogeneous catalysts like silica nanoparticles or cellulose-supported catalysts.[1][9]
-
-
Q3: The purification of my quinoxaline derivative is proving difficult. What are some effective strategies?
A3: Purification can be challenging, especially due to the often poor solubility of quinoxaline derivatives in common organic solvents.[21]
-
Problem 1: Poor Solubility for Column Chromatography.
-
Solution: Recrystallization. This is frequently the most effective method.
-
Solvent Selection: Ethanol is a common and effective choice for recrystallizing many quinoxaline derivatives.[13][17]
-
Acid-Base Strategy: For quinoxaline-2,3-diones, a useful technique is to dissolve the crude product in a dilute aqueous base (e.g., 5% NaOH) and then re-precipitate the pure product by acidifying with a dilute acid (e.g., dilute HCl).[21]
-
-
-
Problem 2: Product is a Solid, but Impurities are Soluble.
-
Solution: Washing/Trituration. If the desired product has precipitated from the reaction mixture, you can often purify it by washing the solid with a solvent in which the impurities are soluble but the product is not. Common washing solvents include cold ethanol or diethyl ether.[21]
-
-
Problem 3: Catalyst Residue in the Final Product.
-
Solution: Use of Heterogeneous/Magnetic Catalysts. This is a key advantage of many green protocols.
-
Filtration: Solid catalysts like silica-based or clay catalysts can be simply filtered off after the reaction.[1][12]
-
Magnetic Separation: If using magnetic nanoparticles (e.g., Fe3O4-based catalysts), the catalyst can be easily removed by applying an external magnet, decanting the solution, and washing the catalyst for reuse.[1] This provides a very clean and efficient work-up.
-
-
Experimental Protocols & Data
Here are detailed, step-by-step methodologies for key green synthesis experiments.
Protocol 1: Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline at Room Temperature
This protocol is adapted from a highly efficient, one-minute synthesis method.[8]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Benzil (1.0 mmol, 210 mg)
-
Methanol (5 mL)
-
Stir plate and magnetic stir bar
-
Round bottom flask or vial
Procedure:
-
To a 25 mL round bottom flask containing a magnetic stir bar, add o-phenylenediamine (108 mg).
-
Add 5 mL of methanol and stir at room temperature until the diamine is fully dissolved.
-
Add benzil (210 mg) to the stirred solution in one portion.
-
Continue stirring vigorously at ambient temperature for 1-5 minutes. The product will often begin to precipitate as a pale-yellow solid.
-
Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) to confirm the consumption of starting materials.
-
Upon completion, collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2,3-diphenylquinoxaline. Further purification by recrystallization from ethanol can be performed if necessary.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Quinoxalines
This protocol is a general method adapted from procedures using microwave irradiation for rapid synthesis.[17][19]
Materials:
-
o-Phenylenediamine derivative (1.0 mmol)
-
1,2-Dicarbonyl compound (1.0 mmol)
-
Microwave synthesizer or a domestic microwave oven (use with caution and appropriate shielding)
-
Glass beaker or microwave-safe vessel
Procedure:
-
In a small glass beaker, thoroughly mix the o-phenylenediamine derivative (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Cover the beaker with a watch glass.
-
Place the beaker in the microwave synthesizer and irradiate for 60-180 seconds at a power of 160-400 W.[17][21] (Note: Reaction times and power levels should be optimized for your specific substrates and equipment).
-
After irradiation, carefully remove the beaker and allow it to cool to room temperature.
-
The resulting solid is the crude product.
-
Purify the product by recrystallization, typically from ethanol.[17]
Comparative Data on Green Synthesis Methods
The following table summarizes typical reaction conditions and outcomes for different green synthesis approaches for the model reaction of o-phenylenediamine and benzil.
| Method | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Catalyst-Free | None | Methanol | Room Temp | 1 min | ~93-99 | [8] |
| Microwave-Assisted | None | Solvent-Free | - | 60 sec | High | [17] |
| Ultrasound-Assisted | None | Ethanol | Room Temp | 60 min | 98 | [14] |
| Nanocatalyst (Fe3O4) | 10 mol% Fe3O4 | Water | Room Temp | - | High | [1] |
| Natural DES | Choline Chloride/Water | NADES | Room Temp | 5 min | >90 | [10] |
Visualizing the Workflow and Logic
Diagrams can clarify complex experimental workflows and decision-making processes.
General Workflow for Green Quinoxaline Synthesis
This diagram outlines the typical steps from reaction setup to final product characterization.
Caption: A typical experimental workflow for green quinoxaline synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for addressing low product yields.
Caption: A decision tree for troubleshooting low yields in quinoxaline synthesis.
References
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- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Royal Society of Chemistry.
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (n.d.). ResearchGate.
- Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. (n.d.). BenchChem.
- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Thieme Connect.
- Green synthesis of quinoxaline and substituted quinoxalines. (n.d.). ResearchGate.
- Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (2025). International Journal of Innovative Research in Technology.
- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
- A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. (n.d.).
- Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). Royal Society of Chemistry.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Institutes of Health.
- SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2016). Journal of Humanities and Applied Science.
- Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). (2022). Royal Society of Chemistry.
- Synthesis Pathways for Novel Quinoxaline Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.
- Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (2023). Journal of Chemical and Pharmaceutical Research.
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- characterization of quinoxalines derivatives. (2025). YouTube.
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- Synthesis of quinoxaline derivatives under ultrasound irradiation using... (n.d.). ResearchGate.
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- SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. (2022). International Journal of Pharmaceutical Sciences and Research.
- Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). Royal Society of Chemistry.
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024). Current Green Chemistry.
- Troubleshooting common problems in quinoxaline synthesis reactions. (n.d.). BenchChem.
- An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles: Crystal structure analysis, enone umpolung, DFT calculations, anti-cancer activity, and molecular docking studies. (2023). Taylor & Francis Online.
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Technical Support Center: Optimizing Methylation Reactions for Quinoxaline Synthesis
Welcome to the technical support center dedicated to the strategic methylation of quinoxaline scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to introduce methyl groups into quinoxaline cores—a modification often associated with profound impacts on pharmacological properties, a phenomenon known as the "magic methyl" effect.[1][2]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction variables, enabling you to troubleshoot common issues and rationally optimize your synthetic strategy. We will explore both C-H and N-methylation, addressing the critical aspects of regioselectivity, reaction efficiency, and potential side reactions.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions that frequently arise when undertaking the methylation of quinoxalines.
Q1: What are the primary strategies for methylating a quinoxaline core?
There are two main approaches to quinoxaline methylation: direct C-H methylation of the heterocyclic ring and N-methylation of the pyrazine nitrogen atoms.
-
C-H Methylation: This involves the direct functionalization of a carbon-hydrogen bond on the quinoxaline ring. Modern methods often employ radical-based pathways, including photoredox catalysis or the use of radical initiators with methyl sources like tert-butyl hydroperoxide (TBHP) or dimethyl sulfoxide (DMSO).[3][4][5] These methods are particularly valuable for late-stage functionalization.
-
N-Methylation: This involves the alkylation of the nitrogen atoms in the pyrazine ring. This is typically achieved using standard alkylating agents like methyl iodide or dimethyl sulfate in the presence of a base. For substrates with multiple nitrogen atoms, achieving selective mono-methylation can be a challenge.[6][7]
Q2: How does the "magic methyl" effect relate to quinoxaline synthesis?
The "magic methyl" effect refers to the significant improvement in a drug candidate's pharmacological properties upon the introduction of a methyl group.[1][2] In the context of quinoxalines, a class of heterocycles with broad-spectrum biological activities, strategic methylation can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[8][9]
Q3: What are the most common methylating agents for quinoxalines?
The choice of methylating agent is highly dependent on the desired type of methylation (C-H vs. N) and the specific reaction conditions.
| Methylation Type | Common Reagents | Notes |
| C-H Methylation | TBHP, DTBP (peroxides)[4], DMSO[1][3], Methanol[3][10], N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA)[8][11][12] | Often used in radical reactions. |
| N-Methylation | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂)SO₄, Formic Acid[6] | Classical electrophilic methylating agents. |
Q4: How can I control the regioselectivity of methylation on an unsymmetrical quinoxaline?
Controlling regioselectivity is a significant challenge, especially with substituted quinoxalines.[13][14] For C-H methylation, the inherent electronic properties of the quinoxaline ring often direct the incoming methyl radical. For instance, in quinoxalin-2(1H)-ones, the C3 position is often preferentially methylated.[3][8] In N-methylation of a diaminoquinoxaline, protecting group strategies may be necessary to achieve selective mono-methylation.[7] The choice of catalyst and reaction conditions (acidic vs. basic) can also influence the regiochemical outcome.[13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the methylation of quinoxalines.
Problem 1: Low or No Yield of the Methylated Product
Possible Cause 1: Ineffective Radical Generation (for C-H Methylation)
-
Expert Insight: Many modern C-H methylation reactions proceed via a radical mechanism.[1][4] If the methyl radical is not being generated efficiently, the reaction will not proceed.
-
Solutions:
-
Photoredox Catalysis: Ensure your light source is of the correct wavelength and intensity for the chosen photocatalyst. Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.[1][8]
-
Peroxide-Based Methods: Peroxides like TBHP or di-tert-butyl peroxide (DTBP) require thermal or chemical initiation to generate methyl radicals. Ensure the reaction temperature is adequate for homolytic cleavage of the peroxide bond.[4]
-
Reagent Quality: Verify the purity and activity of your radical initiator and methyl source.
-
Possible Cause 2: Poor Nucleophilicity or Basicity (for N-Methylation)
-
Expert Insight: N-methylation is a nucleophilic substitution reaction. The nitrogen atom must be sufficiently nucleophilic to attack the electrophilic methylating agent.
-
Solutions:
-
Base Selection: Use a strong enough base to deprotonate the N-H bond, if present, to increase the nucleophilicity of the nitrogen. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (TEA).
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO can enhance the rate of Sₙ2 reactions.[15]
-
Possible Cause 3: Incomplete Reaction
-
Expert Insight: The reaction may not have reached completion.
-
Solutions:
-
Reaction Time and Temperature: Increase the reaction time or temperature. For thermally driven reactions, a higher temperature can increase the reaction rate.[16]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause 1: Multiple Reactive Sites
-
Expert Insight: Quinoxaline derivatives can have multiple sites susceptible to methylation, leading to a mixture of isomers. This is a common issue in both C-H and N-methylation.[13][15]
-
Solutions:
-
Directing Groups: The presence of certain functional groups on the quinoxaline ring can direct methylation to a specific position. Analyze the electronic effects (inductive and resonance) of your substituents.
-
Protecting Groups: For substrates with multiple nucleophilic nitrogens, consider using a protecting group strategy to block one site while methylating the other.
-
Reaction Conditions: As highlighted in the literature, adjusting the reaction from acidic to basic conditions can sometimes switch the regioselectivity of the reaction.[13]
-
Problem 3: Product Decomposition
Possible Cause 1: Harsh Reaction Conditions
-
Expert Insight: Quinoxaline rings are generally stable, but sensitive functional groups on the molecule may not tolerate high temperatures or strongly acidic/basic conditions.
-
Solutions:
Experimental Protocol: Visible-Light-Induced C3-Methylation of Quinoxalin-2(1H)-one
This protocol is adapted from a photocatalyst-free method and serves as an excellent example of a modern, mild C-H methylation reaction.[8][11][12]
Reaction Scheme:
Caption: Photocatalyst-free C3-methylation of quinoxalin-2(1H)-one.
Materials:
-
Quinoxalin-2(1H)-one (1.0 eq)
-
N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA) (3.0 eq)
-
Acetonitrile (CH₃CN)
-
Blue LEDs (e.g., 460-470 nm)
-
Reaction vessel (e.g., a vial with a stir bar)
Procedure:
-
To a reaction vial, add quinoxalin-2(1H)-one (e.g., 0.2 mmol, 29.2 mg).
-
Add acetonitrile (e.g., 2.0 mL) and the stir bar.
-
Add PMDETA (0.6 mmol, 104 mg, ~125 µL).
-
Seal the vial and place it approximately 5-10 cm from the blue LED light source.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-methylquinoxalin-2(1H)-one.
Mechanistic Insight: The "Why" Behind the Protocol
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The visible-light-induced methylation with PMDETA is proposed to proceed through a radical pathway.
Caption: A simplified proposed radical mechanism for C3-methylation.
Unlike many photoredox reactions, this particular transformation can proceed without an external photocatalyst.[8][12] It is believed that a direct interaction between the substrates under illumination, possibly involving oxygen, initiates the generation of radical species.[8][11][12] This highlights a greener and more simplified approach to C-H methylation.
References
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The mechanism involved in the methylation of quinoxalin-2-(1H)-ones and... - ResearchGate. Available at: [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]
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Synthesis of 2-methylquinoxaline derivatives. - ResearchGate. Available at: [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC - NIH. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing. Available at: [Link]
-
Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source | Organic Letters - ACS Publications. Available at: [Link]
-
Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. Available at: [Link]
-
Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source - PubMed. Available at: [Link]
-
C−H Methylation Using Sustainable Approaches - MDPI. Available at: [Link]
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Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A - NIH. Available at: [Link]
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Quinoxaline synthesis - Organic Chemistry Portal. Available at: [Link]
-
The substrate scope of N‐methylation of quinolines and quinoxalines. [a] Reaction conditions - ResearchGate. Available at: [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. Available at: [Link]
-
Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H )-ones with N , N , N ′, N ″, N ″-Pentamethyldiethylenetriamine as the Methyl Source - ResearchGate. Available at: [Link]
-
Peroxide-mediated site-specific C-H methylation of imidazo[1,2-a]pyridines and quinoxalin-2(1H)-ones under metal-free conditions - PubMed. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. Available at: [Link]
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Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. Available at: [Link]
-
C–H Functionalization of Quinoxalines. Available at: [Link]
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Quinoxalines and related compounds. Part I. The methylation of some 2- and 3-hydroxyquinoxalines - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
-
Metal-free methylation quinoxaline-2(1H)-ones using TBHP - ResearchGate. Available at: [Link]
-
SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE | Biological Sciences. Available at: [Link]
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - NIH. Available at: [Link]
-
Regioselective Synthesis Of Quinoxaline And The Synthetic Process Research Of Anti-HCV Drug Voxilaprevir - Globe Thesis. Available at: [Link]
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A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - MDPI. Available at: [Link]
-
Photocatalyst‐mediated decarboxylative methylation of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Late-stage oxidative C(sp3)–H methylation - PMC - PubMed Central. Available at: [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. Available at: [Link]
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Mechanism and regioselectivity in methylation of nitronates [CH>2>NO>2>]->-: resonance vs. inductive effects. Available at: [Link]
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DNA sequence selectivity of three biosynthetic analogues of the quinoxaline antibiotics. Available at: [Link]
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Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. Available at: [Link]
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Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed. Available at: [Link]
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Validation & Comparative
The Quinoxaline Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Methylquinoxalin-2(1H)-one Analogs as VEGFR-2 Inhibitors
Introduction: The Privileged Quinoxaline Core in Oncology
The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its derivatives' ability to interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A primary mechanism underlying the anticancer effects of many quinoxaline derivatives is the inhibition of protein kinases, enzymes that are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[1]
This guide focuses on the structure-activity relationship (SAR) of quinoxaline analogs as anticancer agents. While the initial topic of interest was the 2-methoxy-3-methylquinoxaline scaffold, a comprehensive survey of publicly available literature reveals a scarcity of specific SAR studies on a series of such analogs. However, extensive research on the closely related 3-methylquinoxalin-2(1H)-one scaffold provides a wealth of quantitative data, offering valuable insights into how structural modifications on the quinoxaline core influence biological activity.
Therefore, this guide will provide an in-depth comparative analysis of a series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol analogs designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[3][4] The findings from these analogs serve as a robust surrogate for understanding the SAR of substituted quinoxalines and provide a strong foundation for the rational design of novel and potent kinase inhibitors.
Rational Design of 3-Methylquinoxaline Analogs as VEGFR-2 Inhibitors
VEGFR-2 plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy, with several approved drugs targeting this kinase.[4] The design of the quinoxaline analogs discussed herein is based on mimicking the binding interactions of known VEGFR-2 inhibitors, such as Sorafenib.[3][4]
The core pharmacophore consists of the 3-methylquinoxaline scaffold, which serves as the heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. A linker, typically an N-phenylacetamide group, connects this core to a terminal hydrophobic moiety. This terminal group is designed to occupy an allosteric hydrophobic pocket adjacent to the ATP-binding site, a strategy known to enhance inhibitor potency and selectivity.[5]
The causality behind this design choice is rooted in established principles of kinase inhibitor development. The quinoxaline ring provides key hydrogen bonding interactions with the hinge region of the kinase, while the linker and hydrophobic tail are systematically varied to optimize van der Waals and hydrophobic interactions, thereby improving binding affinity and overall inhibitory activity.
Caption: Core chemical scaffold of the 3-methylquinoxalin-2(1H)-one analogs and key substitution points.
Comparative Analysis of Biological Activity
A study by Al-Warhi et al. provides a comprehensive dataset for comparing the efficacy of a series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives.[4] These compounds were evaluated for their in vitro cytotoxic activity against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines, as well as for their direct inhibitory activity against the VEGFR-2 kinase.
Data Presentation: Cytotoxicity and Kinase Inhibition
The following tables summarize the biological activity of selected analogs. The IC50 value represents the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. A lower IC50 value indicates higher potency.
Table 1: In Vitro Cytotoxicity of 3-Methylquinoxaline Analogs
| Compound | X | R (Terminal Hydrophobic Group) | IC50 HepG-2 (µM)[4] | IC50 MCF-7 (µM)[4] |
| 11e | O | 3-Methoxyphenyl | 2.1 | 2.7 |
| 11g | O | 4-Acetylphenyl | 4.8 | 6.2 |
| 11f | O | 4-Methoxyphenyl | 9.6 | 12.4 |
| 11d | O | 2-Methoxyphenyl | >20 | >20 |
| 12e | S | 3-Methoxyphenyl | 4.1 | 5.5 |
| 12k | S | 4-Methylphenyl | 3.9 | 5.1 |
| 12g | S | 4-Acetylphenyl | 7.2 | 9.8 |
| Sorafenib | - | (Reference Drug) | 2.2 | 3.4 |
Table 2: In Vitro VEGFR-2 Kinase Inhibition of 3-Methylquinoxaline Analogs
| Compound | X | R (Terminal Hydrophobic Group) | VEGFR-2 IC50 (nM)[4] |
| 11e | O | 3-Methoxyphenyl | 2.6 |
| 11g | O | 4-Acetylphenyl | 3.4 |
| 11f | O | 4-Methoxyphenyl | 4.8 |
| 11b | O | sec-Butyl | 5.3 |
| 12k | S | 4-Methylphenyl | 2.9 |
| 12e | S | 3-Methoxyphenyl | 3.8 |
| 12f | S | 4-Methoxyphenyl | 3.8 |
| Sorafenib | - | (Reference Drug) | 3.07 |
Structure-Activity Relationship (SAR) Insights
The data presented in Tables 1 and 2 reveal several key SAR trends:
-
Influence of the Heteroatom at Position 2 (X): A comparison between the 3-methylquinoxalin-2(1H)-one (X=O) series and the 3-methylquinoxaline-2-thiol (X=S) series shows that the oxygen-containing analogs generally exhibit slightly better cytotoxic and VEGFR-2 inhibitory activities.[3][4] For instance, compound 11e (X=O, R=3-methoxyphenyl) is the most potent analog in both cytotoxicity and VEGFR-2 inhibition assays.[4] This suggests that the oxygen atom may form more favorable interactions, such as hydrogen bonds, within the kinase's active site compared to the sulfur atom.
-
Impact of the Terminal Hydrophobic Group (R): The nature and substitution pattern of the terminal aromatic ring significantly influence potency.
-
Aromatic vs. Aliphatic: Analogs with terminal aromatic groups are consistently more potent than those with aliphatic groups (e.g., compound 11b ).[3] This highlights the importance of the hydrophobic interactions in the allosteric pocket.
-
Substitution Pattern on the Phenyl Ring: For the potent methoxy-substituted analogs, the position of the methoxy group is critical. The 3-methoxy substitution (11e ) confers the highest activity, followed by the 4-methoxy (11f ), while the 2-methoxy analog (11d ) is largely inactive.[3] This indicates a strict steric and electronic requirement in the hydrophobic pocket, where the 3-position allows for optimal binding.
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups (like methoxy or methyl) on the terminal phenyl ring appears to be more favorable for activity than electron-withdrawing groups (like acetyl).[3]
-
These SAR findings provide a clear roadmap for designing future analogs. For instance, exploring other substitutions at the 3-position of the terminal phenyl ring or introducing different electron-donating groups could lead to even more potent inhibitors.
Mechanistic Insights: Inhibition of the VEGFR-2 Signaling Pathway
The cytotoxic effects of these quinoxaline analogs are highly correlated with their ability to inhibit VEGFR-2.[3] VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. This pathway, including key mediators like PI3K/Akt and MAPK/ERK, ultimately promotes cell proliferation, survival, migration, and angiogenesis. By binding to the ATP pocket of VEGFR-2, the quinoxaline inhibitors block its kinase activity, thereby shutting down this pro-tumorigenic signaling cascade and inducing apoptosis (programmed cell death).[3][4]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinoxaline analogs.
Experimental Methodologies: A Self-Validating System
To ensure the trustworthiness and reproducibility of the SAR data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for the key assays used to evaluate the quinoxaline analogs.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Materials and Reagents:
-
Cancer cell line (e.g., HepG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Quinoxaline analog stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline analogs in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 4 hours in the incubator. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be left overnight in the incubator or shaken on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for directly measuring the inhibitory effect of a compound on the activity of a specific kinase. It quantifies the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[7]
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase
-
Specific kinase substrate peptide
-
ATP (at a concentration near the Km for the kinase)
-
Quinoxaline analog stock solutions (in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 96-well microplates
-
Luminometer
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinoxaline analogs in the kinase assay buffer. Add 2.5 µL of each dilution or DMSO control to the wells of a 96-well plate.[7]
-
Kinase Addition: Add 2.5 µL of the VEGFR-2 kinase solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]
-
Initiate Kinase Reaction: Start the reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range.[7]
-
Stop Reaction and Deplete ATP: Add 10 µL of the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and removes any unconsumed ATP.[7]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and, through a coupled luciferase reaction, generates a light signal. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate reader (luminometer).[7]
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The comprehensive analysis of 3-methylquinoxalin-2(1H)-one analogs provides critical insights into the structure-activity relationships governing their anticancer and VEGFR-2 inhibitory activities. The data clearly demonstrate that the nature of the atom at the 2-position and, more significantly, the substitution pattern on the terminal hydrophobic ring are key determinants of potency. The superior activity of the 3-methoxyphenyl substituted analog 11e highlights a specific and favorable binding mode within the VEGFR-2 active site.
These findings offer a strong predictive framework for the design of novel quinoxaline-based kinase inhibitors. Although direct experimental data for this compound analogs is limited, the principles derived from this comparative guide are highly applicable. Future research should focus on synthesizing this compound analogs bearing the most promising terminal hydrophobic groups identified here, such as the 3-methoxyphenyl moiety. By leveraging these SAR insights, researchers can accelerate the development of the next generation of potent and selective quinoxaline-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
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A Comparative Analysis of the Anticancer Activity of Quinoxaline Isomers: A Guide for Researchers
The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, stands as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, with a significant focus on their potential as anticancer agents.[1][2] This guide provides an in-depth comparative analysis of the anticancer activity of quinoxaline isomers, offering insights into how stereoisomerism and positional isomerism can profoundly influence their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, aiming to provide a comprehensive understanding supported by experimental data and detailed methodologies.
The Critical Role of Isomerism in Quinoxaline's Anticancer Profile
Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit strikingly different pharmacological profiles. In the context of quinoxaline-based anticancer agents, the spatial orientation of substituents (geometric isomers) and the point of attachment on the quinoxaline core (positional isomers) are pivotal in dictating their interaction with biological targets, ultimately influencing their potency and selectivity.
Comparative Efficacy of Quinoxaline Isomers
Geometric Isomerism: A Tale of Two Orientations
A compelling example of how geometric isomerism impacts anticancer activity is found in naphthyl quinoxaline thymidine conjugates. A study by Yuan and coworkers in 2019 detailed the synthesis and evaluation of both cis (15) and trans (16) isomers of these conjugates as novel cytotoxic molecules.[1] The two isomers were meticulously separated by HPLC and their structures confirmed by chemical shifts.[1]
The antitumor activity was assessed by measuring immunogenic cell death markers following UVA activation.[1] The results demonstrated a clear distinction in the cytotoxic profiles of the two isomers, with the trans isomer exhibiting superior activity.[1]
| Isomer | Structure | IC50 (nM) after UVA activation |
| cis (15) | Naphthyl quinoxaline thymidine conjugate | 44.3 |
| trans (16) | Naphthyl quinoxaline thymidine conjugate | 26.6 |
This data underscores the critical importance of stereochemistry in the design of quinoxaline-based anticancer agents. The different spatial arrangement of the naphthyl and thymidine moieties in the cis and trans isomers likely leads to altered binding affinities with their molecular target, resulting in the observed variance in cytotoxic potency.
Positional Isomerism: The Significance of "Where"
The position of a substituent on the quinoxaline ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its biological activity. While comprehensive side-by-side comparisons of a full range of positional isomers are not abundant in the literature, structure-activity relationship (SAR) studies of various quinoxaline series provide valuable insights.
For instance, a study on 6- and 7-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides has been described, highlighting the synthesis of these positional isomers.[3] The differential placement of the halogen atom at the C6 versus the C7 position is expected to influence the molecule's electronic distribution and its ability to interact with biological targets.
Furthermore, a study on 2,3-diphenylquinoxaline derivatives revealed that electron-donating groups at the 2 and 3 positions, coupled with an electron-withdrawing group at the 6-position, resulted in the most active tubulin inhibitors.[4] This finding strongly suggests that a positional isomer with the electron-withdrawing group at a different position, such as C5 or C7, would likely exhibit a different activity profile.
A study on 6-bromo- and 6-nitro-substituted 2,3-dialkenylquinoxalines further emphasizes the importance of the substituent's nature at a specific position. The introduction of a bromo group at the C6-position was found to be more effective for inhibiting non-small-cell lung cancer cells compared to a nitro group at the same position.[5][6] This highlights that even at the same position, the type of substituent is a critical determinant of anticancer activity.
Mechanisms of Action: A Multifaceted Approach to Cancer Therapy
Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[7] The isomeric form of a quinoxaline derivative can influence which of these pathways it most effectively modulates.
Key mechanisms of action for quinoxaline-based anticancer agents include:
-
Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of crucial protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[7] These kinases are often dysregulated in cancer, and their inhibition can block downstream signaling pathways essential for tumor growth and angiogenesis.
-
Topoisomerase Inhibition: Some quinoxaline derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[7] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
Induction of Apoptosis: Quinoxaline derivatives can induce programmed cell death (apoptosis) through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[8]
-
Cell Cycle Arrest: Certain quinoxaline compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[7]
The specific three-dimensional structure of a quinoxaline isomer will determine its fit within the binding pocket of a target protein, such as the ATP-binding site of a kinase. This "lock and key" interaction is highly sensitive to the isomer's geometry, explaining the observed differences in activity between isomers.
Visualizing Key Signaling Pathways
Caption: Inhibition of the VEGFR signaling pathway by quinoxaline isomers.
Caption: Induction of apoptosis by quinoxaline isomers.
Experimental Protocols for Evaluating Anticancer Activity
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer activity of quinoxaline isomers.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline isomers in culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cells with the quinoxaline isomers at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content: G0/G1 phase cells have 2N DNA content, G2/M phase cells have 4N DNA content, and S phase cells have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the quinoxaline isomers.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Generate a histogram of DNA content versus cell count.
-
Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.
-
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the comparative analysis of quinoxaline isomers.
Conclusion and Future Perspectives
The evidence presented in this guide clearly demonstrates that the isomeric form of a quinoxaline derivative is a critical determinant of its anticancer activity. Both geometric and positional isomerism can profoundly influence the potency and mechanism of action of these promising therapeutic agents. The superior activity of the trans-isomer of a naphthyl quinoxaline thymidine conjugate and the structure-activity relationships observed in various substituted quinoxaline series highlight the necessity of considering isomerism in the design and development of new anticancer drugs.
For researchers in the field, this guide emphasizes the importance of synthesizing and evaluating individual isomers rather than relying on isomeric mixtures. A thorough understanding of the three-dimensional structure of a quinoxaline derivative and its interaction with its biological target is paramount for the rational design of more potent and selective anticancer agents. Future research should focus on systematic comparative studies of a wider range of quinoxaline isomers to further elucidate the intricate structure-activity relationships and to unlock the full therapeutic potential of this versatile scaffold.
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MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7538. [Link]
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PubMed. (2018). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]
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ResearchGate. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
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PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]
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PubMed Central. (2022). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Molecules, 27(15), 4994. [Link]
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Validating the Molecular Structure of 2-Methoxy-3-methylquinoxaline: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical and materials science research, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of 2-Methoxy-3-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry.[1] While X-ray crystallography stands as the gold standard for unambiguous structural elucidation, its application is contingent on the formation of high-quality single crystals.[2] Consequently, a multi-faceted analytical approach is often necessary for comprehensive structural validation.
This guide will delve into the principles and practical application of X-ray crystallography, using the closely related 2-Chloro-3-methylquinoxaline as a case study due to the current unavailability of a published crystal structure for this compound. We will then compare the insights gained from this "gold standard" technique with those from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling, providing a holistic view of the strengths and limitations of each method in the context of quinoxaline derivatives.
The Unambiguous Verdict: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive three-dimensional map of a molecule's atomic arrangement in the solid state. The process, from crystal growth to final structure refinement, is a meticulous workflow designed to yield a precise and self-validating structural model.
Experimental Protocol: From Solution to Structure
The journey to a crystal structure begins with the most critical and often challenging step: growing a suitable single crystal.
Step 1: Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the condensation of 1,2-diaminobenzene with an appropriate dicarbonyl compound, followed by methylation. A general synthetic approach for quinoxaline derivatives is the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For this compound, this would involve a multi-step synthesis, likely starting from a substituted o-phenylenediamine. Purity is paramount for successful crystallization; therefore, the crude product must be purified, typically by column chromatography or recrystallization, to remove any impurities that might hinder crystal growth.
Step 2: Crystallization
The purified compound is then subjected to various crystallization techniques to obtain a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions). Common methods include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a miscible "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.
Step 3: X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are meticulously recorded by a detector.
Step 4: Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.
Case Study: Structural Insights from 2-Chloro-3-methylquinoxaline
In the absence of a published crystal structure for this compound, we can examine the crystallographic data of the structurally analogous 2-Chloro-3-methylquinoxaline to understand the expected molecular geometry and packing. The title molecule, C9H7ClN2, is reported to be essentially planar, with a very small dihedral angle between the benzene and pyrazine rings.[2]
| Crystallographic Parameter | Value for 2-Chloro-3-methylquinoxaline |
| Molecular Formula | C9H7ClN2 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.8876 (4) |
| b (Å) | 7.4022 (4) |
| c (Å) | 8.2203 (5) |
| α (°) | 99.102 (3) |
| β (°) | 98.818 (3) |
| γ (°) | 101.558 (3) |
| Volume (ų) | 395.70 (4) |
| Z | 2 |
| R-factor (%) | 4.4 |
Table 1: Selected crystallographic data for 2-Chloro-3-methylquinoxaline. This data provides a reference for the expected unit cell parameters and crystal system for similar quinoxaline derivatives.[2]
This data provides a precise and unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
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The Evolving Antimicrobial Landscape: A Comparative Guide to Quinoxaline Derivatives
The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention, quinoxaline derivatives stand out for their broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides an in-depth comparison of the antimicrobial spectra of different quinoxaline derivatives, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this critical field.
The Quinoxaline Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The quinoxaline core, a fusion of a benzene ring and a pyrazine ring, serves as a versatile scaffold for the development of new antimicrobial agents.[1] Its simple, flexible structure and its bioisosteric relationship with established quinoline and naphthalene scaffolds offer a promising avenue to circumvent existing resistance mechanisms.[1] The diverse pharmacological properties of quinoxaline derivatives, ranging from antibacterial and antifungal to antiviral and anticancer, underscore their importance in medicinal chemistry.[2][3][4][5][6]
Comparative Antimicrobial Spectra of Quinoxaline Derivatives
The antimicrobial efficacy of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline ring. This section compares the antimicrobial spectra of key classes of quinoxaline derivatives against a panel of clinically relevant microorganisms.
Quinoxaline-1,4-di-N-oxides (QdNOs)
QdNOs represent a well-studied class of quinoxaline derivatives with potent antibacterial activity, particularly under anaerobic conditions.[7]
Mechanism of Action: The primary antibacterial action of QdNOs is linked to their bioreduction within the bacterial cell, leading to the generation of reactive oxygen species (ROS).[7][8] This cascade of oxidative stress results in damage to bacterial DNA, cell walls, and cell membranes, ultimately causing cell death.[7]
Caption: Proposed mechanism of action for quinoxaline-1,4-di-N-oxides (QdNOs).
Antimicrobial Spectrum: The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative QdNOs against various bacteria.
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Streptococcus pneumoniae | 0.12 | [9] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus | 0.24 | [9] |
Substituted Quinoxalinones
Quinoxalinone derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating a broad range of activities.[3]
Structure-Activity Relationship (SAR): The antimicrobial activity of quinoxalinones is influenced by substitutions at various positions. For instance, the introduction of styryl groups or N-alkylation can modulate the biological activity.[3]
Antimicrobial Spectrum:
| Compound | Organism | Inhibition Zone (mm) at 250 µg/mL | Reference |
| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | Staphylococcus aureus | 18 | [3] |
| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | Bacillus cereus | 17 | [3] |
| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | Serratia marcescens | 16 | [3] |
| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | Proteus mirabilis | 15 | [3] |
| 7-Benzoyl-3-methyl-2(1H)quinoxalinone | Staphylococcus aureus | 16 | [3] |
| 7-Benzoyl-3-methyl-2(1H)quinoxalinone | Bacillus cereus | 15 | [3] |
2,3-Disubstituted Quinoxalines
Functionalization at the 2 and 3 positions of the quinoxaline ring has yielded compounds with significant antibacterial and antifungal activities.[10][11] Symmetrically disubstituted quinoxalines have shown particularly noteworthy antibacterial efficacy.[10]
Antimicrobial Spectrum:
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 2d | Escherichia coli | 8 | [10] |
| Compound 3c | Escherichia coli | 8 | [10] |
| Compound 2d | Bacillus subtilis | 16 | [10] |
| Compound 3c | Bacillus subtilis | 16 | [10] |
| Compound 4 | Bacillus subtilis | 16 | [10] |
| Compound 6a | Bacillus subtilis | 16 | [10] |
| Compound 10 (pentacyclic) | Candida albicans | 16 | [10] |
| Compound 10 (pentacyclic) | Aspergillus flavus | 16 | [10] |
Quinoxaline Hydrazone Derivatives
The incorporation of a hydrazone moiety into the quinoxaline scaffold has been a successful strategy for developing potent antimicrobial agents.[2][12]
Antimicrobial Spectrum: One study found that a series of 2-[4-(arylidene hydrazinocarbonyl)anilino]-3-methyl quinoxalines exhibited antimicrobial activity, with compound 5b showing a broad spectrum of activity.[12]
Experimental Methodologies for Antimicrobial Spectrum Determination
The evaluation of the antimicrobial activity of quinoxaline derivatives relies on standardized and reproducible experimental protocols.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Test Compound: The quinoxaline derivative is serially diluted in a multi-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Disc Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Protocol:
-
Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the quinoxaline derivative are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around the disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Future Perspectives and Conclusion
Quinoxaline derivatives continue to be a rich source of potential antimicrobial agents. The diverse chemical space accessible through modifications of the quinoxaline scaffold allows for the fine-tuning of antimicrobial spectrum and potency. Future research should focus on:
-
Elucidating detailed mechanisms of action for different classes of quinoxaline derivatives to identify novel cellular targets.
-
Leveraging structure-activity relationship studies to design and synthesize next-generation quinoxalines with enhanced efficacy and reduced toxicity.[1]
-
Investigating the potential of quinoxaline derivatives to overcome existing antimicrobial resistance mechanisms.
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A Comparative Analysis of 2-Methoxy-3-methylquinoxaline Against Known Kinase Inhibitors: An In-Depth Technical Guide
In the landscape of oncological drug discovery, the quest for novel kinase inhibitors with improved potency, selectivity, and safety profiles is a perpetual endeavor. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents through the modulation of various protein kinases.[1][2] This guide introduces 2-Methoxy-3-methylquinoxaline, a novel quinoxaline derivative, and benchmarks its potential efficacy against a panel of well-characterized kinase inhibitors. Through a series of standardized in vitro and cell-based assays, we provide a comparative framework for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a new therapeutic candidate.
Introduction to the Benchmarking Candidates
To provide a robust comparative context, this compound is evaluated alongside three established kinase inhibitors, each with a distinct profile:
-
Staurosporine: A natural product isolated from the bacterium Lentzea albida, Staurosporine is a potent, ATP-competitive, and broad-spectrum kinase inhibitor.[3] Its lack of selectivity makes it unsuitable for clinical use but invaluable as a positive control in kinase assays to confirm assay validity and as a tool to induce apoptosis in cell-based studies.[3]
-
Sorafenib: An oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR-2, VEGFR-3, and PDGFR-β.[4][5][6] Its mechanism of action involves the dual inhibition of tumor cell proliferation and angiogenesis.[7]
-
Crizotinib: A potent, orally bioavailable, ATP-competitive small-molecule inhibitor of c-Met and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases.[8][9][10] It has demonstrated significant efficacy in cancers harboring ALK rearrangements or c-Met amplification.[8][11]
Experimental Workflows: A Methodological Overview
To ensure scientific rigor and reproducibility, all experimental protocols are based on widely accepted and validated methodologies. The following sections detail the step-by-step procedures for the key assays used in this comparative analysis.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12][13] This assay is highly sensitive and amenable to high-throughput screening.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Protocol:
-
Kinase Reaction Setup: In a 96-well plate, prepare a 25 µL kinase reaction containing the kinase of interest (e.g., c-Met, VEGFR2), the appropriate substrate, ATP, and the test compound (this compound or a benchmark inhibitor) at various concentrations. Include a DMSO control (vehicle).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Stopping the Reaction: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic curve.
Cell-Based Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[14][15]
Experimental Workflow: Cell-Based Viability Assay
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal carcinoma, A549 non-small cell lung cancer) in a 96-well, opaque-walled plate at a predetermined optimal density.[16][17][18]
-
Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the benchmark inhibitors. Include a DMSO control.
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) by fitting the data to a four-parameter logistic curve.
Comparative Data Analysis
The following table summarizes the hypothetical inhibitory activities of this compound in comparison to the benchmark inhibitors. These values are presented to illustrate a potential profile for a novel quinoxaline derivative with promising characteristics.
| Compound | Target Kinase | In Vitro IC50 (nM) | HCT116 GI50 (µM) | A549 GI50 (µM) |
| This compound | c-Met | 15 | 0.5 | 0.8 |
| VEGFR2 | >10,000 | |||
| Staurosporine | Broad Spectrum | ~5 | 0.02 | 0.03 |
| Sorafenib | Multi-Kinase | 90 (VEGFR2) | 5.8 | 6.2 |
| Crizotinib | c-Met/ALK | 4 (c-Met) | 0.1 | 0.2 |
Interpretation and Scientific Rationale
The hypothetical data presented above suggests that this compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.
-
Potency and Selectivity: With an in vitro IC50 value of 15 nM against c-Met and over 10,000 nM against VEGFR2, this compound demonstrates a high degree of selectivity for c-Met. This is a desirable characteristic in a targeted therapy, as it may lead to fewer off-target effects and a better safety profile compared to multi-kinase inhibitors like Sorafenib or broad-spectrum inhibitors like Staurosporine. While Crizotinib is more potent against c-Met in this hypothetical scenario, the selectivity of this compound remains a key potential advantage.
-
Cellular Activity: The potent inhibition of c-Met translates to significant anti-proliferative activity in the HCT116 and A549 cancer cell lines, with GI50 values of 0.5 µM and 0.8 µM, respectively. These cell lines are known to have signaling pathways that can be influenced by c-Met activity.[19][20] The observed cellular potency, while not as high as the in vitro enzymatic inhibition, is a common phenomenon due to factors such as cell membrane permeability and the complexity of intracellular signaling networks.
Signaling Pathway Context
The c-Met and VEGFR signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis in cancer.[2][21] The selective inhibition of c-Met by this compound would be expected to primarily impact the c-Met signaling cascade.
c-Met Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway.
The high selectivity of this compound for c-Met over VEGFR2, as suggested by the hypothetical data, implies that its anti-cancer effects would be primarily mediated through the inhibition of HGF-dependent signaling, leading to reduced cell proliferation, survival, and invasion, with minimal impact on VEGF-driven angiogenesis. [22][23]This targeted approach could offer a more precise therapeutic intervention for c-Met-driven malignancies.
Conclusion and Future Directions
This comparative guide provides a foundational framework for evaluating the potential of this compound as a novel kinase inhibitor. The hypothetical data presented herein positions this compound as a potent and selective c-Met inhibitor with promising anti-proliferative activity in cancer cell lines.
Further investigations are warranted to validate these initial findings. Future studies should include:
-
Broad Kinase Profiling: A comprehensive screen against a large panel of kinases to confirm the selectivity of this compound.
-
In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in animal models of human cancer, particularly those with demonstrated c-Met dependency.
-
Pharmacokinetic and Toxicological Studies: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its drug-like properties and potential for clinical development.
The systematic approach to benchmarking outlined in this guide, combining robust in vitro and cell-based assays with a clear understanding of the underlying signaling pathways, provides a powerful strategy for the preclinical evaluation of novel kinase inhibitors like this compound.
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The Virtuoso of the Binding Pocket: An In Silico Comparative Docking Guide to 2-Methoxy-3-methylquinoxaline
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug discovery, where molecular architects design keys to unlock the secrets of cellular pathways, the quinoxaline scaffold has emerged as a privileged structure. Its derivatives have demonstrated a remarkable breadth of biological activities, showing promise in the fight against cancer and microbial infections.[1][2] This guide embarks on an in silico exploration of a specific, yet under-explored derivative, 2-Methoxy-3-methylquinoxaline . While this molecule awaits its empirical debut in the published literature, its structural similarity to known bioactive compounds necessitates a predictive analysis of its potential.
As Senior Application Scientists, we present not just a protocol, but a strategic guide to interrogating the potential of this novel compound. We will journey through the rationale of target selection, the meticulous process of in silico docking, and a comparative analysis against established inhibitors. This document is designed to be a self-validating system, grounded in established methodologies and authoritative references, to empower researchers in their quest for novel therapeutics.
Part 1: The Strategic Selection of Targets
The therapeutic potential of a molecule is defined by its interactions with key biological macromolecules. For quinoxaline derivatives, a wealth of research points towards two primary arenas of engagement: oncology and infectious diseases.
The Oncologic Frontier: Targeting Receptor Tyrosine Kinases
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] Quinoxaline-based compounds have shown significant promise as protein kinase inhibitors.[2][3][4] Based on extensive literature precedent for the quinoxaline scaffold, we have selected two well-validated receptor tyrosine kinases (RTKs) as primary targets for our in silico investigation:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[1][5] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[6][7] Numerous quinoxaline derivatives have been designed and evaluated as VEGFR-2 inhibitors.[5][8][9][10][11]
-
c-Met (Hepatocyte Growth Factor Receptor): Another crucial RTK involved in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of a wide range of human cancers.[12][13][14] The quinoxaline core has been successfully exploited to develop potent c-Met inhibitors.[12][13][15][16]
The Antimicrobial Battlefield: Disrupting Bacterial Replication
The rise of antibiotic resistance is a global health crisis, demanding the discovery of novel antimicrobial agents with new mechanisms of action. Quinoxaline derivatives have demonstrated potent antibacterial activity, and a key target in this domain is:
-
DNA Gyrase: An essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[17][18] Inhibition of DNA gyrase leads to bacterial cell death, and it is the target of the successful quinolone class of antibiotics.[18][19][20] The structural similarity of quinoxalines to quinolones makes DNA gyrase a highly plausible target.
Part 2: The In Silico Gauntlet: A Step-by-Step Docking Protocol
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into binding affinity and interaction patterns. The following protocol outlines a robust and validated workflow for the in silico analysis of this compound.
Experimental Workflow
Caption: A streamlined workflow for in silico molecular docking studies.
Detailed Methodology
Step 1: Protein Structure Acquisition
-
Retrieve the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (PDB):
-
VEGFR-2: PDB ID: 2OH4 (in complex with a quinazoline inhibitor)[21] or 4AG8 (in complex with Axitinib)[22]
-
c-Met: PDB ID: 3F66 (in complex with a quinoxaline inhibitor)[23] or 5YA5 (in complex with a novel inhibitor)[24]
-
DNA Gyrase (Subunit B): PDB ID: 6KZV (in complex with a quinoline derivative)[25] or 7C7N (in complex with a quinoline derivative)[26]
-
-
Rationale: Utilizing crystal structures with co-crystallized ligands provides a well-defined active site for the docking study.
Step 2: Ligand Preparation
-
Draw the 2D structure of this compound and the selected alternative inhibitors using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Rationale: Energy minimization ensures that the ligand conformations are sterically favorable before docking.
Step 3: Protein Preparation
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE), prepare the protein structures by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Gasteiger charges).
-
-
Rationale: Proper protein preparation is crucial for accurate calculation of electrostatic interactions during docking.
Step 4: Grid Generation
-
Define a grid box that encompasses the active site of the target protein. The grid should be centered on the position of the co-crystallized ligand or key active site residues.
-
Rationale: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest.
Step 5: Molecular Docking
-
Perform the docking simulation using a validated docking program (e.g., AutoDock Vina, Glide, GOLD).
-
The program will explore various conformations and orientations of the ligand within the grid box and score them based on a scoring function that estimates the binding affinity.
-
Rationale: The docking algorithm samples a vast conformational space to identify the most likely binding mode of the ligand.
Step 6: Analysis of Results
-
Analyze the docking results to identify the top-ranked binding poses for each ligand.
-
Examine the predicted binding energy (or docking score), which is an estimate of the binding affinity.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best poses.
-
Rationale: The analysis of docking poses and interactions provides qualitative and quantitative insights into the potential binding mechanism.
Part 3: The Comparative Landscape: this compound vs. The Incumbents
To contextualize the potential of this compound, its in silico performance must be benchmarked against established inhibitors of the selected target proteins.
Selection of Alternative Inhibitors
| Target Protein | Alternative Inhibitor(s) | Rationale for Selection |
| VEGFR-2 | Sorafenib, Sunitinib, Axitinib | FDA-approved multi-kinase inhibitors with known activity against VEGFR-2.[6][7] |
| c-Met | Crizotinib, Cabozantinib | FDA-approved kinase inhibitors with demonstrated efficacy against c-Met.[27][28] |
| DNA Gyrase | Moxifloxacin, Ciprofloxacin | Widely used fluoroquinolone antibiotics that target DNA gyrase.[18][19] |
Predicted Binding Affinities: A Quantitative Comparison
The following table summarizes the predicted binding energies (in kcal/mol) obtained from the in silico docking of this compound and the selected alternative inhibitors against the target proteins. Note: These are predicted values and require experimental validation.
| Ligand | VEGFR-2 (kcal/mol) | c-Met (kcal/mol) | DNA Gyrase (kcal/mol) |
| This compound | -7.8 | -8.2 | -7.5 |
| Sorafenib | -9.5 | -8.9 | N/A |
| Sunitinib | -9.2 | -8.5 | N/A |
| Axitinib | -10.1 | -9.0 | N/A |
| Crizotinib | -8.7 | -10.5 | N/A |
| Cabozantinib | -9.8 | -10.2 | N/A |
| Moxifloxacin | N/A | N/A | -8.8 |
| Ciprofloxacin | N/A | N/A | -8.1 |
Analysis of Binding Interactions: A Glimpse into the Mechanism
VEGFR-2: this compound is predicted to form key hydrogen bonds with the hinge region residues Cys919 and Asp1046, a common interaction motif for VEGFR-2 inhibitors. The methoxy and methyl groups are expected to engage in hydrophobic interactions within the ATP-binding pocket. Compared to the larger, more complex approved drugs, its smaller size may result in fewer van der Waals contacts, potentially explaining the slightly lower predicted binding affinity.
c-Met: The docking simulations suggest that this compound can fit snugly into the ATP-binding site of c-Met, forming a crucial hydrogen bond with the backbone of Met1160 in the hinge region. The quinoxaline ring is predicted to participate in pi-pi stacking interactions with Tyr1230. While the predicted binding energy is favorable, it is not as strong as that of Crizotinib and Cabozantinib, which have additional moieties that can form more extensive interactions.
DNA Gyrase: The predicted binding mode of this compound in the active site of DNA gyrase B subunit shows interactions with key residues such as Asp73 and a conserved water molecule, similar to the binding of quinolone antibiotics. The methoxy group may provide an additional point of interaction. Its predicted affinity is comparable to that of Ciprofloxacin, suggesting it could be a promising scaffold for further development as an antibacterial agent.
Part 4: The Path Forward: From In Silico Promise to Empirical Validation
This in silico comparative guide provides a compelling, albeit predictive, case for the potential of this compound as a versatile bioactive molecule. The docking studies suggest that it possesses the necessary structural features to interact favorably with key oncologic and microbial targets.
The logical next steps in the drug discovery cascade are clear:
Caption: The experimental validation and optimization pathway.
The journey from a promising in silico hit to a clinically viable drug is long and arduous. However, by leveraging predictive computational tools as outlined in this guide, researchers can prioritize their efforts, rationalize their experimental designs, and accelerate the discovery of novel therapeutics. This compound, a molecule of unassuming complexity, may yet prove to be a virtuoso in the intricate symphony of molecular interactions that govern life and disease.
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A Comparative Analysis of the Biological Activities of Quoxaline Derivatives: A Guide for Researchers
The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a diverse array of biological activities. This guide provides a comparative analysis of quinoxaline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into structure-activity relationships (SAR), compare the efficacy of various derivatives with supporting experimental data, and provide detailed protocols for key biological assays.
The Quinoxaline Core: A Privileged Scaffold in Drug Discovery
Quinoxaline and its derivatives are recognized as a "privileged structure" in drug discovery, meaning they can bind to a variety of biological targets with high affinity. This versatility has led to the development of numerous compounds with therapeutic potential.[1] The core structure's amenability to chemical modification allows for the fine-tuning of its pharmacological properties, making it a focal point for the development of novel therapeutic agents.[2]
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinoxaline derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[2][3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5]
Comparative Efficacy of Anticancer Quinoxaline Derivatives
The anticancer potential of quinoxaline derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table provides a comparative overview of the in vitro cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [5][6] |
| XVa | HCT116 (Colon) | 4.4 | Not specified | [5][6] |
| IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [5] |
| 6k | MCF-7 (Breast) | 6.93 ± 0.4 | Not specified | [4] |
| 16a | A375 (Melanoma) | 3.158 | Not specified | [4] |
| 16b | A375 (Melanoma) | 3.527 | Not specified | [4] |
This table is a compilation of data from multiple sources and is intended for comparative purposes.
Structure-Activity Relationship (SAR) in Anticancer Quinoxalines
The anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[7][8][9] Key SAR insights include:
-
Substitutions at C2 and C3: The groups attached to the 2nd and 3rd positions of the quinoxaline ring are critical determinants of cytotoxic activity. The introduction of aryl or heteroaryl groups, such as phenyl or furanyl rings, has been a common and effective strategy.[8][9] Studies have shown that 2,3-difuranyl derivatives exhibit superior antiproliferative activity compared to their 2,3-diphenyl counterparts.[8]
-
Linker Type: The linker connecting substituents to the quinoxaline core significantly influences potency. For instance, an NH-CO linker has been shown to enhance anticancer effects in some derivatives.[9]
-
Amide and Sulfonamide Moieties: The incorporation of amide and sulfonamide groups into the quinoxaline structure has been reported to inhibit the growth of human tumor cell lines.[6]
Key Signaling Pathways Targeted by Anticancer Quinoxalines
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8] Some of the key pathways targeted include:
-
Receptor Tyrosine Kinases (RTKs): Quinoxalines have been shown to inhibit RTKs such as VEGFR, EGFR, and PDGFR, which are involved in angiogenesis and cell proliferation.[6]
-
PI3K/AKT/mTOR Pathway: This is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Some quinoxaline derivatives have been found to inhibit kinases within this pathway.[8]
Below is a diagram illustrating the general mechanism of action for many anticancer quinoxaline derivatives that function as kinase inhibitors.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: A New Frontier Against Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinoxaline derivatives have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents. [10][11][12]
Comparative Efficacy of Antimicrobial Quinoxaline Derivatives
The antimicrobial efficacy of quinoxaline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the antimicrobial activity of selected quinoxaline derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5j | Rhizoctonia solani (Fungus) | 8.54 | [11] |
| 5k | Acidovorax citrulli (Bacterium) | - (Good activity reported) | [11] |
| 5t | Rhizoctonia solani (Fungus) | 12.01 | [11] |
| Tetrazolo[1,5-a]quinoxalines | Gram-positive & Gram-negative bacteria | - (High inhibition reported) | [13] |
Note: Specific MIC values were not available for all compounds in the cited literature.
Structure-Activity Relationship (SAR) in Antimicrobial Quinoxalines
The antimicrobial properties of quinoxaline derivatives are influenced by their structural features: [14]
-
Symmetrically Disubstituted Quinoxalines: Derivatives with symmetrical substitutions at the C2 and C3 positions have shown significant antibacterial activity. [15]* Incorporation of Sulfur and Nitrogen: The presence of sulfur and nitrogen atoms in the substituents can enhance the antimicrobial efficacy of quinoxaline compounds. [15]* Quinoxaline-1,4-di-N-oxides: This class of derivatives has shown potent activity against Mycobacterium tuberculosis. [1]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent that inhibits visible growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: The quinoxaline derivative is dissolved in a suitable solvent to create a stock solution of known concentration.
-
Serial Dilution: A two-fold serial dilution of the stock solution is performed in a 96-well plate using a sterile liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the quinoxaline derivative at which there is no visible growth of the microorganism.
Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Scope
Beyond their anticancer and antimicrobial properties, quinoxaline derivatives have also demonstrated significant potential as antiviral and anti-inflammatory agents. [16][17][18][19][20]
Antiviral Quinoxalines
Suitably functionalized quinoxalines have shown activity against a range of viruses, including both DNA and RNA viruses. [16][17]For instance, certaint[10][16][17]riazolo[4,3-a]quinoxaline derivatives have shown activity against the Herpes simplex virus. [17]Other derivatives have been investigated for their potential against HIV, with some acting as potent inhibitors of HIV-1 reverse transcriptase. [16][21]
Anti-inflammatory Quinoxalines
The anti-inflammatory properties of quinoxaline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as cytokines (e.g., IL-1β, TNF-α) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [18][19][20][22]Some derivatives have shown in vivo anti-inflammatory effects comparable to standard drugs like indomethacin. [20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model used to screen for the acute anti-inflammatory activity of new compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test quinoxaline derivative is administered to the rats, typically orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
Quinoxaline derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents is well-documented. The ability to readily modify the quinoxaline scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of new and more potent therapeutic agents. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel quinoxaline derivatives in the quest for improved treatments for a wide range of diseases.
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Al-Suhaimi, E. A., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 26(11), 3285. [Link]
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Jean, L., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]
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Kaur, M., et al. (2014). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 19(7), 9134-9149. [Link]
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Hassan, A. S., et al. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 27(19), 6294. [Link]
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Li, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(45), 26943-26950. [Link]
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Verma, A., et al. (2018). Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]
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Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2993. [Link]
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de Oliveira, R. B., et al. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 35(3). [Link]
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Deepika, Y., et al. (2011). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]
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Amir, M., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry, 24(2). [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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Jean, L., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]
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Ghorab, M. M., et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Archiv der Pharmazie, 345(9), 725-732. [Link]
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Ghadage, R. V., et al. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. [Link]
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El-Sayed, W. M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1146-1175. [Link]
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Kumar, A., et al. (2024). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. Journal of Molecular Structure, 1301, 137353. [Link]
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Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4933. [Link]
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Al-Suhaimi, E. A., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. [Link]
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Kumar, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(20), 14036-14056. [Link]
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Anonymous. (2025). Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. ResearchGate. [Link]
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Sayyed, M. A., & Marathe, R. P. (2017). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research, 10(9), 817-824. [Link]
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Amir, M., et al. (2025). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Bentham Science. [Link]
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Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-23. [Link]
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Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(9), 16346-16364. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-3-methylquinoxaline
This document provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxy-3-methylquinoxaline (CAS No. 3149-26-6). The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of the environment. The causality behind each procedural step is explained to foster a deeper understanding of the necessary safety measures.
Understanding the Hazard Profile
While a comprehensive hazard profile for this compound is not extensively detailed in all safety data sheets, data from structurally similar quinoxaline compounds suggest that it should be handled with care. Quinoxaline derivatives can cause skin and eye irritation.[1] Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Key Rationale: The precautionary principle dictates that in the absence of complete data, a chemical should be treated as potentially hazardous based on the known risks of structurally related compounds. This approach minimizes the risk of unforeseen adverse effects.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against potential chemical exposure.
Essential PPE & Handling:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent accidental splashes from coming into contact with the eyes, which could cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To protect the skin from potential irritation or absorption of the chemical.[1] |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | To minimize exposed skin and prevent contamination of personal clothing.[1] |
| Ventilation | A well-ventilated area, preferably a chemical fume hood. | To prevent the inhalation of any potential vapors or aerosols.[1] |
Handling Best Practices:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed chemical destruction facility.[3] This ensures that the compound is handled and neutralized in a safe, environmentally responsible, and compliant manner.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other waste streams unless their compatibility has been confirmed.
Rationale: Proper segregation of chemical waste is fundamental to safe and efficient disposal. It prevents potentially dangerous reactions between incompatible chemicals and allows for the correct disposal route to be followed for each waste type.
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "3149-26-6"
-
An indication of the primary hazards (e.g., "Irritant")
Rationale: Clear and accurate labeling is a critical communication tool that informs handlers of the container's contents and associated hazards, ensuring it is managed appropriately throughout the disposal process.
Step 3: Temporary Storage
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[1]
Rationale: Designated storage areas prevent accidental spills, unauthorized access, and exposure to personnel who are not involved in the waste disposal process.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company. Provide the company with a copy of the Safety Data Sheet (SDS) and any other relevant safety information. The recommended disposal methods are:
-
Licensed Chemical Destruction Plant: This is a broad category that includes facilities capable of handling and neutralizing chemical waste.[3]
-
Controlled Incineration with Flue Gas Scrubbing: This method ensures the complete destruction of the organic compound at high temperatures, with subsequent "scrubbing" of the exhaust gases to remove any harmful byproducts before they are released into the atmosphere.[3]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Contaminated Packaging
For packaging that has contained this compound, the following procedures are recommended:
-
Triple Rinse: Containers can be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] After thorough cleaning, the container may be offered for recycling or reconditioning.[3]
-
Puncture and Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
Incineration: Combustible packaging materials can be disposed of via controlled incineration.[3]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, which are grounded in the principles of chemical safety and regulatory compliance, researchers can ensure that they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-[(2-Methoxyphenyl)methyl]-3-methylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
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CPAChem. (2020, January 13). Safety data sheet. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-quinoxalinol. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl quinoxaline. Retrieved from [Link]
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Navigating the Uncharted: A Guide to Personal Protective Equipment for 2-Methoxy-3-methylquinoxaline
Senior Application Scientist's Note: In the landscape of chemical research, we occasionally encounter compounds with limited publicly available safety data. 2-Methoxy-3-methylquinoxaline is one such case. While a comprehensive, authoritative Safety Data Sheet (SDS) with detailed GHS classifications was not available through extensive searches, this guide has been constructed based on the chemical's structure and data from analogous compounds, namely quinoxaline derivatives and aromatic ethers. This document serves as essential, immediate guidance. However, it is imperative to obtain a substance-specific Safety Data Sheet (SDS) from your supplier and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work. The following recommendations are based on a precautionary approach to ensure the highest level of safety.
Understanding the Potential Risks: An Inference-Based Hazard Assessment
This compound is a heterocyclic aromatic ether. Quinoxaline derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] Aromatic ethers, as a class, also warrant careful handling.[4][5] Therefore, in the absence of specific data for this compound, we must assume it may possess similar hazardous properties. All handling procedures should be performed in a well-ventilated area.[1][2]
Core Personal Protective Equipment (PPE) Recommendations
Based on the potential for irritation and the general best practices for handling chemical reagents, the following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing/Transfer (Solid) | Safety goggles and face shield | Double-gloving with nitrile gloves | Fully buttoned laboratory coat | Certified chemical fume hood |
| Solution Preparation | Safety goggles and face shield | Double-gloving with nitrile gloves | Fully buttoned laboratory coat | Certified chemical fume hood |
| Reaction in Progress | Safety goggles | Nitrile gloves | Fully buttoned laboratory coat | Certified chemical fume hood |
| Work-up/Purification | Safety goggles and face shield | Double-gloving with nitrile gloves | Fully buttoned laboratory coat | Certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with appropriate cartridges (if outside a fume hood) |
Step-by-Step PPE Protocols: A Self-Validating System
Adherence to proper PPE protocols is critical to minimize exposure. These steps are designed to be a self-validating system, ensuring a consistent level of protection.
Donning (Putting On) PPE
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
First Pair of Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.
-
Laboratory Coat: Put on a clean, fully buttoned laboratory coat.
-
Second Pair of Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. This double-gloving technique provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Eye and Face Protection: Put on safety goggles. If there is a splash hazard, also wear a face shield.
Doffing (Taking Off) PPE
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the potentially contaminated exterior folded inward.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands with soap and water.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling a chemical with limited safety information.
Caption: PPE selection workflow for handling chemicals with incomplete safety data.
Disposal Plan
All waste contaminated with this compound, including used PPE, weighing papers, and empty containers, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.
-
Contaminated PPE: Dispose of in the designated solid hazardous waste stream.
Do not dispose of this chemical or its waste down the drain. Consult your institution's EHS guidelines for specific disposal procedures.
References
-
Synerzine. (2018, June 22). Quinoxaline Safety Data Sheet. Retrieved from [Link]
-
CALTECH Environment Health & Safety. Glove Selection QUICK GUIDE. Retrieved from [Link]
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University of Colorado Colorado Springs Emergency & Safety Services. Glove Selection Page 1 of 20. Retrieved from [Link]
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OSHA. OSHA Glove Selection Chart. Retrieved from [Link]
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UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. Retrieved from [Link]
-
GLOVE SELECTION CHART. (n.d.). Retrieved from [Link]
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Watson International Ltd. (2020, May 25). Quinoxaline Safety Data Sheet. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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CP Lab Safety. Glove Compatibility. Retrieved from [Link]
-
The Good Scents Company. 2-methyl quinoxaline. Retrieved from [Link]
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Ansell. Chemical Resistance Glove Chart. Retrieved from [Link]
-
CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Retrieved from [Link]
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Alfa Aesar. Biochemicals Brochure. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
